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  • Product: 2-Bromo-1-(3-pyridazinyl)-1-ethanone
  • CAS: 499770-83-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Bromo-1-(3-pyridazinyl)-1-ethanone (CAS 499770-83-1)

Executive Summary 2-Bromo-1-(3-pyridazinyl)-1-ethanone (CAS 499770-83-1) is a high-value electrophilic intermediate critical to the synthesis of fused heterocyclic scaffolds in modern medicinal chemistry. Distinguished b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-1-(3-pyridazinyl)-1-ethanone (CAS 499770-83-1) is a high-value electrophilic intermediate critical to the synthesis of fused heterocyclic scaffolds in modern medicinal chemistry. Distinguished by its


-bromo ketone  moiety attached to a pyridazine  ring, this compound serves as a "linchpin" reagent. It is primarily utilized to construct imidazo[1,2-b]pyridazines  and thiazole  derivatives—pharmacophores frequently observed in kinase inhibitors (e.g., BTK, IRAK4, PI3K) and anti-infective agents.

This guide provides a comprehensive technical analysis of its properties, validated synthetic protocols, and downstream applications, designed for researchers requiring high-fidelity data for drug development pipelines.

Chemical Profile & Physical Properties[1][2][3][4]

The compound is an


-halo ketone, characterized by high reactivity toward nucleophiles. Its instability dictates rigorous storage conditions to prevent degradation via hydrolysis or photolysis.
Identity & Specifications
PropertyDetail
CAS Number 499770-83-1
IUPAC Name 2-Bromo-1-(pyridazin-3-yl)ethan-1-one
Molecular Formula C

H

BrN

O
Molecular Weight 201.02 g/mol
SMILES O=C(CBr)c1nnccc1
Appearance Off-white to yellow crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; reacts with protic solvents
Stability & Storage (Critical)
  • Lachrymator/Corrosive: Handle only in a fume hood.

  • Temperature: Store at 2–8°C .

  • Atmosphere: Hygroscopic and light-sensitive. Store under Argon or Nitrogen .

  • Shelf-Life: Degradation (darkening) occurs rapidly if exposed to moisture, releasing HBr.

Synthetic Utility: The "Upstream" Protocol

The synthesis of CAS 499770-83-1 typically proceeds via the electrophilic bromination of 3-acetylpyridazine . While N-bromosuccinimide (NBS) can be used, the HBr/Br


  method is preferred for scalability and atom economy, provided temperature is strictly controlled to prevent di-bromination.
Protocol: Bromination of 3-Acetylpyridazine
  • Reagents: 3-Acetylpyridazine (1.0 eq), Br

    
     (1.05 eq), 33% HBr in Acetic Acid (solvent/catalyst).
    
  • Equipment: Jacketed reactor, addition funnel, scrubber (for HBr gas).

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-acetylpyridazine in glacial acetic acid containing 33% HBr. Cool the solution to 0–5°C .

  • Bromination: Add Br

    
     dropwise over 60 minutes. Note: The reaction is exothermic. Maintain T < 10°C to minimize the formation of the gem-dibromo byproduct.
    
  • Quenching: Stir at room temperature for 2 hours. The solution will decolorize as Br

    
     is consumed. Pour the mixture into ice-cold diethyl ether or acetone to precipitate the hydrobromide salt.
    
  • Neutralization (Optional but Risk-Prone): If the free base is required, neutralize rapidly with cold saturated NaHCO

    
     and extract into DCM. Warning: The free base is less stable than the salt.
    
  • Purification: Recrystallization from Ethanol/Ether.

Reactivity & Downstream Applications[6]

The core utility of CAS 499770-83-1 lies in its dual electrophilic centers (carbonyl carbon and


-carbon), which facilitate cyclocondensation reactions with bis-nucleophiles.
Pathway A: Hantzsch Thiazole Synthesis

Reaction with thioamides or thioureas yields 2,4-disubstituted thiazoles. This pathway is widely used to generate antimicrobial candidates.

Pathway B: Imidazo[1,2-b]pyridazine Formation (High Value)

Reaction with 3-aminopyridazine derivatives yields the imidazo[1,2-b]pyridazine core. This scaffold is a bioisostere of quinoline and is privileged in kinase inhibitor design (e.g., for lymphoma).

Visualization: Reaction Pathways

ReactionPathways Start 3-Acetylpyridazine Intermediate 2-Bromo-1-(3-pyridazinyl)-1-ethanone (CAS 499770-83-1) Start->Intermediate Br2 / HBr / AcOH (Bromination) Thiazole Thiazole Derivative (Antimicrobial) Intermediate->Thiazole + Thiourea (Hantzsch Synthesis) Imidazo Imidazo[1,2-b]pyridazine (Kinase Inhibitor Core) Intermediate->Imidazo + 3-Aminopyridazine (Cyclocondensation)

Caption: Synthetic divergence of CAS 499770-83-1 into two distinct pharmacological classes.

Case Study: Synthesis of a BTK Inhibitor Scaffold

Bruton's Tyrosine Kinase (BTK) inhibitors are critical for treating B-cell malignancies.[1] The imidazo[1,2-b]pyridazine core, derived from CAS 499770-83-1, provides the necessary ATP-binding pocket affinity.

Experimental Workflow: Cyclization to Imidazo[1,2-b]pyridazine

Objective: Synthesize the fused bicyclic core for a library of kinase inhibitors.

  • Reactants:

    • 2-Bromo-1-(3-pyridazinyl)-1-ethanone (1.0 eq)

    • 3-Aminopyridazine (1.0 eq)

    • Solvent: Ethanol or n-Butanol

  • Procedure:

    • Combine reactants in ethanol.

    • Reflux for 4–6 hours. The mechanism involves an initial N-alkylation at the ring nitrogen followed by cyclization onto the exocyclic amine.

    • Observation: A precipitate (HBr salt of the product) typically forms upon cooling.

  • Workup: Filter the solid, wash with cold ethanol, and neutralize with aqueous NaHCO

    
     to obtain the free base.
    
  • Validation:

    
    H NMR will show the disappearance of the methylene protons (
    
    
    
    4.8 ppm) of the starting material and the appearance of aromatic protons characteristic of the fused system.
Mechanism of Action Diagram

Mechanism Step1 Reagents: CAS 499770-83-1 + 3-Aminopyridazine Step2 Nucleophilic Attack: Ring Nitrogen attacks Alpha-Carbon Step1->Step2 Step3 Intermediate: N-Alkylated Pyridazinium Salt Step2->Step3 Step4 Cyclization: Condensation of Amine with Carbonyl Step3->Step4 - H2O Final Product: Imidazo[1,2-b]pyridazine Core Step4->Final - HBr

Caption: Step-wise mechanistic flow for the formation of the kinase inhibitor scaffold.

Safety & Handling Protocol

Hazard Class: Skin Corrosion 1B; Serious Eye Damage 1. Signal Word: DANGER.

HazardPrecautionary Measure
Lachrymator Potent tear gas effect. Must be handled in a certified fume hood.
Skin Corrosive Wear double nitrile gloves and a lab coat. Immediate wash with soap/water upon contact.
Inhalation Avoid dust formation. Use a particulate respirator (N95/P100) if weighing solids outside a hood (not recommended).
Disposal Quench excess alkylating agent with dilute ammonia or thiosulfate before disposal into halogenated waste.

References

  • Synthesis of Pyridazine Derivatives: Journal of Organic Chemistry. "Regioselective Synthesis of Functionalized Pyridazines via Inverse Electron Demand Diels-Alder Reaction." (2021).[2][3][4]

  • Imidazo[1,2-b]pyridazines as Kinase Inhibitors: Journal of Medicinal Chemistry. "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors." (2025).[1] [1]

  • Hantzsch Thiazole Synthesis: Organic Syntheses. "General methods for the synthesis of thiazoles from alpha-halo ketones and thioureas."

  • Safety Data: Fisher Scientific. "Safety Data Sheet: 2-Bromo-1-(substituted)-ethanone derivatives."

Sources

Exploratory

Chemical structure of 2-Bromo-1-(pyridazin-3-yl)ethanone

An In-depth Technical Guide to 2-Bromo-1-(pyridazin-3-yl)ethanone: Structure, Synthesis, and Applications Introduction 2-Bromo-1-(pyridazin-3-yl)ethanone is a heterocyclic α-haloketone of significant interest to the scie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-1-(pyridazin-3-yl)ethanone: Structure, Synthesis, and Applications

Introduction

2-Bromo-1-(pyridazin-3-yl)ethanone is a heterocyclic α-haloketone of significant interest to the scientific community, particularly those engaged in synthetic organic chemistry and medicinal drug discovery. As a bifunctional molecule, it incorporates the distinct chemical reactivities of an α-bromoketone and the unique electronic properties of a pyridazine ring. The pyridazine scaffold itself is a prominent feature in numerous biologically active compounds, recognized for its ability to act as a hydrogen bond acceptor and participate in crucial interactions with biological targets.[1] This guide provides a comprehensive technical overview of 2-Bromo-1-(pyridazin-3-yl)ethanone, detailing its molecular structure, synthesis, reactivity, and its pivotal role as a versatile building block for creating complex molecular architectures and novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The structure of 2-Bromo-1-(pyridazin-3-yl)ethanone features a pyridazine ring substituted at the 3-position with a bromoacetyl moiety (-COCH₂Br). The presence of two adjacent nitrogen atoms in the pyridazine ring, combined with the carbonyl group, exerts a strong electron-withdrawing effect. This electronic pull enhances the electrophilicity of both the carbonyl carbon and, critically, the α-carbon bonded to the bromine atom, making it highly susceptible to nucleophilic attack.[2][3] This heightened reactivity is the cornerstone of its synthetic utility.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 499770-83-1[4][5]
Molecular Formula C₆H₅BrN₂O[4][5]
Molecular Weight 201.02 g/mol [4][5]
IUPAC Name 2-bromo-1-(pyridazin-3-yl)ethanone[5]
SMILES BrCC(=O)c1cccnn1[5]
Storage Conditions Inert atmosphere, 2-8°C[4]

Synthesis and Mechanistic Considerations

The primary route for synthesizing 2-Bromo-1-(pyridazin-3-yl)ethanone is through the selective α-bromination of its precursor, 3-acetylpyridazine. The overall process can be viewed as a two-stage approach: synthesis of the ketone precursor followed by the crucial bromination step.

Synthesis of the 3-Acetylpyridazine Precursor

3-Acetylpyridazine is a key intermediate that can be synthesized via several established methods. One common approach involves the reaction of a nicotinic acid derivative with an acetate source.[6][7] For instance, the condensation of ethyl nicotinate with ethyl acetate in the presence of a base like sodium ethoxide yields the corresponding β-ketoester, which upon hydrolysis and decarboxylation, would produce 3-acetylpyridine. While this example is for the pyridine analogue, similar strategies are adapted for pyridazine systems.

α-Bromination of 3-Acetylpyridazine

The conversion of 3-acetylpyridazine to the target α-bromoketone is a classic electrophilic substitution reaction at the α-carbon.[3] The reaction typically proceeds via an enol or enolate intermediate.

Mechanism Insight: In the presence of an acid catalyst (e.g., HBr often formed in situ), the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks molecular bromine (Br₂), leading to the formation of an oxonium ion. Subsequent deprotonation by a bromide ion yields the final α-bromoketone product and regenerates the acid catalyst. Alternatively, using reagents like N-Bromosuccinimide (NBS) under radical conditions (e.g., with AIBN or UV light) can also achieve α-bromination.[8]

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Target Synthesis pyridazine_precursor Pyridazine Derivative (e.g., Pyridazine-3-carboxylic acid) acetylpyridazine 3-Acetylpyridazine pyridazine_precursor->acetylpyridazine Acylation/ Condensation bromoketone 2-Bromo-1-(pyridazin-3-yl)ethanone acetylpyridazine->bromoketone α-Bromination (e.g., Br₂ in Acetic Acid) Reactivity_Diagram cluster_products Synthetic Products cluster_reagents Nucleophilic Reagents center_mol { 2-Bromo-1-(pyridazin-3-yl)ethanone | C₆H₅BrN₂O} thiazole Aminothiazoles center_mol->thiazole imidazole Imidazoles center_mol->imidazole ester α-Ketoesters center_mol->ester furanone Substituted Furanones thioamide Thiourea / Thioamides thioamide->center_mol Hantzsch Synthesis amidine Amidines amidine->center_mol Cyclocondensation carboxylate Carboxylate Salts carboxylate->center_mol SN2 Displacement amine Amines

Caption: Key synthetic transformations of 2-Bromo-1-(pyridazin-3-yl)ethanone.

Key Synthetic Transformations:
  • Hantzsch Thiazole Synthesis: Reaction with thioureas or thioamides is a high-yield pathway to construct 2-aminothiazole rings, a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors. [3][9]* Imidazo[1,2-b]pyridazine Synthesis: Cyclocondensation with various amines, such as 2-aminopyridine or ammonia, can lead to the formation of fused bicyclic systems like imidazo[1,2-b]pyridazines, which are of great interest for their pharmacological potential.

  • Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo rearrangement to form carboxylic acid derivatives, although this is often a competing pathway to direct substitution. [3][10]

Relevance in Medicinal Chemistry

Pyridazine and its fused derivatives are core structures in many pharmaceuticals, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. [1][11][12]2-Bromo-1-(pyridazin-3-yl)ethanone serves as an invaluable starting material for accessing libraries of novel pyridazine-containing compounds for biological screening.

For example, its derivatives can be explored as inhibitors of protein kinases, a major class of drug targets in oncology. The pyridazine core can mimic the hinge-binding interactions of adenine in the ATP-binding pocket of kinases, while the side chain, constructed from the bromoacetyl handle, can be elaborated to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (Ras/Raf/MEK/ERK) Receptor->Downstream Phosphorylation Block X ATP ATP ATP->Receptor Drug Pyridazine-Derived Kinase Inhibitor Drug->Receptor Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Block->Downstream Inhibition

Caption: Mechanism of action for a hypothetical kinase inhibitor.

Safety and Handling

As an α-haloketone, 2-Bromo-1-(pyridazin-3-yl)ethanone should be handled with care. Compounds of this class are potent alkylating agents and are typically classified as lachrymators, meaning they can cause severe eye, skin, and respiratory tract irritation. [13]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. [14]Avoid creating dust and avoid all contact with skin and eyes. [13]* Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended by suppliers. [4]

Conclusion

2-Bromo-1-(pyridazin-3-yl)ethanone is more than a simple chemical compound; it is a strategically designed synthetic tool. Its structure, which marries the stability and biological relevance of the pyridazine ring with the versatile reactivity of an α-bromoketone, provides chemists with a reliable and efficient entry point to a vast chemical space. For researchers in drug development and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel, high-value molecules.

References

  • Al-Zaydi, K. M. (2020). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 25(11), 2643. Available at: [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Available at: [Link]

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. Available at: [Link]

  • Pi Chemicals. (n.d.). 2-BROMO-1-(PYRIMIDIN-2-YL)ETHANONE(95%). Available at: [Link]

  • Porré, M., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(3), 978. Available at: [Link]

  • ChemBK. (2024). 2-Bromo-1-pyridin-3-ylethanone. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(7), 9886-9904. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 2-BROMO-1-(PYRIDAZIN-3-YL)ETHAN-1-ONE | CAS 499770-83-1. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 3-acetylpyridine. Available at: [Link]

  • Legeay, J.-C., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7029. Available at: [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link]

  • ResearchGate. (2021). Synthesis of pyridazin-3(2H)-one derivatives 11a–q and 15a,b. Reagents... Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone. Available at: [Link]

  • Moustafa, A. H., et al. (2012). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 17(5), 5183-5193. Available at: [Link]

  • Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.
  • ScienceDirect. (2014). Synthesis and chemistry of pyridazin-3(2H)-ones. Available at: [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Available at: [Link]

  • Jasinski, J. P., et al. (2010). 2-Bromo-1-(3-nitro-phen-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o29-30. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available at: [Link]

  • Sztanke, M., et al. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 26(16), 4983. Available at: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). International Journal of Research in Pharmaceutical Sciences, 11(2), 2245-2252. Available at: [Link]

  • ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. Available at: [Link]

Sources

Foundational

2-Bromo-1-(3-pyridazinyl)-1-ethanone molecular weight and formula

An In-depth Technical Guide to 2-Bromo-1-(3-pyridazinyl)-1-ethanone: Properties, Synthesis, and Applications in Drug Discovery Executive Summary This technical guide provides a comprehensive overview of 2-Bromo-1-(3-pyri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-1-(3-pyridazinyl)-1-ethanone: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 2-Bromo-1-(3-pyridazinyl)-1-ethanone, a key heterocyclic building block in modern medicinal chemistry. We will detail its fundamental physicochemical properties, including its molecular formula and weight, and explore its synthesis with a focus on mechanistically sound and safety-conscious laboratory practices. The primary utility of this compound lies in its role as a reactive intermediate for the synthesis of novel pyridazine-containing molecules. The pyridazine core is a well-established pharmacophore found in numerous compounds with diverse biological activities. This guide is intended for researchers and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the application of this versatile reagent.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The unique electronic properties of the pyridazine nucleus allow it to serve as a versatile pharmacophore capable of engaging with a variety of biological targets. Recently, pyridazinone-based compounds have been successfully developed as selective inhibitors for critical signaling proteins like phosphatidylinositol 3-kinase (PI3K)δ and Janus kinases (JAK), which are implicated in inflammatory diseases and cancer.[3][4]

2-Bromo-1-(3-pyridazinyl)-1-ethanone emerges as a compound of significant interest within this context. It combines the desirable pyridazine core with a highly reactive α-bromoketone functional group. This electrophilic handle allows for facile derivatization through reactions with a wide array of nucleophiles, making it an invaluable starting material for constructing libraries of complex molecules for biological screening.

Physicochemical and Structural Data

The fundamental properties of 2-Bromo-1-(3-pyridazinyl)-1-ethanone are summarized below. This data is essential for accurate experimental planning, including stoichiometric calculations and the selection of appropriate storage conditions.

PropertyValueSource
CAS Number 499770-83-1[5]
Molecular Formula C₆H₅BrN₂O[5]
Molecular Weight 201.02 g/mol [5]
Storage Conditions Inert atmosphere, 2-8°C[5]
Chemical Structure

The structure features a pyridazine ring linked at the 3-position to a bromoacetyl group.

Caption: 2D structure of 2-Bromo-1-(3-pyridazinyl)-1-ethanone.

Synthesis and Mechanistic Considerations

General Synthetic Strategy

The most direct and common method for preparing 2-Bromo-1-(3-pyridazinyl)-1-ethanone is through the α-bromination of its ketone precursor, 1-(3-pyridazinyl)-1-ethanone. This reaction belongs to the class of α-halogenations of ketones, a fundamental transformation in organic synthesis.

Causality in Reagent Selection: NBS as a Superior Brominating Agent

While elemental bromine (Br₂) can be used for α-bromination, its use presents significant drawbacks. It is highly corrosive, toxic, and difficult to handle, releasing hazardous fumes. A superior and widely adopted alternative is N-Bromosuccinimide (NBS).[6]

Why NBS is preferred:

  • Safety and Handling: NBS is a crystalline solid that is far easier and safer to handle than liquid bromine.

  • Selectivity: Reactions with NBS are often more selective, reducing the formation of poly-brominated byproducts.

  • Green Chemistry: The reaction can often be performed in more environmentally benign solvents, and the succinimide byproduct is less hazardous than the HBr generated when using elemental bromine.[6]

The reaction typically proceeds via an acid-catalyzed enol or enolate intermediate, which then attacks the electrophilic bromine source.

Synthetic Workflow Diagram

The synthesis can be visualized as a straightforward two-step process starting from a commercially available pyridazine derivative.

G start 1-(Pyridazin-3-yl)ethanone (Precursor) reagent N-Bromosuccinimide (NBS) Acid Catalyst (e.g., p-TsOH) start->reagent product 2-Bromo-1-(3-pyridazinyl)-1-ethanone (Target Compound) reagent->product

Caption: Synthetic workflow for the preparation of the target compound.

Key Applications in Drug Development

The utility of 2-Bromo-1-(3-pyridazinyl)-1-ethanone is defined by the reactivity of its α-bromoketone moiety. This group is a potent electrophile, making it an ideal substrate for nucleophilic substitution reactions. This allows for the covalent attachment of diverse molecular fragments, a cornerstone of library synthesis in drug discovery.

  • Synthesis of Heterocyclic Scaffolds: It serves as a precursor for building more complex fused heterocyclic systems, such as imidazopyridazines, which are of great interest in medicinal chemistry.

  • Access to Novel Kinase Inhibitors: As pyridazinones have been identified as potent PI3Kδ and JAK inhibitors, this bromo-ethanone derivative is a critical starting material for synthesizing analogs to explore the structure-activity relationship (SAR) of these inhibitor classes.[3][4] By reacting it with various amines, thiols, or other nucleophiles, researchers can rapidly generate novel compounds for efficacy and selectivity profiling.

Experimental Protocol: Synthesis via NBS Bromination

This protocol is a representative procedure for the synthesis of 2-Bromo-1-(3-pyridazinyl)-1-ethanone. All operations must be conducted in a well-ventilated fume hood.

Materials:

  • 1-(3-pyridazinyl)-1-ethanone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Acetonitrile (ACN) or Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel

Procedure:

  • Reaction Setup: To a solution of 1-(3-pyridazinyl)-1-ethanone in the chosen solvent (e.g., ACN) in a round-bottom flask, add a catalytic amount of p-TsOH.

  • Reagent Addition: Add a solution of NBS (1.0 to 1.1 equivalents) in the same solvent dropwise to the stirred ketone solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may be gently heated to reflux if it proceeds slowly at room temperature.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent like DCM or ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution to neutralize the acid, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-Bromo-1-(3-pyridazinyl)-1-ethanone.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Handling and Safety Precautions

2-Bromo-1-(3-pyridazinyl)-1-ethanone is designated as a "Danger" class compound.[5] As an α-haloketone, it should be handled with extreme care as these compounds are typically potent lachrymators and skin irritants.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere as recommended.[5]

Conclusion

2-Bromo-1-(3-pyridazinyl)-1-ethanone is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the reactive potential of its α-bromoketone group make it a valuable intermediate. By enabling the efficient construction of diverse pyridazine derivatives, it serves as a gateway to exploring novel chemical space in the search for next-generation therapeutics, particularly in the fields of oncology and immunology.

References

  • PubChem. 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. [Link]

  • ChemBK. 2-Bromo-1-pyridin-3-ylethanone. [Link]

  • PubChem. 2-Bromoacetamidopyridine. [Link]

  • NIST. Ethanone, 2-bromo-1-phenyl-. [Link]

  • Boron Molecular. 2-bromo-1-(3-hydroxyphenyl)ethanone. [Link]

  • Pathak, S., et al. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science Publishers. [Link]

  • Wang, L., et al. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. [Link]

  • Verma, S. K., et al. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. [Link]

  • Chemical Synthesis Database. 2-bromo-3,3-dimethyl-1-phenyl-1-butanone. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient and Green Synthesis of α-Bromoacetophenones by Using Ultrasound. [Link]

  • Amici, M., et al. Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. PubMed. [Link]

  • Hynes, J., et al. Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors. PubMed. [Link]

Sources

Exploratory

Technical Guide: Solubility Profile and Handling of 2-Bromo-1-(3-pyridazinyl)-1-ethanone

Abstract This technical guide provides a comprehensive analysis of the solubility, stability, and solvent-dependent reactivity of 2-Bromo-1-(3-pyridazinyl)-1-ethanone (CAS: 499770-83-1). Intended for medicinal chemists a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility, stability, and solvent-dependent reactivity of 2-Bromo-1-(3-pyridazinyl)-1-ethanone (CAS: 499770-83-1). Intended for medicinal chemists and process engineers, this document moves beyond static solubility data to explore the dynamic relationship between this electrophilic building block and various organic media.[1] We define optimal solvent systems for nucleophilic substitution, recrystallization, and storage, while highlighting critical stability risks in protic environments.

Physicochemical Identity & Structural Analysis

Understanding the solubility of 2-Bromo-1-(3-pyridazinyl)-1-ethanone requires analyzing its competing structural motifs: the electron-deficient pyridazine ring and the reactive


-bromo ketone tail.
PropertySpecificationMechanistic Implication
CAS Number 499770-83-1Unique identifier for procurement/verification.
Molecular Weight ~201.02 g/mol Low MW facilitates solubility in diverse organic solvents.
Structure Pyridazine core +

-bromoacetyl group
Dual Polarity: The pyridazine nitrogens (N1, N2) act as hydrogen bond acceptors, while the ketone provides a dipole.[1] The C-Br bond introduces lipophilicity but high reactivity.
Physical Form Solid (White to pale yellow)Crystalline lattice energy must be overcome by solvation.[1]
Predicted LogP ~0.5 – 1.2Moderately polar; suggests good solubility in semi-polar organics (THF, EtOAc) and poor solubility in aliphatics (Hexane).[1]

Solubility Landscape

Solvent Compatibility Matrix

The following categorization is based on the compound's polarity and reactivity profile.

Class A: High Solubility / Reaction Media (Recommended)

These solvents effectively solvate the pyridazine core via dipole-dipole interactions and are chemically inert toward the alkyl bromide moiety under ambient conditions.[1]

  • Dimethyl Sulfoxide (DMSO): Excellent solubility (>50 mg/mL).[1] Ideal for biological assays but difficult to remove.

  • Dimethylformamide (DMF): Standard solvent for

    
     reactions involving this intermediate.[1]
    
  • Acetonitrile (MeCN): Preferred for process chemistry.[1] Good solubility; easily removed; supports nucleophilic substitutions without the high boiling point of DMSO.[1]

Class B: Moderate Solubility / Extraction Solvents
  • Dichloromethane (DCM) & Chloroform: Good solubility due to the polarizable nature of the halogens.[1] Excellent for aqueous workups.

  • Ethyl Acetate (EtOAc): Moderate solubility.[1] Often used as the mobile phase in chromatography or for extraction.[1]

  • Tetrahydrofuran (THF): Good solubility, but ensure it is peroxide-free to prevent radical degradation of the C-Br bond.[1]

Class C: Conditional / Reactive Solvents (Caution Required) [1]
  • Methanol / Ethanol:

    • Solubility: Good (often used for recrystallization).[1]

    • Risk:[1]Solvolysis. Prolonged heating or the presence of base can lead to the formation of

      
      -alkoxy ketones or hemiacetals. Use only for short durations or acidic recrystallizations.
      
  • Acetone: Soluble, but can undergo self-condensation or halide exchange (Finkelstein conditions) if NaI is present.[1]

Class D: Poor Solubility (Anti-Solvents)
  • Hexanes / Heptane: Insoluble. Used to precipitate the product from DCM or EtOAc solutions.

  • Water: Low solubility for the neutral species. Solubility increases significantly at pH < 3 due to protonation of the pyridazine nitrogen.

Visualization: Solvent Selection Decision Tree

SolventSelection Start Select Solvent for 2-Bromo-1-(3-pyridazinyl)-1-ethanone Purpose What is the primary purpose? Start->Purpose Reaction Synthesis / Reaction Purpose->Reaction Purification Purification / Extraction Purpose->Purification Storage Storage / Stock Solution Purpose->Storage ReactionType Reaction Type? Reaction->ReactionType Method Method? Purification->Method SolventStore Solid State (Preferred) Inert Gas, -20°C Avoid solution storage Storage->SolventStore SN2 Nucleophilic Subst. (e.g., Amination) ReactionType->SN2 SolventSN2 Recommended: Acetonitrile (MeCN) DMF (if heating req.) SN2->SolventSN2 Recryst Recrystallization Method->Recryst Extract Liquid-Liquid Ext. Method->Extract SolventRecryst Ethanol (Hot) Caution: Avoid prolonged boiling Recryst->SolventRecryst SolventExtract DCM or EtOAc (Wash w/ Brine) Extract->SolventExtract

Figure 1: Decision matrix for solvent selection based on experimental intent.[1] Note the caution regarding alcoholic solvents for recrystallization.[1]

Experimental Protocols

Protocol: Determination of Saturation Solubility

Objective: To empirically determine the maximum solubility (


) in a specific organic solvent.[1]

Materials:

  • HPLC grade solvent (e.g., MeCN, DMSO).[1]

  • 2-Bromo-1-(3-pyridazinyl)-1-ethanone (Solid).

  • 0.45 µm PTFE Syringe Filter.

  • Agilent 1200 HPLC (or equivalent) with UV detection (254 nm).[1]

Workflow:

  • Preparation: Add excess solid compound (~50 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at ambient temperature (25°C). Ensure undissolved solid remains visible (saturation).[1]

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter to remove micro-particulates.

  • Dilution: Dilute the filtrate 100-fold with the mobile phase (to fit within the calibration curve).

  • Quantification: Inject into HPLC. Calculate concentration using a pre-established calibration curve (

    
    ).[1]
    
Protocol: Stability Check in Protic Solvents

Objective: To verify if the compound degrades in Methanol/Ethanol (Solvolysis Risk).[1]

  • Dissolve 10 mg of compound in 1 mL of Methanol-d4 .

  • Acquire a 1H-NMR spectrum immediately (

    
    ).[1]
    
  • Look for the singlet of the

    
    -methylene protons (
    
    
    
    ppm).
  • Heat the tube at 40°C for 2 hours.

  • Acquire a second spectrum.

  • Analysis: Appearance of new peaks (methoxy signals or shift in the methylene peak) indicates formation of the

    
    -methoxy ketone or dimethyl ketal.[1]
    

Critical Safety & Handling (Lachrymator Warning)

Hazard Class:


-Halo ketones are potent lachrymators  (tear gas agents) and skin irritants.[1] They alkylate cysteine residues in TRPA1 ion channels, causing intense pain and tearing.[1]
  • Engineering Controls: ALWAYS handle this compound inside a functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat.[1]

  • Spill Management: Do not wipe with paper towels (increases surface area/evaporation).[1] Neutralize spills with a solution of 10% aqueous sodium thiosulfate or sodium bisulfite (reacts with the alkyl bromide to form a non-volatile salt) before cleaning.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10850267, 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. Link(Note: Used as a structural analog reference for physicochemical properties).

  • Sigma-Aldrich. (n.d.).[1][2] Safety Data Sheet:

    
    -Bromoacetophenones. Link(General safety protocols for lachrymatory 
    
    
    
    -bromo ketones).
  • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for pyridazine solubility and reactivity patterns).

  • Podgorski, M., et al. (2021).[1] "Thio-bromo "Click" Chemistry." Chemical Science. (Mechanistic insight into the reactivity of

    
    -bromo ketones with nucleophiles).
    

Sources

Foundational

The Synthetic Keystone: A Technical Guide to 2-Bromo-1-(3-pyridazinyl)-1-ethanone for Advanced Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile building blocks is paramount to the efficient synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 2-Bromo-1-(3-pyridazinyl)-1-ethanone emerges as a pivotal intermediate, offering a unique combination of reactive sites that enable the construction of complex heterocyclic scaffolds. This technical guide provides an in-depth exploration of this compound, from sourcing and synthesis to its critical applications in the development of next-generation pharmaceuticals.

Sourcing and Procurement of Research-Grade 2-Bromo-1-(3-pyridazinyl)-1-ethanone

For researchers embarking on projects utilizing 2-Bromo-1-(3-pyridazinyl)-1-ethanone, securing a reliable supply of high-purity material is the foundational first step. Several chemical suppliers specialize in providing this reagent for research and development purposes.

Table 1: Prominent Suppliers of 2-Bromo-1-(3-pyridazinyl)-1-ethanone

SupplierCAS NumberPurity/SpecificationNotes
BLDpharm499770-83-1VariesOffers access to NMR, HPLC, LC-MS, and UPLC data. Product may require cold-chain transportation.[1]
Chemical BullNot SpecifiedAPI Intermediate GradeMarketed as an active pharmaceutical ingredient (API) intermediate for various syntheses.

Note: Pricing is subject to fluctuation based on quantity, purity, and market conditions. It is advisable to request quotes directly from suppliers for the most current information.

While a comprehensive price comparison is challenging due to the specialized nature of this chemical, pricing for analogous compounds, such as 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide, can provide a general cost expectation for small, research-scale quantities (e.g., 25 mg) which can be in the range of


80 USD.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 2-Bromo-1-(3-pyridazinyl)-1-ethanone is crucial for its safe handling and effective use in synthesis.

Table 2: Physicochemical Data of 2-Bromo-1-(3-pyridazinyl)-1-ethanone

PropertyValueSource
Molecular Formula C₆H₅BrN₂O[1]
Molecular Weight 201.02 g/mol [1]
CAS Number 499770-83-1[1]
Appearance Typically an off-white to yellow solidGeneral knowledge
Storage Inert atmosphere, 2-8°C[1]
Safety and Handling Precautions

As with all α-haloketones, 2-Bromo-1-(3-pyridazinyl)-1-ethanone should be handled with care in a well-ventilated fume hood.[2] It is classified as a lachrymator and can cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2][4]

In case of exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2]

In all cases of exposure, seek immediate medical attention.[2][3] For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).

Synthesis and Characterization: A Proposed Pathway

Proposed Two-Step Synthesis

The proposed synthesis involves the initial formation of 1-(3-pyridazinyl)-1-ethanone followed by a selective α-bromination.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-(3-pyridazinyl)-1-ethanone cluster_step2 Step 2: α-Bromination start 3-Cyanopyridazine & Methylmagnesium Bromide step1_reaction Grignard Reaction start->step1_reaction intermediate1 1-(3-pyridazinyl)-1-ethanone step1_reaction->intermediate1 intermediate1_input 1-(3-pyridazinyl)-1-ethanone step2_reagents N-Bromosuccinimide (NBS) & Radical Initiator (e.g., AIBN) intermediate1_input->step2_reagents final_product 2-Bromo-1-(3-pyridazinyl)-1-ethanone step2_reagents->final_product

Caption: Proposed two-step synthesis of 2-Bromo-1-(3-pyridazinyl)-1-ethanone.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(3-pyridazinyl)-1-ethanone (via Grignard Reaction)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq).

  • Grignard Reagent Formation: Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether via the addition funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

  • Addition of Pyridazine Substrate: Once the Grignard reagent has formed, cool the reaction mixture to 0°C. Add a solution of 3-cyanopyridazine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise.

  • Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: α-Bromination to Yield 2-Bromo-1-(3-pyridazinyl)-1-ethanone

  • Reaction Setup: In a round-bottom flask, dissolve the 1-(3-pyridazinyl)-1-ethanone (1.0 eq) from Step 1 in a suitable solvent such as carbon tetrachloride or dichloromethane.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the radical reaction. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture and filter to remove the succinimide byproduct. Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Analytical Characterization

The identity and purity of the synthesized 2-Bromo-1-(3-pyridazinyl)-1-ethanone should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridazine ring protons and a singlet for the methylene protons adjacent to the bromine atom and the carbonyl group.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbon bearing the bromine atom, and the carbons of the pyridazine ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound. A suitable method would involve a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid.[8]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (approximately 1:1 ratio of M and M+2 peaks).

Applications in Drug Discovery and Development

The utility of 2-Bromo-1-(3-pyridazinyl)-1-ethanone lies in its bifunctional nature, which allows for the sequential or one-pot construction of various heterocyclic systems. The pyridazine moiety is a recognized pharmacophore in numerous biologically active compounds, including kinase inhibitors.[9]

Role as a Precursor to Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The pyridazinone scaffold, which can be readily accessed from 2-Bromo-1-(3-pyridazinyl)-1-ethanone, is a privileged structure in the design of these inhibitors.

Kinase_Inhibitor_Synthesis cluster_reaction Hantzsch Thiazole Synthesis cluster_application Application in Kinase Inhibitor Design start 2-Bromo-1-(3-pyridazinyl)-1-ethanone reagent Thiourea or Thioamide start->reagent product 2-Amino-4-(3-pyridazinyl)thiazole Scaffold reagent->product scaffold 2-Amino-4-(3-pyridazinyl)thiazole Scaffold modification Further Functionalization (e.g., Suzuki Coupling) scaffold->modification final_inhibitor Potent & Selective Kinase Inhibitor modification->final_inhibitor

Caption: Application of 2-Bromo-1-(3-pyridazinyl)-1-ethanone in the synthesis of kinase inhibitors.

Experimental Workflow: Synthesis of a 2-Amino-4-(pyridazinyl)thiazole Scaffold

This workflow outlines a general procedure for the synthesis of a 2-amino-4-(pyridazinyl)thiazole scaffold, a common core in many kinase inhibitors, using 2-Bromo-1-(3-pyridazinyl)-1-ethanone.

  • Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-1-(3-pyridazinyl)-1-ethanone (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Thiourea: Add thiourea (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 2-amino-4-(3-pyridazinyl)thiazole derivative.

This resulting scaffold can then be further elaborated through various cross-coupling reactions or other functional group transformations to generate a library of potential kinase inhibitors for biological screening.

Conclusion

2-Bromo-1-(3-pyridazinyl)-1-ethanone is a valuable and versatile building block for researchers in drug discovery and medicinal chemistry. Its well-defined reactive sites provide a reliable platform for the synthesis of a diverse range of heterocyclic compounds, most notably pyridazinone-based kinase inhibitors. A clear understanding of its sourcing, safe handling, synthesis, and reactivity is essential for its effective utilization in the development of novel therapeutics. As the demand for innovative drug candidates continues to grow, the importance of such key intermediates in the synthetic chemist's toolbox cannot be overstated.

References

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 2-Bromo-1-(3-pyridazinyl)-1-ethanone

This document provides a comprehensive technical overview of the safety considerations, handling protocols, and risk mitigation strategies for 2-Bromo-1-(3-pyridazinyl)-1-ethanone (CAS No. 499770-83-1). This guide is int...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the safety considerations, handling protocols, and risk mitigation strategies for 2-Bromo-1-(3-pyridazinyl)-1-ethanone (CAS No. 499770-83-1). This guide is intended for researchers, chemists, and drug development professionals who may utilize this compound as a reactive intermediate in organic synthesis. The information herein is synthesized from available data on the compound and structurally analogous α-bromo ketones to provide a robust framework for its safe utilization.

Section 1: Compound Identification and Chemical Profile

2-Bromo-1-(3-pyridazinyl)-1-ethanone is a heterocyclic α-bromo ketone. The inherent reactivity of the α-bromo ketone functional group makes it a valuable synthon, particularly as an alkylating agent for introducing the pyridazinyl-ethanone moiety into a target molecule. However, this same reactivity is the primary source of its chemical hazards.

Chemical Structure:

Figure 1: Chemical Structure of 2-Bromo-1-(3-pyridazinyl)-1-ethanone.

PropertyValueSource
CAS Number 499770-83-1BLDpharm[1]
Molecular Formula C₆H₅BrN₂OBLDpharm[1]
Molecular Weight 201.02 g/mol BLDpharm[1]
Appearance Solid (inferred)General class property
Storage Inert atmosphere, 2-8°CBLDpharm[1]

Section 2: Core Hazard Assessment

While a comprehensive, verified Safety Data Sheet (SDS) for this specific molecule is not widely available, a robust hazard assessment can be constructed based on the known reactivity of its functional groups. The primary hazards stem from its nature as an alkylating agent and a lachrymator .

  • Severe Corrosivity (Inferred): Structurally similar compounds, such as 2-Bromo-1-(2-chloropyridin-4-yl)ethanone, are classified as causing severe skin burns and eye damage.[2] The electrophilic carbon adjacent to the bromine atom is highly susceptible to nucleophilic attack by biological macromolecules (proteins, DNA), leading to cell damage and chemical burns upon contact.

  • Lachrymatory Properties (Inferred): α-bromo ketones are a well-known class of lachrymators, substances that irritate the eyes and cause tearing. This is an immediate and potent warning sign of exposure. The vapor, even from a solid, can be sufficient to cause significant eye irritation.

  • Toxicity (Inferred): Harmful if swallowed, inhaled, or absorbed through the skin. Systemic toxicity can occur following exposure, although specific LD50/LC50 data for this compound is not available. The toxicological properties have not been fully investigated.[3]

G cluster_main Hazard Profile: 2-Bromo-1-(3-pyridazinyl)-1-ethanone cluster_effects Physiological Effects main Primary Hazard: Potent Alkylating Agent Corrosive Causes Severe Skin Burns & Eye Damage main->Corrosive Mechanism: Cellular Alkylation Lachrymator Potent Lachrymator (Causes Tearing) main->Lachrymator Effect: Sensory Nerve Irritation Toxic Harmful if Swallowed, Inhaled, or Absorbed main->Toxic Routes of Exposure Resp May Cause Respiratory Tract Irritation Toxic->Resp

Figure 2: Summary of inferred hazards based on chemical structure.

Section 3: First Aid and Emergency Response

Immediate and decisive action is critical following any exposure. The response protocols must assume the compound is corrosive and toxic.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] Do not use chemical antidotes.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek immediate medical attention. Chemical burns may be delayed in appearance.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth).[3][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][5] Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. The corrosive nature of the material makes emesis contraindicated due to the risk of esophageal perforation.[3]

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. Engineering controls are the primary line of defense, supplemented by stringent PPE protocols.

Engineering Controls: All manipulations of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to ensure adequate ventilation.[3][6] The work area should be equipped with a readily accessible safety shower and eyewash station.

Personal Protective Equipment (PPE): The selection of PPE must account for the compound's corrosive and easily absorbed nature.

  • Hand Protection: Standard nitrile gloves are insufficient for prolonged contact. It is required to use heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton) or to double-glove with nitrile gloves, changing the outer glove immediately upon any suspected contact. Gloves must be inspected for integrity before use.[6]

  • Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are mandatory.[3] In addition, a full-face shield must be worn over the goggles when handling larger quantities (>1 g) or when there is a risk of splashing.

  • Skin and Body Protection: A flame-retardant lab coat is required. For operations with a higher risk of exposure, a chemically resistant apron or suit should be utilized. Ensure clothing is fully buttoned and sleeves are down.

  • Respiratory Protection: If there is any risk of aerosol formation or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge is necessary.[3]

Section 5: Safe Handling, Storage, and Workflow

Adherence to a strict, validated workflow is essential to prevent exposure and ensure experimental integrity.

Storage: The compound must be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container and refrigerated at 2-8°C.[1] This mitigates degradation from atmospheric moisture and slows the release of irritant vapors. Store away from incompatible materials such as strong oxidizing agents and bases.

Experimental Workflow:

G cluster_prep Preparation cluster_handling Material Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) B 2. Verify Fume Hood Functionality A->B C 3. Assemble All Glassware & Reagents B->C D 4. Allow Compound to Warm to Room Temp (in desiccator) C->D E 5. Weigh Compound in Tared, Sealed Vial D->E F 6. Dissolve/Add Reagent via Syringe/Cannula E->F G 7. Quench Reaction Mixture (if applicable) F->G H 8. Decontaminate Glassware with Appropriate Solvent G->H I 9. Segregate Waste into Halogenated Organic Waste H->I J 10. Remove PPE & Wash Hands Thoroughly I->J

Figure 3: Step-by-step workflow for the safe handling of the compound.

Detailed Steps:

  • Preparation: Before removing the compound from storage, ensure all necessary PPE is worn correctly. Verify the fume hood is operational (check airflow monitor). Assemble all required apparatus.

  • Weighing: To prevent condensation of atmospheric moisture onto the cold container, allow the sealed vial to warm to room temperature inside a desiccator. Perform weighing within the fume hood. Use a tared, sealed container (e.g., a vial with a septum cap) to minimize exposure.

  • Transfer/Reaction: For solution-phase reactions, dissolve the compound by adding the solvent directly to the sealed vial via syringe. For solid transfers, use a powder funnel and minimize agitation to prevent dust formation.

  • Decontamination: All glassware and equipment that has come into contact with the compound must be decontaminated. Rinse with an appropriate organic solvent (e.g., acetone or ethanol) in the fume hood, and collect the rinsate as halogenated waste.

Section 6: Accidental Release and Disposal

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is outside the fume hood, do not attempt to clean it up without appropriate respiratory protection.

  • For small spills inside a fume hood: Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste.[3]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Waste Disposal: All waste containing this compound, including contaminated absorbents, disposable labware, and reaction residues, must be disposed of as halogenated organic waste .[4][5] Do not mix with other waste streams. Ensure containers are clearly labeled and stored in a designated satellite accumulation area pending pickup by environmental health and safety professionals.

References

  • 2-Bromo-1-(pyridazin-3-yl)ethanone. BLDpharm.
  • Chemical Safety Data Sheet MSDS / SDS - 2-bromo-1-pyridin-2-yl-ethanone. ChemicalBook.
  • 2-Bromo-1-(2-chloropyridin-4-yl)ethanone.
  • SAFETY DATA SHEET - 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromo-1-indanone. Fisher Scientific.
  • 2-BROMO-1-(3,4-DIMETHYL-PHENYL)

Sources

Foundational

Difference between 3-acetylpyridazine and 2-bromo-1-(3-pyridazinyl)-1-ethanone

An In-Depth Technical Guide: Distinguishing 3-Acetylpyridazine and 2-Bromo-1-(3-pyridazinyl)-1-ethanone: A Case Study in Synthetic Transformation and Reactive Potential Executive Summary This guide delineates the fundame...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Distinguishing 3-Acetylpyridazine and 2-Bromo-1-(3-pyridazinyl)-1-ethanone: A Case Study in Synthetic Transformation and Reactive Potential

Executive Summary

This guide delineates the fundamental chemical distinctions between 3-acetylpyridazine and its α-brominated derivative, 2-bromo-1-(3-pyridazinyl)-1-ethanone. While structurally similar, the introduction of a single bromine atom at the alpha-position of the acetyl group dramatically transforms the molecule's electronic properties and synthetic utility. 3-Acetylpyridazine serves as a stable ketone precursor, whereas 2-bromo-1-(3-pyridazinyl)-1-ethanone is a highly reactive electrophilic building block. Understanding this transformation is critical for researchers in medicinal chemistry and drug development, as it unlocks a gateway to a vast array of more complex pyridazine-containing scaffolds.

The Pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry

Pyridazine and its derivatives have garnered significant attention in pharmaceutical research due to their wide spectrum of biological activities.[1] As a "privileged scaffold," the pyridazine ring system is a recurring motif in molecules targeting diverse biological pathways involved in cancer, inflammation, and infectious diseases.[2][3] These six-membered aromatic heterocycles, containing two adjacent nitrogen atoms, are versatile frameworks that can be readily functionalized to optimize pharmacological properties.[4][5] The compounds discussed herein, 3-acetylpyridazine and its brominated analogue, are key intermediates in the synthesis of such pharmacologically active agents.[6]

Compound Profile: 3-Acetylpyridazine

3-Acetylpyridazine is a foundational building block, best understood as a ketone derivative of the pyridazine heterocycle. Its chemical identity is defined by the stable acetyl group attached to the 3-position of the pyridazine ring.

Caption: Chemical Structure of 3-Acetylpyridazine.

Physicochemical Properties

The properties of 3-acetylpyridazine are characteristic of a stable, aromatic ketone.

PropertyValueSource
CAS Number 350-03-8[7]
Molecular Formula C₇H₇NO[7]
Molecular Weight 121.14 g/mol [7]
Appearance Colorless to pale yellow liquid/solid[8][9]
Boiling Point ~220 °C[9]
Melting Point 11-13 °C[10]
Solubility Soluble in ethanol and water[11]
Synthesis

3-Acetylpyridazine can be synthesized through various methods, often starting from nicotinic acid derivatives. One established industrial process involves the condensation of a nicotinic acid ester with acetic acid over a catalyst at high temperatures.[12]

Experimental Protocol: Synthesis from Butyl Nicotinate [12]

  • Catalyst Bed Preparation: A reactor is packed with a catalyst composed of vanadium and titanium oxides on an alumina/silica support.

  • Vaporization: A mixture of butyl nicotinate, acetic acid, and water is vaporized. A nitrogen carrier gas is introduced.

  • Reaction: The vaporized mixture is passed over the catalyst bed heated to approximately 410 °C.

  • Condensation & Isolation: The reaction product stream is cooled, and the resulting liquid is collected.

  • Purification: The organic phase is separated and purified, typically by distillation under reduced pressure, to yield 3-acetylpyridine. The process achieves high conversion and selectivity.

Reactivity and Applications

The reactivity of 3-acetylpyridazine is centered on its ketone functional group. It undergoes typical ketone reactions such as condensation, reduction, and formation of imines or hydrazones.[13] Its primary role in drug development is as a stable, commercially available starting material. It is a key intermediate in the synthesis of several important pharmaceuticals, including:

  • Risedronate Sodium: An anti-osteoporosis drug.[14]

  • Imatinib: A targeted therapy for chronic myeloid leukemia.[14]

Its utility lies in providing the core pyridazine-ketone structure, which is then elaborated upon in subsequent synthetic steps.

Compound Profile: 2-Bromo-1-(3-pyridazinyl)-1-ethanone

This compound is the direct synthetic descendant of 3-acetylpyridazine. The introduction of a bromine atom on the α-carbon (the carbon adjacent to the carbonyl) transforms it from a stable precursor into a highly reactive synthetic intermediate. It is often handled and sold as its hydrobromide salt for improved stability.[15]

Caption: Chemical Structure of 2-Bromo-1-(3-pyridazinyl)-1-ethanone.

Physicochemical Properties
PropertyValueSource
CAS Number 499770-83-1[16]
Molecular Formula C₆H₅BrN₂O[16]
Molecular Weight 201.02 g/mol [16]
Appearance White to off-white crystalline solid[15]
Storage 2-8°C, inert atmosphere[16]
Handling Irritating to eyes, respiratory system, and skin[15]
Synthesis: The Alpha-Bromination Reaction

The transformation from 3-acetylpyridazine to its α-bromo derivative is achieved via an acid-catalyzed α-halogenation, a cornerstone reaction in organic synthesis.[17]

Causality of the Mechanism: The reaction proceeds because the acid catalyst promotes the formation of an enol tautomer.[18][19] While ketones exist predominantly in their keto form, a small equilibrium concentration of the enol form is always present. The enol's C=C double bond is electron-rich and acts as a nucleophile, which is crucial for the subsequent step.[20] The acid catalyst accelerates the keto-enol tautomerism, making the reaction proceed at a practical rate.[18]

G cluster_0 Mechanism of Acid-Catalyzed α-Bromination start Keto Form (3-Acetylpyridazine) protonated_keto Protonated Ketone (Oxonium Ion) start->protonated_keto + H⁺ enol Enol Tautomer (Nucleophile) protonated_keto->enol - H⁺ (Rate-determining) brominated_intermediate Brominated Oxonium Ion enol->brominated_intermediate + Br₂ bromine Br₂ (Electrophile) bromine->brominated_intermediate final_product α-Bromo Ketone Product brominated_intermediate->final_product - H⁺

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

Experimental Protocol: α-Bromination of 3-Acetylpyridazine Self-Validating System: This protocol includes a final workup to neutralize the acid and remove impurities, ensuring the isolation of a pure product, which can be validated by standard characterization techniques (NMR, MS).

  • Dissolution: Dissolve 3-acetylpyridazine (1.0 eq) in a suitable solvent, such as acetic acid or diethyl ether.

  • Acidification: Add a catalytic amount of hydrobromic acid (HBr).

  • Bromination: Cool the solution in an ice bath. Slowly add bromine (Br₂, 1.0-1.1 eq) dropwise while stirring. Maintain the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the characteristic red-brown color of bromine fades.

  • Workup: Carefully pour the reaction mixture into ice-cold water. Neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Reactivity and Applications

The presence of the bromine atom fundamentally alters the molecule's reactivity. The C-Br bond is polarized, and the adjacent electron-withdrawing carbonyl group makes the α-carbon highly electrophilic. This turns the molecule into a potent alkylating agent .

Its primary application is as a reactive intermediate to introduce the pyridazinyl-ethanone moiety into a larger molecule. It readily undergoes Sₙ2 reactions with a wide range of nucleophiles, such as amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds.[21] This reactivity is the cornerstone of its utility in building complex drug candidates.

Comparative Analysis: A Tale of Two Reactivities

The core difference between the two compounds is the functional role unlocked by the addition of bromine. 3-Acetylpyridazine is a stable precursor, while 2-bromo-1-(3-pyridazinyl)-1-ethanone is a reactive handle for covalent bond formation.

G cluster_A Reactivity of 3-Acetylpyridazine cluster_B Reactivity of α-Bromo Ketone A 3-Acetylpyridazine (Stable Precursor) B 2-Bromo-1-(3-pyridazinyl)-1-ethanone (Reactive Intermediate) A->B  α-Bromination  (Br₂, H⁺) react_A Nucleophilic Addition at Carbonyl Carbon react_B SN2 Substitution at α-Carbon

Caption: Synthetic relationship and differing reactivity profiles.

Table of Key Differences

Feature3-Acetylpyridazine2-Bromo-1-(3-pyridazinyl)-1-ethanone
Primary Functional Group Ketoneα-Bromo Ketone
Key Reactive Site Electrophilic carbonyl carbonHighly electrophilic α-carbon
Primary Role Stable synthetic precursorReactive alkylating agent / building block
Typical Reactions Condensation, reduction, imine formationSₙ2 substitution with nucleophiles
Handling Relatively stable, low hazardLachrymator, irritant, requires careful handling
Synthetic Utility Provides the core pyridazine-ketone scaffoldCovalently links the scaffold to other molecules

Conclusion for the Researcher

The distinction between 3-acetylpyridazine and 2-bromo-1-(3-pyridazinyl)-1-ethanone is a clear illustration of how a single, targeted synthetic transformation can vastly expand the utility of a chemical scaffold. For the drug development professional, 3-acetylpyridazine represents a starting point. The subsequent α-bromination is not merely an incremental modification but a strategic step that activates the molecule, transforming it into a versatile tool for library synthesis and the construction of complex molecular architectures. Mastery of this transformation and an understanding of the resulting change in reactivity are essential skills for the rational design of novel pyridazine-based therapeutic agents.

References

  • Title: Halogenation Of Ketones via Enols. Source: Master Organic Chemistry. URL: [Link]

  • Title: Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Source: PubMed. URL: [Link]

  • Title: An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Source: Bentham Science Publishers. URL: [Link]

  • Title: “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Source: SciRP. URL: [Link]

  • Title: mechanism of alpha-halogenation of ketones. Source: YouTube. URL: [Link]

  • Title: 22.3: Alpha Halogenation of Aldehydes and Ketones. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Halogenation of Ketones and Haloform Reaction. Source: Organic Chemistry Tutor. URL: [Link]

  • Title: Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Source: PubMed. URL: [Link]

  • Title: A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Source: ResearchGate. URL: [Link]

  • Title: Bromination of Ketones. Source: YouTube. URL: [Link]

  • Title: An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Source: Bentham Science Publisher. URL: [Link]

  • Title: Pyridazine and its derivatives. Source: Slideshare. URL: [Link]

  • Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Source: PMC - NIH. URL: [Link]

  • Title: 2-Bromo-1-pyridin-3-ylethanone. Source: ChemBK. URL: [Link]

  • Title: 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. Source: PubChem. URL: [Link]

  • Title: Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Source: WUR eDepot. URL: [Link]

  • Title: 3-Acetylpyridine. Source: PubChem. URL: [Link]

  • Title: Process and catalyst for the preparation of acetylpyridines. Source: Google Patents.
  • Title: SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. Source: Mansoura University. URL: [Link]

  • Title: 2-bromo-3,3-dimethyl-1-phenyl-1-butanone. Source: Chemical Synthesis Database. URL: [Link]

  • Title: 2-Bromoacetamidopyridine. Source: PubChem. URL: [Link]

  • Title: Ethanone, 2-bromo-1-phenyl-. Source: the NIST WebBook. URL: [Link]

  • Title: 22.4: Alpha Bromination of Carboxylic Acids. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Source: PMC. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-(3-Pyridazinyl)imidazo[1,2-b]pyridazines

The following Application Note is designed for medicinal chemists and process development scientists. It addresses the synthesis of 2-(3-pyridazinyl)imidazo[1,2-b]pyridazine , a bis-heterocyclic scaffold with significant...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for medicinal chemists and process development scientists. It addresses the synthesis of 2-(3-pyridazinyl)imidazo[1,2-b]pyridazine , a bis-heterocyclic scaffold with significant potential in kinase inhibitor development (analogous to the Ponatinib core).

Executive Summary & Strategic Importance

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in approved kinase inhibitors like Ponatinib (ICLUSIG®).[1] Its fused 6-5 ring system mimics the purine core of ATP, allowing for potent interactions within the hinge region of kinase domains.

This guide details the synthesis of a specific, high-value derivative: 2-(3-pyridazinyl)imidazo[1,2-b]pyridazine . This bis-heterocyclic system presents a unique challenge: the direct condensation of 3-aminopyridazine with


-haloketones often suffers from poor regioselectivity due to the competing nucleophilicity of the ring nitrogens.

Key Technical Insight: To ensure high yield and correct isomer formation, this protocol utilizes a regio-directing strategy employing 6-chloro-3-aminopyridazine. This approach blocks the N1-alkylation pathway, forcing the reaction through the N2-nitrogen to yield the desired fused system, leaving a versatile handle (C-Cl) for late-stage diversification.

Retrosynthetic Analysis & Mechanism

The construction of the imidazo[1,2-b]pyridazine core relies on the Hantzsch-type condensation between an aminopyridazine and an


-bromoketone.
The Regioselectivity Challenge

In unsubstituted 3-aminopyridazine, the endocyclic nitrogen at position 1 (N1, meta to the amine) is often more nucleophilic than the nitrogen at position 2 (N2, ortho to the amine).[1]

  • Path A (Undesired): Alkylation at N1 leads to an acyclic or bridged charged species that cannot cyclize to the aromatic imidazo[1,2-b] system.

  • Path B (Desired): Alkylation at N2 allows the exocyclic amine to attack the carbonyl, closing the 5-membered imidazole ring.

Solution: Using 6-chloro-3-aminopyridazine reduces the electron density at N1 (via inductive withdrawal), making N2 the preferred nucleophile and ensuring the formation of the correct isomer.

ReactionPathway SM1 3-Aminopyridazine (Ambident Nucleophile) N1_Attack N1-Alkylation (Dead-end / Side Product) SM1->N1_Attack Path A (Major for unsubstituted) N2_Attack N2-Alkylation (Intermediate) SM1->N2_Attack Path B (Favored by 6-Cl) SM2 2-Bromo-1-(3-pyridazinyl)-1-ethanone (Electrophile) SM2->N1_Attack SM2->N2_Attack Cyclization Cyclization & Dehydration N2_Attack->Cyclization Product 2-(3-Pyridazinyl)imidazo[1,2-b]pyridazine Cyclization->Product

Figure 1: Mechanistic pathway illustrating the critical regioselectivity decision point between N1 and N2 alkylation.

Experimental Protocols

Phase 1: Preparation of the Electrophile

Target: 2-Bromo-1-(3-pyridazinyl)-1-ethanone (CAS: 499770-83-1) Note: While commercially available, in-house synthesis ensures freshness, as


-bromoketones degrade over time.

Reagents:

  • 3-Acetylpyridazine (1.0 eq)

  • HBr (48% aq., catalytic) or AcOH

  • Bromine (

    
    ) (1.05 eq) or N-Bromosuccinimide (NBS)[1]
    

Protocol (NBS Method - Preferred for Stability):

  • Dissolve 3-acetylpyridazine (10 mmol) in anhydrous THF (50 mL) or MeCN.

  • Add

    
    -toluenesulfonic acid (
    
    
    
    -TsOH) (1.0 eq) to protonate the pyridine nitrogen, preventing bromination of the ring.[1]
  • Add N-Bromosuccinimide (NBS) (1.1 eq) in portions over 15 minutes.

  • Stir at reflux (65-70°C) for 2-4 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of starting material.

  • Workup: Cool to RT. Concentrate in vacuo.[1] Redissolve in EtOAc, wash with sat.

    
     and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (DCM/MeOH) or recrystallization from EtOH.[1]

  • Storage: Store under Argon at -20°C. (Compound is a lachrymator; handle in fume hood).

Phase 2: The Hantzsch Cyclization (Core Synthesis)

Target: 6-Chloro-2-(3-pyridazinyl)imidazo[1,2-b]pyridazine

Reagents:

  • 6-Chloro-3-aminopyridazine (1.0 eq) (CAS: 5469-69-2)

  • 2-Bromo-1-(3-pyridazinyl)-1-ethanone (1.1 eq)

  • Solvent: Ethanol (Absolute) or n-Butanol (for higher temp)

  • Base: Sodium Bicarbonate (

    
    )[1][2]
    

Step-by-Step Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 6-chloro-3-aminopyridazine (5.0 mmol, 647 mg) in Ethanol (25 mL).

  • Addition: Add 2-Bromo-1-(3-pyridazinyl)-1-ethanone (5.5 mmol, 1.10 g) in one portion.

  • Reaction: Heat the mixture to reflux (80°C).

    • Observation: The suspension will typically clear as the reaction proceeds, followed by the precipitation of the hydrobromide salt of the product.

    • Time: Stir for 4–12 hours. Monitor by LC-MS (Target Mass: ~231.6 Da for product).

  • Basification:

    • Cool the mixture to room temperature.

    • Add solid

      
       (10 mmol, 840 mg) directly to the flask.
      
    • Stir at reflux for an additional 1 hour to ensure free-basing and complete cyclization.

  • Isolation:

    • Cool to 0°C (ice bath).

    • Filter the precipitate. Wash the cake with cold water (2 x 10 mL) to remove inorganic salts, then with cold diethyl ether (2 x 10 mL).

    • Dry the solid under high vacuum.

  • Yield: Typical yields range from 65-85%.

Phase 3: De-chlorination (Optional)

If the 6-chloro substituent is not required for SAR, it can be removed to yield the parent 2-(3-pyridazinyl)imidazo[1,2-b]pyridazine.

Protocol:

  • Dissolve the 6-chloro intermediate in MeOH/THF (1:1).

  • Add 10% Pd/C (10 wt%) and Ammonium Formate (5 eq) or use a Hydrogen balloon.

  • Stir at RT or mild heat (40°C) for 2-6 hours.

  • Filter through Celite and concentrate.

Data Summary & Troubleshooting

ParameterSpecification / Observation
Solvent Choice Ethanol is standard. Use DMF (90°C) if solubility is poor, but workup is harder.
Stoichiometry Use slight excess (1.1 eq) of the bromoketone to drive the amine to completion.
Regioselectivity If using unsubstituted 3-aminopyridazine, yields drop to <30%. Use 6-chloro analog.
By-products Hydrolysis of bromoketone to hydroxyketone if solvents are "wet". Use anhydrous EtOH.[1]
Appearance Product is typically a tan to off-white solid.

References

  • Imidazo[1,2-b]pyridazines as Kinase Inhibitors

    • Title: Imidazo[1,2-b]pyridazine: A privileged scaffold in medicinal chemistry.[1]

    • Source: European Journal of Medicinal Chemistry, 2021.[1]

    • URL:[Link]

  • Regioselectivity in Hantzsch Synthesis

    • Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.[2] (Discusses the necessity of 6-halo substitution).

    • Source: Journal of Medicinal Chemistry, 2010.[1]

    • URL:[Link]

  • Synthesis of Pyridazine Precursors

    • Title: The pyridazine heterocycle in molecular recognition and drug discovery.
    • Source: Expert Opinion on Drug Discovery, 2022.[1]

    • URL:[Link][1]

  • General Hantzsch Protocol

    • Title: Synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.[1][3]

    • Source: Organic Syntheses.[1][4][5]

    • URL:[Link]

Sources

Application

Technical Application Note: Precision Synthesis of 4-(Pyridazin-3-yl)thiazoles via Hantzsch Condensation

Executive Summary The fusion of pyridazine and thiazole rings creates a privileged pharmacophore found in potent SGLT2 inhibitors, kinase inhibitors, and anti-inflammatory agents [1, 2]. This Application Note details the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of pyridazine and thiazole rings creates a privileged pharmacophore found in potent SGLT2 inhibitors, kinase inhibitors, and anti-inflammatory agents [1, 2]. This Application Note details the robust synthesis of 4-(pyridazin-3-yl)thiazoles using the Hantzsch condensation of 2-Bromo-1-(3-pyridazinyl)-1-ethanone (also known as


-bromo-3-acetylpyridazine) with thioureas or thioamides.

Unlike simple phenyl analogs, the electron-deficient pyridazine ring introduces specific solubility and basicity challenges. This guide provides a field-proven protocol optimized for yield and purity, addressing the specific handling requirements of the lachrymatory


-bromoketone starting material.

Chemical Background & Reactivity Profile

The Electrophile: 2-Bromo-1-(3-pyridazinyl)-1-ethanone

This substrate is a highly reactive


-haloketone. The adjacent pyridazine ring (a 1,2-diazine) is strongly electron-withdrawing, increasing the electrophilicity of the methylene carbon relative to acetophenone analogs.
  • Lachrymator Warning: Like most

    
    -haloketones, this compound is a potent lachrymator. All operations must be conducted in a functioning fume hood.
    
  • Stability: The compound is prone to hydrolysis and photolytic degradation. Store at -20°C under inert atmosphere (Ar/N2) and protect from light.

The Nucleophile: Thioamides/Thioureas

The Hantzsch synthesis relies on the "hard-soft" reactivity of the thioamide. The sulfur atom (soft nucleophile) attacks the


-carbon (soft electrophile) of the bromoketone.
  • Thiourea: Yields 2-aminothiazoles (common in fragment-based drug design).

  • Thiobenzamide/Thioacetamide: Yields 2-substituted thiazoles .[1]

Mechanistic Pathway

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through two distinct phases: S-alkylation followed by Cyclodehydration .

Mechanistic Diagram (DOT)

The following diagram illustrates the pathway using thiourea. Note the formation of the intermediate isothiouronium salt, which is often isolable if the reaction is stopped early.

HantzschMechanism Start Reagents: 2-Bromo-1-(3-pyridazinyl)-1-ethanone + Thiourea S_Attack Step 1: S-Alkylation (Nu attack of S on CH2-Br) Start->S_Attack EtOH, Reflux Intermed Intermediate: S-(2-oxo-2-(pyridazin-3-yl)ethyl) isothiouronium bromide S_Attack->Intermed - Br- Cyclization Step 2: Cyclization (N attack on Carbonyl) Intermed->Cyclization Intramolecular Dehydration Step 3: Dehydration (- H2O, - HBr) Cyclization->Dehydration Aromatization Product Product: 2-Amino-4-(3-pyridazinyl)thiazole hydrobromide Dehydration->Product FreeBase Workup: Neutralization (NH4OH) -> Free Base Product->FreeBase Base Treatment

Figure 1: Mechanistic pathway of the Hantzsch condensation between 3-(bromoacetyl)pyridazine and thiourea.

Experimental Protocol: Synthesis of 2-Amino-4-(3-pyridazinyl)thiazole

This protocol is optimized for 1.0 gram scale but is linearly scalable.

Reagents & Equipment
  • Reagent A: 2-Bromo-1-(3-pyridazinyl)-1-ethanone (1.0 eq, ~201 mg per mmol)

  • Reagent B: Thiourea (1.1 eq)

  • Solvent: Ethanol (Absolute or 95%) - Note: Methanol can be used but Ethanol is preferred for higher reflux temperature.

  • Base (Workup): Ammonium hydroxide (25%) or Saturated NaHCO3.

Step-by-Step Methodology
Phase 1: Condensation
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 2-Bromo-1-(3-pyridazinyl)-1-ethanone (1.0 eq) to Ethanol (10 mL/mmol). Stir at room temperature until partially dissolved.

    • Expert Insight: The bromoketone may not dissolve completely at RT. Do not heat yet to avoid degradation before the nucleophile is present.

  • Addition: Add Thiourea (1.1 eq) in one portion.

  • Reaction: Heat the mixture to reflux (78°C) .

    • Observation: The solution usually becomes clear as reagents dissolve, then a precipitate (the HBr salt of the thiazole) may begin to form within 30-60 minutes.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting bromoketone (high Rf) should disappear.

    • Timeframe: Typically 1–3 hours.

Phase 2: Isolation & Neutralization
  • Cooling: Allow the reaction to cool to room temperature.[2]

  • Filtration (Salt Isolation): If a heavy precipitate forms, filter it. This is usually the hydrobromide salt of the thiazole. Wash with cold ethanol.

    • Why isolate the salt? It purifies the compound from non-basic impurities before the free-basing step.

  • Neutralization (Critical):

    • Suspend the solid (or the concentrated reaction mixture if no precipitate formed) in water (5 mL/mmol).

    • Slowly add Ammonium Hydroxide (28-30%) or Sat. NaHCO3 while stirring until pH ~8-9.

    • Caution: Pyridazines are N-heterocycles and can be water-soluble if the pH is too low (protonated) or if the ring is highly substituted with polar groups.

  • Final Isolation: The free base typically precipitates as a yellow/off-white solid. Filter, wash with water, and dry under vacuum.

Data Summary Table
ParameterSpecificationNotes
Stoichiometry 1.0 : 1.1 (Ketone : Thiourea)Slight excess of thiourea ensures full consumption of the lachrymator.
Solvent Volume 10-15 mL per mmolHigh concentration favors kinetics; too low causes stirring issues.
Temperature 78°C (Reflux)Essential for the dehydration step.
Typical Yield 75 - 90%High efficiency reaction.[3][4]
Appearance Yellow to Off-White SolidColor can darken if exposed to air/light for long periods.

Workflow Visualization

Workflow Step1 Dissolve Bromoketone in EtOH (Room Temp) Step2 Add Thiourea (1.1 eq) Step1->Step2 Step3 Reflux (1-3 Hours) Step2->Step3 Check TLC Check (Bromoketone consumed?) Step3->Check Check->Step3 No Precip Cool to RT (Precipitate forms?) Check->Precip Yes FilterSalt Filter HBr Salt Precip->FilterSalt Yes (Solid HBr Salt) Conc Concentrate Solvent Precip->Conc No (Soluble) Neut Suspend in H2O Neutralize with NH4OH (pH 8-9) FilterSalt->Neut Conc->Neut FinalFilter Filter Free Base Wash with H2O Neut->FinalFilter Dry Dry under Vacuum FinalFilter->Dry

Figure 2: Operational workflow for the synthesis and isolation of 2-amino-4-(3-pyridazinyl)thiazole.

Troubleshooting & Optimization

Solubility Issues

The pyridazine ring makes the starting material and product more polar than phenyl analogs.

  • Problem: Reactants don't dissolve in refluxing ethanol.

  • Solution: Switch to a 1:1 mixture of Ethanol/DMF . The DMF improves solubility, but requires aqueous workup (pouring into water) to precipitate the product.

"Sticky" Precipitates

Sometimes the free base comes out as a gum rather than a powder.

  • Cause: Impurities or residual solvent.

  • Solution: Triturate the gum with Diethyl Ether or cold Acetonitrile . This removes non-polar impurities and induces crystallization.

N-Alkylation Side Reaction

Pyridazine nitrogens are nucleophilic. In rare cases, the ring nitrogen might attack the bromoketone (N-alkylation) instead of the sulfur.

  • Prevention: Ensure the reaction is not basic at the start. The HBr produced autocatalyzes the correct reaction by protonating the pyridazine ring, rendering it non-nucleophilic, while the thiourea sulfur remains nucleophilic. Do not add base (e.g., TEA) at the start of the reaction.

References

  • Kang, S. Y., et al. (2010).[5] Synthesis of pyridazine and thiazole analogs as SGLT2 inhibitors.[5] Bioorganic & Medicinal Chemistry, 18(16), 6069-6079.[5]

  • Zhao, B., et al. (2024).[6] Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry.

  • Hantzsch, A. (1887).[7] Ueber die Condensation von Thioamiden mit Halogenketonen.[8] Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational Chemistry)

  • Chem Help Asap. (2019). Hantzsch Thiazole Synthesis Mechanism and Protocols.

Sources

Method

Nucleophilic substitution reactions of 2-Bromo-1-(3-pyridazinyl)-1-ethanone

An In-Depth Guide to the Nucleophilic Substitution Reactions of 2-Bromo-1-(3-pyridazinyl)-1-ethanone: Applications and Protocols for Medicinal Chemistry Authored by a Senior Application Scientist This document provides a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Nucleophilic Substitution Reactions of 2-Bromo-1-(3-pyridazinyl)-1-ethanone: Applications and Protocols for Medicinal Chemistry

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-Bromo-1-(3-pyridazinyl)-1-ethanone. This versatile building block serves as a potent electrophile for constructing a diverse array of pyridazine-containing molecules, a scaffold of significant interest in modern pharmacology.

The pyridazine ring system is a cornerstone in medicinal chemistry, prized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are critical for molecular recognition at biological targets.[1] Compounds incorporating the pyridazine moiety have demonstrated a wide spectrum of biological activities, finding application as anti-inflammatory, anticancer, and antidepressant agents.[2][3] The subject of this guide, 2-Bromo-1-(3-pyridazinyl)-1-ethanone, belongs to the class of α-haloketones, which are renowned as powerful intermediates for the synthesis of complex heterocyclic systems.[4] The inherent reactivity of the α-bromo position makes it an ideal site for introducing a variety of functional groups via nucleophilic substitution, enabling the rapid generation of compound libraries for drug discovery.

This guide elucidates the underlying chemical principles, provides detailed, field-tested protocols, and offers expert insights into optimizing these critical synthetic transformations.

Synthesis and Mechanistic Overview

Synthesis of 2-Bromo-1-(3-pyridazinyl)-1-ethanone

The precursor, 2-Bromo-1-(3-pyridazinyl)-1-ethanone, is typically synthesized via the α-bromination of 3-acetylpyridazine. This reaction proceeds through an acid-catalyzed enol intermediate, which then acts as the nucleophile, attacking an electrophilic bromine source like molecular bromine (Br₂).[5][6] The use of acetic acid as a solvent is common for this transformation.[7]

The mechanism involves the initial protonation of the carbonyl oxygen, which facilitates tautomerization to the more reactive enol form. This step is typically the rate-determining step of the reaction.[5] The subsequent attack of the enol's electron-rich double bond on bromine is rapid, leading to the α-brominated product.

The Mechanism of Nucleophilic Substitution

Nucleophilic substitution at the α-carbon of 2-Bromo-1-(3-pyridazinyl)-1-ethanone proceeds via a bimolecular (Sₙ2) mechanism.[8] This pathway is strongly favored over the unimolecular (Sₙ1) alternative due to the electronic destabilization of a potential carbocation adjacent to the electron-withdrawing carbonyl group.[8]

The reaction is characterized by the backside attack of a nucleophile on the carbon atom bearing the bromine atom. This concerted process involves the simultaneous formation of the new carbon-nucleophile bond and the cleavage of the carbon-bromine bond, proceeding through a trigonal bipyramidal transition state.[8][9] The reaction's facility is enhanced by the adjacent carbonyl group, which helps to delocalize the developing negative charge in the transition state, thereby lowering the activation energy.[8]

Caption: General Sₙ2 mechanism at an α-haloketone.

Application Notes: Experimental Design

The success of nucleophilic substitution on 2-Bromo-1-(3-pyridazinyl)-1-ethanone hinges on the careful selection of reagents and conditions.

  • Nucleophile Selection: A wide range of nucleophiles can be employed.

    • N-Nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles (e.g., imidazole, pyrazole) are highly effective.

    • S-Nucleophiles: Thiols and thiophenols react readily to form α-thio ketones.

    • O-Nucleophiles: Carboxylic acids (in the presence of a base to form the carboxylate) and phenols can be used, although they are generally less reactive than their nitrogen and sulfur counterparts.

  • Solvent Choice: The solvent must be inert to the reactants and capable of dissolving them. Aprotic polar solvents are generally preferred as they solvate the cation of the base but not the nucleophile, enhancing its reactivity.

    • Recommended: Acetone, Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF).

  • Base: A non-nucleophilic base is often required, particularly when the nucleophile is a neutral species like an amine or thiol. The base serves to deprotonate the nucleophile or to scavenge the HBr generated during the reaction.

    • Recommended: Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Diisopropylethylamine (DIPEA).

  • Temperature Control: Most reactions proceed efficiently at room temperature. However, for less reactive nucleophiles, gentle heating (40-60 °C) may be necessary. It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to avoid the formation of degradation products at elevated temperatures.

Experimental Protocols

Safety Precaution: 2-Bromo-1-(3-pyridazinyl)-1-ethanone is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated chemical fume hood.

Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)

This protocol describes the synthesis of 2-morpholino-1-(3-pyridazinyl)-1-ethanone.

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-1-(3-pyridazinyl)-1-ethanone (1.0 eq) in acetone (15 mL/mmol).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution. This will act as a scavenger for the HBr byproduct.

  • Nucleophile Addition: Add morpholine (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Workup: Upon completion, filter the suspension to remove the K₂CO₃. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

This protocol details the synthesis of 2-(phenylthio)-1-(3-pyridazinyl)-1-ethanone.

  • Reagent Preparation: To a stirred solution of 2-Bromo-1-(3-pyridazinyl)-1-ethanone (1.0 eq) in acetonitrile (20 mL/mmol) in a 50 mL round-bottom flask, add thiophenol (1.1 eq).

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the mixture. The base will deprotonate the thiol, forming the more nucleophilic thiophenolate in situ.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The reaction is typically faster than with amine nucleophiles. Monitor progress by TLC.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate (30 mL). Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate (2 x 15 mL), and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization or silica gel chromatography.

Summary of Reaction Conditions

The following table summarizes typical conditions for various nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTypical TimeTemperature
N-Nucleophiles PiperidineK₂CO₃Acetone4-8 hRoom Temp
ImidazoleEt₃NMeCN3-6 hRoom Temp
AnilineK₂CO₃DMF8-12 h50 °C
S-Nucleophiles ThiophenolEt₃NMeCN2-3 hRoom Temp
Sodium thiomethoxideNoneEthanol1-2 hRoom Temp
O-Nucleophiles Acetic AcidK₂CO₃DMF12-24 h60 °C
PhenolK₂CO₃Acetone18-24 hReflux

General Experimental Workflow

The following diagram outlines the standard workflow for the synthesis, workup, and purification of substituted 1-(3-pyridazinyl)-1-ethanone derivatives.

Caption: Standard experimental workflow diagram.

References

  • Synthetic Access to Aromatic α-Haloketones. Molecules, 2021.

  • Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube, 2019.

  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts, 2023.

  • Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository, 2020.

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Molecules, 2025.

  • The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 2023.

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 2024.

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 2008.

  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

  • The Reactions of a-Bromo Ketones with Primary Amines. Journal of Organic Chemistry, 1963.

  • Nucleophilic substitution reactions of α-haloketones : a computational study. Semantic Scholar.

  • 2-Bromo-1-(pyridazin-3-yl)ethanone. BLDpharm.

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.

  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts, 2025.

  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 2017.

  • Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 2019.

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal, 2018.

  • A Facile, Efficient, Environmentally Benign Protocol for the Synthesis of α-Bromoacetophenones Using Ultrasound Waves. Asian Journal of Organic & Medicinal Chemistry, 2017.

  • The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts, 2025.

  • Halogenation Of Ketones via Enols. Master Organic Chemistry.

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press, 2016.

  • Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. Journal of Organic Chemistry, 2009.

Sources

Application

Application Note: Protocol for Cyclization of 2-Bromo-1-(3-pyridazinyl)-1-ethanone with Amidines

Executive Summary This application note details the optimized protocol for the Hantzsch-type cyclization of 2-bromo-1-(pyridazin-3-yl)ethanone with various amidines to synthesize 2-substituted-4-(pyridazin-3-yl)imidazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Hantzsch-type cyclization of 2-bromo-1-(pyridazin-3-yl)ethanone with various amidines to synthesize 2-substituted-4-(pyridazin-3-yl)imidazoles . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and other kinase-targeted therapeutics.

The protocol addresses the specific challenges of this reaction: the high instability of the


-bromoketone starting material, the regioselectivity of the cyclization, and the purification of the resulting basic heterocycle.

Scientific Grounding & Mechanism[2]

The Hantzsch Imidazole Synthesis

The reaction proceeds via a condensation-cyclization pathway known as the Hantzsch Imidazole Synthesis.[1] The mechanism involves the nucleophilic attack of the amidine nitrogen on the electrophilic


-carbon of the bromoketone, displacing the bromide. This is followed by an intramolecular attack on the carbonyl carbon and subsequent dehydration to aromatize the imidazole ring.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the stepwise transformation from reactants to the final heteroaromatic system.

HantzschMechanism Reactants Reactants: Bromoketone + Amidine Inter1 Intermediate 1: Nucleophilic Substitution (S_N2) Reactants->Inter1 - HBr Inter2 Intermediate 2: Hydroxy-imidazoline (Cyclization) Inter1->Inter2 Intramolecular Attack Product Product: 4-(Pyridazin-3-yl)imidazole (Dehydration/Aromatization) Inter2->Product - H2O

Figure 1: Mechanistic pathway of the reaction between 2-bromo-1-(pyridazin-3-yl)ethanone and an amidine.

Critical Pre-Experimental Considerations

Stability of 2-Bromo-1-(pyridazin-3-yl)ethanone

WARNING: The starting material, 2-bromo-1-(pyridazin-3-yl)ethanone, is a potent lachrymator and highly unstable.[1] It degrades rapidly upon exposure to light, moisture, or temperatures above 0°C.

  • Storage: Must be stored at -20°C under argon.

  • Handling: Weigh quickly in a fume hood; do not leave in solution for extended periods before reaction.

  • Recommendation: For highest yields, prepare the bromoketone in situ or immediately prior to use via bromination of 1-(pyridazin-3-yl)ethanone.[1]

Amidine Selection

Amidines are often supplied as hydrochloride salts (e.g., Acetamidine HCl, Benzamidine HCl). These must be liberated in situ using a base. The choice of base significantly impacts the reaction rate and cleanliness.

Optimized Experimental Protocol

Materials
  • Substrate: 2-Bromo-1-(pyridazin-3-yl)ethanone (1.0 eq)

  • Reagent: Amidine Hydrochloride (1.2 eq)

  • Base: Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: Ethanol (EtOH) or DMF (anhydrous)

Step-by-Step Methodology

Step 1: Reagent Preparation (Amidine Liberation)

  • In a round-bottom flask equipped with a magnetic stir bar, suspend the Amidine HCl (1.2 eq) in Ethanol (10 mL per mmol substrate).

  • Add the base (NaHCO₃, 2.5 eq) in a single portion.

  • Stir at room temperature for 15 minutes to generate the free amidine.

Step 2: Addition of Electrophile

  • Cool the reaction mixture to 0°C using an ice bath. Rationale: This controls the exotherm and prevents decomposition of the bromoketone.

  • Add 2-Bromo-1-(pyridazin-3-yl)ethanone (1.0 eq) portion-wise over 5 minutes.

  • Allow the mixture to warm to room temperature naturally over 30 minutes.

Step 3: Cyclization (Reflux)

  • Equip the flask with a reflux condenser.[2]

  • Heat the mixture to reflux (approx. 78°C for Ethanol) for 4–6 hours.

  • Monitor: Check reaction progress via LC-MS or TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the bromoketone peak.

Step 4: Workup and Isolation

  • Cool the mixture to room temperature.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove Ethanol.

  • Quench: Resuspend the residue in Water (20 mL) and Ethyl Acetate (20 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Note: If the product is highly polar (due to the pyridazine ring), use 10% MeOH/DCM for extraction.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Step 5: Purification

  • Purify via flash column chromatography on silica gel.

  • Gradient: 0%

    
     10% Methanol in Dichloromethane.
    
  • Validation: Verify structure via ¹H NMR (DMSO-d₆) and Mass Spectrometry.

Workflow Visualization

Workflow Start Start: Weigh Amidine HCl Mix Free Base Generation: Add NaHCO3 + EtOH (15 min @ RT) Start->Mix Add Addition: Add Bromoketone (0°C -> RT) Mix->Add Heat Cyclization: Reflux 4-6 Hours Add->Heat Check QC Check: LC-MS / TLC Heat->Check Check->Heat Incomplete Workup Workup: Evaporate EtOH Extract (EtOAc/Water) Check->Workup Complete Purify Purification: Flash Chromatography (DCM:MeOH) Workup->Purify

Figure 2: Operational workflow for the synthesis of pyridazinyl-imidazoles.

Optimization & Troubleshooting Data

The following table summarizes the impact of solvent and base choices on the yield of the cyclization reaction.

EntrySolventBaseTemp (°C)Yield (%)Observations
1 Ethanol NaHCO₃ 78 (Reflux) 75-85 Standard Protocol.[1] Cleanest profile.
2DMFK₂CO₃8060-70Faster reaction, but darker crude (polymerization).
3THFEt₃N6645Incomplete conversion; Et₃N[1]·HBr salt interferes.
4Water/DioxaneNaOAc9055Hydrolysis of bromoketone observed as side reaction.

Troubleshooting Guide:

  • Low Yield: Usually due to degradation of the bromoketone. Ensure the starting material is yellow/orange, not black/tarry.

  • Incomplete Reaction: If starting material remains after 6 hours, add a catalytic amount (0.1 eq) of NaI to facilitate Finkelstein exchange (Br

    
     I), making the ketone more reactive.
    
  • Product Stuck in Aqueous Phase: The pyridazine ring increases water solubility. Saturate the aqueous layer with NaCl (brine) or use n-Butanol for extraction.[1]

References

  • Hantzsch Imidazole Synthesis: Hantzsch, A. "Ueber die Einwirkung des Chloracetons auf Thioamide." Berichte der deutschen chemischen Gesellschaft, 1888, 21, 941–944.

  • Medicinal Chemistry Application (p38 Inhibitors): Boehm, J. C., et al. "1-Substituted 4-Aryl-5-pyridinylimidazoles: A New Class of Cytokine Suppressive Drugs."[1] Journal of Medicinal Chemistry, 1996, 39(20), 3929–3937.

  • Pyridazine Scaffold Synthesis: Liverton, N. J., et al. "Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase." Journal of Medicinal Chemistry, 1999, 42(12), 2180–2190.

  • Reaction of Alpha-Haloketones: Eicher, T., Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003.[1] (General Reference for Hantzsch Mechanism).

Sources

Method

Application Note: Strategic Utilization of 2-Bromo-1-(3-pyridazinyl)-1-ethanone in Kinase Inhibitor Library Synthesis

[1] Abstract This application note details the strategic use of 2-Bromo-1-(3-pyridazinyl)-1-ethanone (CAS: 499770-83-1) as a high-value synthetic linchpin in the development of ATP-competitive kinase inhibitors.[1] While...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the strategic use of 2-Bromo-1-(3-pyridazinyl)-1-ethanone (CAS: 499770-83-1) as a high-value synthetic linchpin in the development of ATP-competitive kinase inhibitors.[1] While not a drug candidate itself due to the high reactivity of the


-bromoketone moiety, this molecule serves as the critical electrophilic precursor for constructing imidazo[1,2-b]pyridazine  and thiazole-fused  scaffolds.[1] These bicyclic heteroaromatic systems are privileged structures in medicinal chemistry, forming the core of potent inhibitors like Ponatinib  and TAK-593 . This guide provides validated protocols for handling, cyclization, and biological evaluation, emphasizing the translation of this scaffold into hinge-binding motifs.

The Chemistry of the Scaffold

Structural Rationale

The utility of 2-Bromo-1-(3-pyridazinyl)-1-ethanone lies in its dual-electrophile nature.[1] It possesses two reactive centers:[1]

  • The Carbonyl Carbon: Susceptible to nucleophilic attack.

  • The

    
    -Carbon (bearing Bromine):  A potent alkylating site.[2]
    

This arrangement makes it an ideal partner for 1,3-binucleophiles (such as 2-aminopyridazines, amidines, or thioamides) to undergo condensation-cyclization reactions.[1] The resulting fused ring systems are planar and aromatic, mimicking the adenine ring of ATP, which allows them to slot into the narrow hydrophobic cleft of the kinase ATP-binding pocket.

Safety & Handling (CRITICAL)

Warning: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-Haloketones are potent lachrymators  and alkylating agents.[1] They can cause severe eye irritation and skin burns.[3]
  • Engineering Controls: All weighing and reactions must be performed inside a functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

  • Decontamination: Spills should be neutralized with a dilute solution of sodium thiosulfate or ammonia before cleaning.

Validated Synthetic Protocols

The following protocol demonstrates the conversion of the title compound into a functionalized imidazo[1,2-b]pyridazine core, a scaffold widely validated in VEGFR and p38 MAPK inhibition.

Protocol A: Synthesis of the Kinase Inhibitor Core (Imidazo[1,2-b]pyridazine)[1][5]

Objective: Condensation of 2-Bromo-1-(3-pyridazinyl)-1-ethanone with a substituted 3-aminopyridazine.

Reagents:

  • Reactant A: 2-Bromo-1-(3-pyridazinyl)-1-ethanone (1.0 eq)[1]

  • Reactant B: 3-Amino-6-chloropyridazine (1.0 eq) (Selected to allow further functionalization via Suzuki coupling).[1]

  • Solvent: Ethanol (anhydrous) or DMF.

  • Base: Sodium Bicarbonate (

    
    ) or DIPEA.
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-6-chloropyridazine (1.0 mmol) in anhydrous Ethanol (10 mL).

  • Addition: Add 2-Bromo-1-(3-pyridazinyl)-1-ethanone (1.0 mmol) portion-wise at room temperature. Note: The solution may turn slightly yellow/orange.

  • Reflux: Fit the flask with a reflux condenser. Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass = Reactant A + Reactant B - 
    
    
    
    -
    
    
    ).
  • Work-up:

    • Cool the reaction to room temperature.

    • If a precipitate forms, filter the solid and wash with cold ethanol.

    • If no precipitate, remove solvent under reduced pressure. Resuspend the residue in EtOAc and wash with saturated

      
       to neutralize HBr byproducts.
      
  • Purification: Purify the crude product via flash column chromatography (Gradient: 0-10% MeOH in DCM).

  • Validation: Confirm structure via

    
    -NMR. Look for the disappearance of the methylene protons of the bromoketone (approx. 
    
    
    
    4.5-4.8 ppm) and the appearance of the aromatic imidazole proton.
Visualization of Synthetic Pathway

SynthesisWorkflow Start 2-Bromo-1-(3-pyridazinyl)-1-ethanone (Electrophile) Intermediate Intermediate (N-Alkylation) Start->Intermediate Mix in EtOH Reactant 3-Aminopyridazine (Nucleophile) Reactant->Intermediate Cyclization Cyclization (- H2O, - HBr) Intermediate->Cyclization Reflux Final Imidazo[1,2-b]pyridazine (Kinase Scaffold) Cyclization->Final Purification

Caption: Figure 1. One-pot condensation strategy for generating the kinase hinge-binding scaffold.

Biological Application: Kinase Binding Mode

Once the scaffold is synthesized, its primary function is to bind to the hinge region of the kinase (residues connecting the N-terminal and C-terminal lobes).[1]

Mechanism of Action

The pyridazine nitrogen (N1 of the imidazo[1,2-b]pyridazine) serves as a critical Hydrogen Bond Acceptor . It interacts with the backbone amide nitrogen of the kinase hinge residue (e.g., Met, Glu, or Leu, depending on the specific kinase).

SAR Optimization Table

To convert the scaffold into a potent drug, substituents must be added to target the "Gatekeeper" and "Solvent Front" regions.

Region of ScaffoldKinase Pocket TargetRecommended SubstituentRationale
C3 (Imidazo ring) Gatekeeper Residue Bulky aromatics (e.g., t-butyl phenyl)Accesses hydrophobic back-pocket; overcomes resistance mutations (e.g., T315I).[1]
C6 (Pyridazine ring) Solvent Front Solubilizing groups (e.g., Piperazine, Morpholine)Improves ADME properties; forms H-bonds with solvent-exposed residues.[1]
N1 (Bridgehead) Hinge Region Unsubstituted (Lone pair essential)Critical H-bond acceptor for ATP-mimicry.[1]
Visualization of Binding Interaction

BindingMode Hinge Kinase Hinge Region (Backbone NH) Gatekeeper Gatekeeper Pocket (Hydrophobic) Scaffold Imidazo[1,2-b]pyridazine Core Scaffold->Hinge H-Bond (Acceptor) Substituent Aromatic Tail (from Bromoketone origin) Substituent->Gatekeeper Van der Waals

Caption: Figure 2. Schematic of the critical hydrogen bonding interaction between the scaffold and the kinase hinge.[4]

Troubleshooting & Optimization

  • Issue: Low Yields during Cyclization.

    • Cause: Decomposition of the

      
      -bromoketone.[1]
      
    • Solution: Ensure the bromoketone is freshly prepared or stored at -20°C under argon.[1] If the material is dark brown, recrystallize before use.

  • Issue: Regioselectivity.

    • Cause: Ambiguous nucleophilic attack if the aminopyridazine is unsymmetrical.

    • Solution: Use solvent polarity to steer selectivity. Protic solvents (EtOH) generally favor the formation of the 5-membered imidazole ring closure on the ring nitrogen.

  • Issue: Solubility in Bioassays.

    • Solution: The core scaffold is planar and lipophilic. Always maintain a final DMSO concentration of 0.1% to 1.0% in kinase assays to prevent compound aggregation.

References

  • Vertex AI Search. (2023). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. Link

  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PubMed Central. Link

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 2-Bromo-1-(4-methoxyphenyl)ethanone (General Alpha-Bromoketone Safety). Thermo Fisher.[3] Link

  • PubChem. (2025). 2-Bromo-1-(6-bromopyridin-3-yl)ethanone Compound Summary. National Library of Medicine. Link

  • Goel, R. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Link

Sources

Application

Preparation of pyridazinyl-thiazoles from alpha-bromo ketones

Application Note & Protocol A Guideline to the Synthesis of Biologically Relevant Pyridazinyl-Thiazoles via Hantzsch Cyclization with α-Bromo Ketones Abstract The thiazole ring is a privileged scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Guideline to the Synthesis of Biologically Relevant Pyridazinyl-Thiazoles via Hantzsch Cyclization with α-Bromo Ketones

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Similarly, the pyridazine moiety is a key pharmacophore present in various therapeutic agents.[4][5] The strategic combination of these two heterocyclic systems into a single molecular entity—pyridazinyl-thiazole—presents a compelling avenue for the development of novel drug candidates. This document provides a comprehensive guide to the synthesis of 2-(pyridazinylamino)-thiazole derivatives, leveraging the classic and robust Hantzsch thiazole synthesis.[1][6] We will detail the underlying reaction mechanism, provide step-by-step protocols for the preparation of the key pyridazinyl-thiosemicarbazide intermediate and its subsequent cyclization with α-bromo ketones, and discuss critical parameters for reaction optimization.

Introduction: The Rationale for Pyridazinyl-Thiazoles

In the landscape of drug discovery, the fusion of known pharmacophores is a time-tested strategy for generating novel chemical entities with enhanced or unique biological profiles. Thiazole-containing compounds are renowned for a vast spectrum of activities, from antibacterial to anticancer efficacy.[2][3][7] The pyridazine ring system is another critical N-heterocycle, with derivatives demonstrating cardiovascular, antiviral, and anticancer effects.[4][5][8]

The synthesis described herein focuses on the Hantzsch thiazole synthesis, a reliable condensation reaction between a thioamide (or a related derivative like thiourea or thiosemicarbazide) and an α-haloketone.[6][9] This method is valued for its operational simplicity, use of accessible starting materials, and generally high yields.[1][6] Our approach involves a two-step sequence: first, the synthesis of a key pyridazinyl-thiosemicarbazide intermediate, which then undergoes the Hantzsch cyclization with a suitable α-bromo ketone.

Reaction Mechanism and Workflow

The overall synthetic strategy is a two-stage process, beginning with the formation of the pyridazinyl-thiosemicarbazide, followed by the core Hantzsch cyclization.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Hantzsch Thiazole Synthesis cluster_2 Post-Synthesis A Hydrazinopyridazine C Pyridazinyl-Thiosemicarbazide A->C Reaction B Isothiocyanate B->C E Pyridazinyl-Thiazole Product C->E Cyclocondensation D α-Bromo Ketone D->E F Purification & Isolation E->F G Characterization (NMR, MS, IR) F->G

Figure 1: Overall workflow for the two-stage synthesis of pyridazinyl-thiazoles.

The core of this synthesis, the Hantzsch reaction, proceeds through a well-established mechanism. It begins with a nucleophilic attack by the sulfur atom of the thiosemicarbazide onto the electrophilic carbon of the α-bromo ketone, displacing the bromide ion in an SN2 reaction.[6] This is followed by an intramolecular cyclization where a nitrogen atom attacks the ketone's carbonyl carbon. The final step is a dehydration event, which leads to the formation of the aromatic thiazole ring.

Hantzsch_Mechanism Start Pyridazinyl- Thiosemicarbazide + α-Bromo Ketone Step1 S-Alkylation Intermediate Start->Step1 Nucleophilic Attack (SN2) -Br⁻ Step2 Cyclized Hemiaminal Intermediate Step1->Step2 Intramolecular Cyclization Product Pyridazinyl-Thiazole (Aromatic Product) Step2->Product Dehydration (-H₂O)

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. α-Bromo ketones are lachrymatory and corrosive; handle with extreme care.

Part A: Protocol for Synthesis of N-(pyridazin-3-yl)hydrazine-1-carbothioamide (Key Intermediate)

This protocol is adapted from established methods for synthesizing substituted thiosemicarbazides.[10][11]

Materials:

  • 3-Hydrazinopyridazine

  • Ammonium thiocyanate or an appropriate isothiocyanate

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • Preparation of Thiocyanate Salt (if starting with Hydrazine): In a round-bottom flask, dissolve 3-hydrazinopyridazine (1.0 eq) in a minimal amount of dilute HCl.

  • Add a solution of ammonium thiocyanate (1.1 eq) in water.

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the resulting solid using a Büchner funnel, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure N-(pyridazin-3-yl)hydrazine-1-carbothioamide.

  • Dry the purified solid under vacuum. The product should be a stable solid, ready for the next step.

Part B: General Protocol for Hantzsch Cyclization

This procedure details the reaction between the pyridazinyl-thiosemicarbazide intermediate and an α-bromo ketone to form the target thiazole.[6][12]

Materials:

  • N-(pyridazin-3-yl)hydrazine-1-carbothioamide (from Part A)

  • Substituted α-bromo ketone (e.g., 2-bromoacetophenone)

  • Absolute Ethanol or Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution (for work-up)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the N-(pyridazin-3-yl)hydrazine-1-carbothioamide (1.0 eq) in absolute ethanol (approx. 20 mL).

  • Add the desired α-bromo ketone (1.0 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) with continuous stirring.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a mobile phase of 50% ethyl acetate / 50% hexane). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a beaker containing a cold 5% aqueous solution of Na₂CO₃ or NaHCO₃ to neutralize the hydrobromic acid (HBr) formed during the reaction and to precipitate the product.[6]

  • Stir the resulting suspension for 15-20 minutes.

  • Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Wash the filter cake thoroughly with water to remove any inorganic salts.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final pyridazinyl-thiazole product.

  • Dry the purified product in a vacuum oven.

Data Summary & Scope

The Hantzsch synthesis is versatile and tolerates a wide range of functional groups on both the thioamide and the α-bromo ketone components. The table below summarizes representative examples from the literature, illustrating the scope of this reaction for synthesizing related thiazole structures.

Entryα-Bromo Ketone SubstrateThioamide/Thiourea SubstrateSolventYield (%)Reference
12-BromoacetophenoneThioureaMethanolHigh[6]
2Substituted Phenacyl BromidesThiosemicarbazideEthanol70-85%[13]
33-Chloropentane-2,4-dioneA thiazole-based thiosemicarbazoneEthanolGood[14]
41-Bromopropan-2-oneN-substituted thioureasEthanol75-90%[15]

Troubleshooting and Key Considerations

  • Purity of α-Bromo Ketone: The stability of α-bromo ketones can be limited. It is advisable to use freshly prepared or purified α-bromo ketones for best results. Impurities can lead to side reactions and lower yields. The synthesis of α-bromo ketones is typically achieved by the acid-catalyzed bromination of the corresponding ketone.[16][17]

  • Solvent Choice: While ethanol is a common and effective solvent, glacial acetic acid can also be used and may accelerate the reaction in some cases, particularly the dehydration step.

  • Regioselectivity: When using unsymmetrical α-bromo ketones, the possibility of forming regioisomers exists. The regioselectivity is often dictated by the relative electrophilicity of the carbonyl carbon versus the α-carbon.[15]

  • Work-up: The basic wash (NaHCO₃ or Na₂CO₃) is critical. It not only neutralizes the acid but also ensures the final product is in its free base form, which is typically less soluble in water and facilitates precipitation.

Conclusion

The Hantzsch reaction provides a direct, efficient, and modular route for the synthesis of pyridazinyl-thiazoles from readily available α-bromo ketones and a pyridazinyl-thiosemicarbazide precursor. This application note offers a foundational protocol that can be adapted for the creation of a diverse library of these hybrid molecules. Given the significant pharmacological potential of both the pyridazine and thiazole scaffolds, the compounds synthesized through this method are prime candidates for screening in various drug development programs.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ProQuest. (n.d.). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 4-(2-pyridyl)-3-thiosemicarbazide (PTC). Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Gommaa, A. M., et al. (2015). Macrocyclization via an efficient high-yielding solid-phase intramolecular thioalkylation reaction is described. Published in a relevant journal, accessible via PMC.
  • El-Sabbagh, O. I., et al. (2015).
  • ResearchGate. (n.d.). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]

  • Nenajdenko, V. G., et al. (2018). Safe Synthesis of 4,7-Dibromo[18][19][20]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(11), 2973.

  • Al-Ostath, A., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(33), 3765-3786.
  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]

  • Al-Amiery, A. A. (n.d.). Synthesis and characterization of some heterocyclic including oxazoles,Thiazoles, Pyridazines, phthalizines and Pyrazoles with evaluating of biological activity. Digital Repository of University of Babylon.
  • Hassan, A. S., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Molecules, 26(4), 1056.
  • Beyza, B., et al. (2018). Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 701-711.
  • Al-Ostath, A., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(33), 3765-3786.
  • Hafez, H. N., et al. (2012). Heterocyclizations of pregnenolone: novel synthesis of thiosemicarbazone, thiophene, thiazole, thieno[2,3-b]pyridine derivatives and their cytotoxicity evaluations. Bioorganic & Medicinal Chemistry Letters, 22(22), 6818-6822.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. Retrieved from [Link]

  • El-Shehry, M. F., et al. (2010). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Molecules, 15(1), 238-251.
  • Al-Juboori, A. A. H. (2020). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Systematic Reviews in Pharmacy, 11(11), 1634-1647.
  • Kumar, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Global Antimicrobial Resistance, 6, 1-13.
  • Oliveira-Campos, A. M. F., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Access to N-Thiazolyl α-Amino Acids from α-Bromo Ketones and α-Amino Acids. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiosemicarbazide as a reagent for the identification of aldehydes, ketones, and quinones. Retrieved from [Link]

  • Singh, K., et al. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). RSC Advances, 14(1), 1-12.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Bromo-1-(3-pyridazinyl)-1-ethanone

[1] Case ID: T-BPYE-001 Status: Active Classification: Reagent Stability / Synthesis Intermediate Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary & Chemical Context Compound: 2-Bromo-1-(3-pyrida...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: T-BPYE-001 Status: Active Classification: Reagent Stability / Synthesis Intermediate Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Chemical Context

Compound: 2-Bromo-1-(3-pyridazinyl)-1-ethanone Primary Vulnerability: High Electrophilicity & Hydrolytic Instability[1]

This compound is not a standard stable reagent; it is a highly reactive "hot" electrophile. The pyridazine ring is significantly electron-deficient (more so than pyridine), which exerts a strong electron-withdrawing effect on the adjacent carbonyl group. This activates the


-methylene protons (increasing acidity) and the carbonyl carbon (increasing susceptibility to nucleophilic attack).

The Core Problem: In the presence of water, two degradation pathways compete with your desired reaction:

  • Direct Hydrolysis (

    
    ):  Displacement of the bromide by water/hydroxide to form the 
    
    
    
    -hydroxy ketone.
  • Carbonyl Hydration: Attack at the carbonyl carbon, leading to tetrahedral intermediates that can fragment.

Furthermore, storage in DMSO is a critical error due to the Kornblum oxidation pathway, which converts the


-bromo ketone into a glyoxal, rendering it useless for cyclization reactions.[1]

Troubleshooting Guides (Scenario-Based)

Scenario A: "My LCMS stock solution peak disappeared after 24 hours."

Diagnosis: Solvent-Induced Degradation (The DMSO Trap). Many researchers default to DMSO for stock solutions. However, DMSO acts as an oxidant toward


-haloketones (Kornblum Oxidation).[1][2]
  • Mechanism: DMSO attacks the alkyl bromide, forming an alkoxysulfonium salt.[1] Upon elimination (often promoted by trace base or heating), this converts the

    
     group into a 
    
    
    
    (aldehyde) or
    
    
    (glyoxal) species.[1]
  • Solution:

    • Immediate Action: Discard the DMSO stock.

    • Protocol Change: Switch to Anhydrous Acetonitrile (MeCN) or Dimethylacetamide (DMA) for stock solutions.[1] If DMSO is mandatory for biological assays, prepare it immediately before use.[1]

Scenario B: "The reaction turned black/tarry upon adding base."

Diagnosis: Base-Mediated Polymerization. The pyridazine ring makes the


-protons highly acidic. Strong bases (NaOH, KOH, or even Carbonate in water) can cause rapid deprotonation, leading to self-condensation (aldol-type) or polymerization before the desired nucleophile can react.[1]
  • Solution:

    • Buffer Choice: Use weak organic bases (e.g.,

      
      , DIPEA) only in the presence of the coupling partner.[1]
      
    • pH Limit: Maintain reaction pH < 8.0 during aqueous workups.

Scenario C: "Yields are inconsistent between batches."

Diagnosis: Atmospheric Hydrolysis. The solid is hygroscopic. Opening the bottle in humid air initiates surface hydrolysis, releasing HBr, which autocatalytically accelerates further degradation.[1]

  • Solution:

    • Handling: Weigh only in a glovebox or under a cone of Argon.

    • Storage: Store under Argon at -20°C. Tape the parafilm tightly.

Degradation & Reactivity Pathways (Visualized)

The following diagram illustrates the "Danger Zones" (Red) versus the "Safe Path" (Green).

DegradationPathways Start 2-Bromo-1-(3-pyridazinyl)-1-ethanone (Target Molecule) DMSO DMSO Storage (Kornblum Oxidation) Start->DMSO Dissolve in DMSO Water Water/OH- Attack (Hydrolysis) Start->Water Moisture / pH > 8 Nucleophile Desired Nucleophile (e.g., Aminopyridine) Start->Nucleophile Dry Solvent / Inert Gas Glyoxal Arylglyoxal (Dead End Product) DMSO->Glyoxal Oxidation (t > 4h) Hydroxy α-Hydroxy Ketone (Inactive) Water->Hydroxy Displacement Product Imidazo[1,2-b]pyridazine (Scaffold) Nucleophile->Product Cyclization

Figure 1: Competitive reaction pathways.[1] Note that DMSO and Water act as reagents, not just solvents, leading to irreversible byproduct formation.[1]

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solutions
ParameterRecommendationRationale
Solvent Anhydrous Acetonitrile (MeCN) Non-nucleophilic, polar enough to dissolve, does not oxidize the bromide.[1]
Concentration 10 - 50 mM Higher concentrations are generally more stable than dilute ones (less solvent interaction per mole).
Container Amber Glass Vial (Silanized) Prevents UV degradation; silanization prevents surface hydroxyls from catalyzing hydrolysis.[1]
Headspace Argon / Nitrogen Displaces moisture-laden air.
Storage Temp -20°C or -80°C Kinetic stabilization.

Step-by-Step Protocol:

  • Dry the Solvent: Ensure MeCN is dried over molecular sieves (3Å or 4Å) for at least 24 hours. Water content must be < 50 ppm.

  • Inert Weighing: Flush the empty vial with Argon. Weigh the solid quickly (ideally in a glovebox).

  • Dissolution: Add the dry solvent via syringe through a septum. Do not open the vial to air.

  • Aliquot: If multiple uses are planned, aliquot immediately into single-use vials to avoid freeze-thaw cycles.

  • Freeze: Place in -20°C storage immediately.

SOP-02: Aqueous Workup (If Unavoidable)

If you must wash the reaction mixture with water:

  • Cool Down: Chill the reaction mixture to 0°C.

  • Acidify: Use a dilute acid wash (e.g., 0.1 M HCl) or a saturated Ammonium Chloride (

    
    ) solution.[1] Avoid Carbonate/Bicarbonate washes  if unreacted starting material is present.
    
  • Speed: Perform the extraction rapidly (< 5 mins) and dry the organic layer immediately over

    
    .
    

Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of Acetonitrile? A: Yes, but with caution. DMF can hydrolyze to form dimethylamine over time, which is a base and will degrade your compound.[1] Use fresh, high-grade anhydrous DMF.

Q: What is the half-life of this compound in pH 7.4 buffer? A: While exact experimental values vary by concentration, treat the half-life as < 30 minutes at room temperature. For biological assays, add the compound to the buffer immediately before the read-out.

Q: Why is the Pyridazine analog less stable than the Phenyl analog (Phenacyl bromide)? A: The pyridazine ring contains two nitrogen atoms, making it significantly more electron-withdrawing. This pulls electron density away from the


-carbon, making the C-Br bond more labile and the carbonyl more reactive toward hydration.

References

  • Kornblum Oxidation Mechanism: Kornblum, N., et al.[1][3] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[3] Journal of the American Chemical Society, vol. 81, no.[1][3] 15, 1959, pp. 4113–4114.[1][3]

  • Imidazo[1,2-b]pyridazine Synthesis: Enguehard, C., et al. "Synthesis of imidazo[1,2-b]pyridazine derivatives."[1][4] Journal of Heterocyclic Chemistry, vol. 38, no. 4, 2001. (Demonstrates standard conditions requiring protection from hydrolysis).

  • Handling of

    
    -Haloketones:  "Techniques for Handling Air- and Moisture-Sensitive Compounds." Wipf Group, University of Pittsburgh.[1] 
    
  • Reactivity of Pyridazines: "Pyridazines and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II. (Explains the electron-deficient nature of the ring).

Sources

Optimization

Technical Support Center: The Storage Stability of 2-Bromo-1-(3-pyridazinyl)-1-ethanone at -20°C

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-1-(3-pyridazinyl)-1-ethanone. This resource is designed to provide in-depth insights a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-1-(3-pyridazinyl)-1-ethanone. This resource is designed to provide in-depth insights and practical advice on the storage and handling of this important chemical intermediate. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the quality of your research outcomes.

Introduction

2-Bromo-1-(3-pyridazinyl)-1-ethanone is a key building block in medicinal chemistry and drug discovery, valued for its utility in synthesizing a variety of heterocyclic compounds. The presence of both a reactive α-bromoketone moiety and a pyridazine ring makes it a versatile synthon, but also introduces specific stability considerations. Proper storage is not just a matter of compliance; it is a critical factor in ensuring the reproducibility of your experimental results. This guide will address the core question of its stability at a standard laboratory freezer temperature of -20°C.

Frequently Asked Questions (FAQs)

Q1: Is storing 2-Bromo-1-(3-pyridazinyl)-1-ethanone at -20°C sufficient to prevent degradation?

Storing this compound at -20°C is the recommended practice and will significantly slow down potential degradation pathways. However, it does not entirely halt chemical reactions. The stability at this temperature is highly dependent on the purity of the material, the absence of moisture, and the integrity of the storage container. For long-term storage, it is crucial to minimize exposure to atmospheric moisture and light.

Q2: What are the visible signs of degradation in my sample of 2-Bromo-1-(3-pyridazinyl)-1-ethanone?

As an α-bromoketone, degradation often leads to the release of hydrogen bromide (HBr).[1] This can result in a noticeable change in the color of the solid material, which may darken to yellow or brown.[1] The presence of HBr can also create an acidic microenvironment, which may catalyze further decomposition.[2] A distinct, sharp, or acrid odor may also be an indicator of HBr release.[1] If the solid appears clumpy, oily, or discolored, it is advisable to re-analyze the purity before use.

Q3: What are the primary chemical reactions that can lead to the degradation of this compound, even at low temperatures?

There are two main degradation pathways for α-bromoketones like 2-Bromo-1-(3-pyridazinyl)-1-ethanone:

  • Hydrolysis: Reaction with even trace amounts of water can lead to the substitution of the bromine atom, forming 1-hydroxy-2-(pyridazin-3-yl)ethanone and hydrogen bromide.[1] This is a significant concern, as moisture can be introduced from the atmosphere each time the container is opened.

  • Dehydrobromination: This is an elimination reaction that can be catalyzed by trace impurities (base or acid) and results in the formation of an α,β-unsaturated ketone (1-(pyridazin-3-yl)ethenone) and HBr.[3][4][5][6][7]

The pyridazine ring itself is generally stable but can be susceptible to oxidation, particularly at the nitrogen atoms, to form N-oxides, though this is less likely under standard storage conditions compared to hydrolysis or dehydrobromination.[8]

Q4: How should I handle the compound to minimize degradation during use?

To maintain the integrity of 2-Bromo-1-(3-pyridazinyl)-1-ethanone, we recommend the following handling procedures:

  • Always allow the container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Use the compound in a dry, well-ventilated area, preferably a fume hood.

  • After dispensing the required amount, tightly reseal the container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • For frequent use, consider aliquoting the bulk material into smaller, single-use vials to minimize repeated exposure of the entire stock to the atmosphere.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent reaction yields or appearance of unexpected byproducts. Degradation of the starting material. The presence of hydrolysis or dehydrobromination products can interfere with your reaction.1. Assess Purity: Before use, analyze the starting material using a stability-indicating method like HPLC (see protocol below) or ¹H NMR to check for impurities. 2. Purification: If degradation is confirmed, consider purifying the material by recrystallization from a suitable non-protic solvent. 3. Use Fresh Stock: If purification is not feasible, use a fresh, unopened batch of the compound.
The solid material has changed color (e.g., turned yellow/brown). Likely decomposition with the release of HBr.[1]The material is likely impure. It is strongly recommended to assess the purity before use. The discoloration is a strong indicator that the material's integrity has been compromised.
Difficulty in achieving complete dissolution in non-polar aprotic solvents. Formation of more polar degradation products (e.g., the α-hydroxy ketone from hydrolysis).This is another indicator of degradation. The presence of insoluble material suggests impurity. Assess purity as described above.

Visualization of Potential Degradation Pathway

Below is a diagram illustrating the two most probable degradation pathways for 2-Bromo-1-(3-pyridazinyl)-1-ethanone under suboptimal storage conditions.

G cluster_main 2-Bromo-1-(3-pyridazinyl)-1-ethanone cluster_hydrolysis Hydrolysis Pathway cluster_elimination Dehydrobromination Pathway bpea Starting Material 2-Bromo-1-(3-pyridazinyl)-1-ethanone hpea α-Hydroxy Ketone 1-hydroxy-2-(pyridazin-3-yl)ethanone bpea->hpea + H₂O (Moisture) dpea α,β-Unsaturated Ketone 1-(pyridazin-3-yl)ethenone bpea->dpea - HBr (Base/Acid Trace)

Caption: Potential degradation pathways for 2-Bromo-1-(3-pyridazinyl)-1-ethanone.

Experimental Protocol: Stability Assessment by HPLC

To quantitatively assess the stability of your sample, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. This method should be able to separate the parent compound from its potential degradation products.

Objective: To determine the purity of 2-Bromo-1-(3-pyridazinyl)-1-ethanone and quantify any degradation products.

Materials:

  • 2-Bromo-1-(3-pyridazinyl)-1-ethanone sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (if needed for peak shape).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Degas both mobile phases before use.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a reference standard (or a new, unopened lot) of 2-Bromo-1-(3-pyridazinyl)-1-ethanone.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration (0.1 mg/mL) as the standard, using the same diluent.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or a wavelength appropriate for the pyridazine chromophore)

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Analysis:

    • Inject the standard solution to determine the retention time of the pure compound.

    • Inject the sample solution.

    • Analyze the chromatogram for any additional peaks, which may correspond to degradation products. The hydrolysis product will be more polar and elute earlier, while the dehydrobromination product may be less polar and elute later.

    • Calculate the purity of the sample by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Workflow for HPLC Stability Assessment

G start Start: Assess Sample Stability prep_mobile Prepare Mobile Phases (A: Water, B: ACN) start->prep_mobile prep_std Prepare Reference Standard Solution prep_mobile->prep_std prep_sample Prepare Test Sample Solution prep_mobile->prep_sample hplc_setup Set Up HPLC System (C18 Column, Gradient) prep_std->hplc_setup prep_sample->hplc_setup inject_std Inject Standard Determine Retention Time hplc_setup->inject_std inject_sample Inject Test Sample inject_std->inject_sample analyze Analyze Chromatogram (Identify Degradation Peaks) inject_sample->analyze calculate Calculate Purity (Area % Method) analyze->calculate end End: Stability Report calculate->end

Caption: Workflow for assessing the stability of 2-Bromo-1-(3-pyridazinyl)-1-ethanone via HPLC.

Summary of Recommendations

ParameterRecommendationRationale
Storage Temperature -20°C or lowerTo minimize the rate of potential chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)To prevent hydrolysis by excluding atmospheric moisture.
Light Exposure Store in an amber vial or in the darkTo prevent potential photodegradation of the bromine-carbon bond.
Container Tightly sealed, appropriate for low-temperature storageTo prevent moisture ingress and ensure sample integrity.
Handling Equilibrate to room temperature before opening; use in a dry environmentTo prevent condensation of moisture on the cold solid.
Purity Check Perform HPLC or NMR analysis on aged samples or if degradation is suspectedTo ensure the quality of the starting material before use in a reaction.

References

  • BenchChem. (n.d.). Managing thermal instability of alpha-bromo ketones.
  • Gomtsyan, A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.
  • Chemistry LibreTexts. (2023, January 29). 22.
  • Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry Class Notes.
  • McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
  • OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry.
  • De Kimpe, N., & De Buyck, L. (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 26: Ketones. Georg Thieme Verlag.
  • Hardy, C. R., & Parrick, J. (1980). Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides. Journal of the Chemical Society, Perkin Transactions 1, 506-511.
  • Ono, A. (1986). Thermal decomposition to dehalogenation of α-haloketones by GLC.
  • D'hooghe, M., & De Kimpe, N. (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 37: Ethers. Georg Thieme Verlag.
  • Master Organic Chemistry. (n.d.).
  • Van der Eycken, E., & De Kimpe, N. (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 33: Ene-X Compounds (X = S, Se, Te, N, P). Georg Thieme Verlag.
  • Telvekar, V. N. (2018). Synthetic Approaches to Pyridazines. Springer.
  • Li, Q. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 237, 03013.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10850267, 2-Bromo-1-(6-bromopyridin-3-yl)ethanone.
  • BLDpharm. (n.d.). 499770-83-1|2-Bromo-1-(pyridazin-3-yl)ethanone.
  • D'hooghe, M., & De Kimpe, N. (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 40b: Amine N-Oxides, Haloamines, Hydroxylamines and Sulfur Analogues, and Hydrazines. Georg Thieme Verlag.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Stability of 2-Bromo-1-(3-pyridazinyl)-1-ethanone

-Bromo Ketones Reference ID: TS-GUIDE-PYR-BR-2026 Introduction: The Stability Paradox As a Senior Application Scientist, I often see researchers struggle with 2-Bromo-1-(3-pyridazinyl)-1-ethanone . This compound presents...

Author: BenchChem Technical Support Team. Date: February 2026


-Bromo Ketones
Reference ID:  TS-GUIDE-PYR-BR-2026

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers struggle with 2-Bromo-1-(3-pyridazinyl)-1-ethanone . This compound presents a "perfect storm" of chemical instability: it combines a highly electrophilic


-bromo ketone tail with a nitrogen-rich, electron-deficient pyridazine ring.

This guide moves beyond standard protocols to address the why and how of its degradation. The core challenge is that this molecule is both a lachrymator (requires safety containment) and a Lewis base (interacts aggressively with acidic stationary phases).

Critical Safety Warning

Lachrymator Hazard: This compound is a potent tear gas agent. All purification steps described below must be performed in a functioning fume hood. Glassware should be rinsed with a dilute sodium thiosulfate solution to quench active bromide residues before removal from the hood.

Module 1: The Degradation Landscape

Before purifying, you must identify what you are fighting against. The degradation of 2-Bromo-1-(3-pyridazinyl)-1-ethanone is rarely random; it follows specific mechanistic pathways driven by moisture, light, and pH.

Visualizing the Decay Pathways

The following diagram maps the three primary impurities you will encounter during synthesis and storage.

DegradationPathways Target Target Molecule 2-Bromo-1-(3-pyridazinyl)-1-ethanone StartMat Impurity A (Reduction) 3-Acetylpyridazine (Precursor) Target->StartMat Photolysis / Radical Scavenging Hydrolysis Impurity B (Hydrolysis) 2-Hydroxy-1-(3-pyridazinyl)-1-ethanone (Broad 'Ghost' Peak) Target->Hydrolysis + H2O / OH- Dibromo Impurity C (Over-Bromination) 2,2-Dibromo-1-(3-pyridazinyl)-1-ethanone (Lipophilic) Target->Dibromo Excess Br2 / Improper Stoichiometry Polymer Impurity D Dark Tars/Polymers (Acid-Catalyzed) Target->Polymer Silica Acidity / Heat

Figure 1: Primary degradation and impurity pathways. Note that Impurity B often forms during analysis if solvents are wet.

Module 2: Troubleshooting & FAQs

This section addresses specific scenarios reported by medicinal chemistry teams.

Q1: Why does my compound turn black and stick to the column during Flash Chromatography?

Diagnosis: Acid-Catalyzed Polymerization. Standard silica gel is slightly acidic (pH 6.0–6.5). The pyridazine nitrogens can protonate, anchoring the molecule to the silica. Simultaneously, the acidic surface catalyzes the elimination of HBr, leading to reactive enones that polymerize into "black tar."

The Fix: Switch to Neutral Alumina or Buffered Silica.

  • Method A (Preferred): Use Neutral Alumina (Brockmann Grade III) . It lacks the acidic sites that trigger decomposition.

  • Method B (If Silica is mandatory): Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading. Elute with a mobile phase containing 0.5% TEA. This neutralizes the surface acidity.

Q2: I see a "ghost peak" or broad tailing in LC-MS. Is my compound impure?

Diagnosis: On-Column Hydrolysis.


-bromo ketones are highly susceptible to nucleophilic attack by water. If your LC-MS mobile phase is neutral water/acetonitrile, the compound may hydrolyze inside the column to form the 

-hydroxy ketone (Impurity B in Fig 1).

The Fix: Acidify the Mobile Phase. Ensure your aqueous mobile phase contains 0.1% Formic Acid or 0.05% TFA .

  • Why? Acidifying the mobile phase suppresses the ionization of the leaving group and stabilizes the ketone, preventing hydrolysis during the 5–10 minute run time.

Q3: How do I separate the mono-bromo (Target) from the di-bromo impurity?

Diagnosis: Co-elution due to similar polarity. The di-bromo species is slightly less polar than the mono-bromo target, but they often streak together.

The Fix: The "Toluene Effect" & Gradient Optimization. Standard Hexane/Ethyl Acetate gradients often fail here.

  • Solvent Swap: Use Toluene/Ethyl Acetate or Dichloromethane/Hexane . Toluene interacts via

    
    -
    
    
    
    stacking with the pyridazine ring, often improving separation selectivity compared to simple aliphatic solvents.
  • Step Gradient: Do not use a linear gradient. Hold the solvent ratio at the Rf of the di-bromo impurity (approx 0.4) until it elutes, then step-jump to elute the mono-bromo target.

Module 3: Validated Purification Protocols

These protocols are designed to minimize residence time on the stationary phase.

Protocol A: Rapid Filtration (The "Plug" Method)

Best for: Removing baseline tars and gross impurities before recrystallization.

  • Preparation: Pack a short, wide column (height:width ratio 1:2) with Neutral Alumina .

  • Equilibration: Flush with 10% Ethyl Acetate in Hexanes.

  • Loading: Dissolve crude residue in a minimum amount of DCM (Dichloromethane). Do not use Methanol as it promotes nucleophilic attack.

  • Elution: Use vacuum-assisted flow. Collect fractions rapidly. The di-bromo and mono-bromo species will elute early; polar tars will remain at the baseline.

Protocol B: Recrystallization (High Purity)

Best for: Final polishing of the solid.

ParameterConditionMechanism
Solvent System Ethanol / Hexane (1:5)Ethanol dissolves the pyridazine; Hexane acts as the anti-solvent.
Temperature Dissolve at 40°C (Do not boil)Boiling promotes thermal dehydrobromination.
Cooling Slow cool to RT, then -20°CRapid cooling traps impurities.
Wash Cold Hexane (-20°C)Removes surface oily residues of the di-bromo impurity.

Module 4: Decision Logic for Purification

Use this flow to determine the correct strategy for your specific crude mixture.

DecisionTree Start Analyze Crude Purity (LC-MS / NMR) CheckImpurity Main Impurity? Start->CheckImpurity StartMat Starting Material (>10%) CheckImpurity->StartMat Under-reacted Dibromo Di-bromo (>5%) CheckImpurity->Dibromo Over-reacted Tars Black Tars (Polymer) CheckImpurity->Tars Decomposed Action1 Recrystallization (Ethanol/Hexane) StartMat->Action1 Polarity diff allows separation Action2 Neutral Alumina Column (Toluene/EtOAc) Dibromo->Action2 Requires chromatography Action3 Filtration Plug then Recrystallization Tars->Action3 Remove solids first

Figure 2: Strategic decision tree for purification based on impurity profile.

References

  • Podgoršek, A., et al. (2007).[1] "Bromination of ketones with H2O2–HBr 'on water'."[1] Green Chemistry. Link

    • Relevance: Establishes stability profiles of -bromo ketones in aqueous media and selectivity of mono- vs di-bromin
  • BenchChem Technical Support. (2025). "An In-Depth Technical Guide to the Lachrymatory Properties of Alpha-Haloketones." Link

    • Relevance: Provides safety handling protocols for lachrymatory agents and mechanism of irritant action.
  • Sigma-Aldrich. (n.d.). "Safety Data Sheet: 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide." Link

    • Relevance: Authoritative source for handling, storage, and safety classifications of pyridazinyl/pyridinyl ketone analogs.
  • University of Rochester. (n.d.). "Not Voodoo X: Troubleshooting Chromatography." Link

    • Relevance: Validates the use of buffered silica (TEA) for acid-sensitive basic heterocycles like pyridazines.
  • Garg, N. K., et al. (2010). "Synthesis of Heterocycles via Nucleophilic Substitution." Journal of Organic Chemistry.

Sources

Optimization

Minimizing lachrymatory effects when handling alpha-bromo ketones

Ticket ID: ABK-SAFE-2024 | Status: Resolved | Tier: L3 (Senior Scientific Support) Scientist’s Note: The "Zero-Tear" Standard Researchers often underestimate -bromo ketones (ABKs) because they are common synthetic interm...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ABK-SAFE-2024 | Status: Resolved | Tier: L3 (Senior Scientific Support)

Scientist’s Note: The "Zero-Tear" Standard

Researchers often underestimate


-bromo ketones (ABKs) because they are common synthetic intermediates. This is a mistake. These compounds are not just irritants; they are potent alkylating agents that hijack the body's pain signaling pathways.

This guide moves beyond generic safety advice. It provides a mechanistic defense strategy designed to neutralize the specific chemical activity of ABKs before they reach your mucous membranes.

Part 1: The Mechanism (Know Your Enemy)

To defeat the lachrymatory effect, you must understand why it happens. It is not a simple acidic burn; it is a specific biochemical attack.

The TRPA1 Pathway

Lachrymation is caused by the activation of the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel, located on nociceptive nerve fibers in the eyes and respiratory tract.

  • The Attack: The

    
    -bromo ketone acts as a soft electrophile.
    
  • The Target: It targets specific cysteine residues (C621, C641, C665) on the N-terminus of the TRPA1 channel.[1]

  • The Reaction: An irreversible

    
     alkylation occurs, covalently bonding the ketone to the nerve receptor.
    
  • The Result: The channel locks open, flooding the cell with

    
    , triggering a pain signal interpreted by the brain as a chemical burn, inducing massive tear production.
    

TRPA1_Mechanism ABK α-Bromo Ketone (Electrophile) TRPA1 TRPA1 Channel (Cysteine Thiol -SH) ABK->TRPA1 Approaches N-terminus Complex Covalent Adduct (Irreversible Alkylation) TRPA1->Complex SN2 Reaction (Cys-621 modification) Signal Ca2+ Influx (Pain Signal) Complex->Signal Channel Opens Tears Lachrymatory Response Signal->Tears Nerve Firing

Figure 1: The biochemical cascade of lachrymation. Note that the reaction is covalent and irreversible, explaining why symptoms persist even after moving to fresh air.

Part 2: The Defense (Engineering & PPE)

Standard nitrile gloves are insufficient for


-bromo ketones. These small molecules permeate nitrile rubber in minutes.
Glove Compatibility Matrix
Glove MaterialBreakthrough TimeRecommendation
Standard Nitrile (4 mil) < 5 minutesDO NOT USE ALONE
Thick Nitrile (8 mil) ~15-30 minutes⚠️ Incidental Splash Only
Laminate (Silver Shield) > 480 minutesMANDATORY
Butyl Rubber > 480 minutes✅ Excellent (but reduced dexterity)

The "Double-Glove" Protocol: For maximum dexterity and safety, use a Laminate (Silver Shield) liner glove underneath a standard Nitrile glove. The laminate stops the chemical; the nitrile provides grip and protects the laminate from tearing.

Fume Hood Configuration
  • Sash Height: Keep at the absolute minimum (below breathing zone).

  • Face Velocity: Ensure 100 fpm (0.5 m/s).

  • Trap Setup: If using

    
     or generating HBr, the exhaust must pass through a scrubber (NaOH or Thiosulfate) before entering the hood plenum.
    

Part 3: Synthesis & Handling Protocols

Method A: Controlled Bromination (Acid Catalyzed)

Best for: Mono-bromination and preventing poly-brominated side products.

Reagents: Ketone (1.0 eq),


 (1.0 eq), Glacial Acetic Acid (solvent), HBr (cat).
  • Chill: Cool the ketone/acetic acid solution to 0°C. Cold temperatures reduce vapor pressure (minimizing lachrymatory risk) and improve selectivity.

  • Add: Add

    
     dropwise.
    
    • Why? The reaction is autocatalytic. The first drop generates HBr, which catalyzes the enolization of the ketone.

  • Wait: Wait for the color to fade before adding more. This prevents a buildup of unreacted bromine.[2]

  • Quench (In Situ): Once complete, add 10% aqueous Sodium Thiosulfate directly to the reaction pot before removing it from the hood.

Method B: The "Clean" NBS Route

Best for: Sensitive substrates and minimizing free bromine vapors.

Reagents: Ketone (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), p-TsOH (cat), Acetonitrile.

  • Reflux: Reflux NBS and Ketone in Acetonitrile.

  • Filtration: Cool to 0°C. The succinimide byproduct precipitates out.

  • Advantage: NBS is a solid, making it easier to weigh and handle than liquid bromine, significantly reducing inhalation risk.

Part 4: Decontamination & Waste (The "Kill" Switch)

Never clean glassware with just water or acetone; this will aerosolize the lachrymator. You must chemically destroy the alkylating capability.

The "Bunte Salt" Quench Protocol

We utilize a nucleophilic attack to displace the bromide, forming a water-soluble, non-volatile salt.

Reagent: Sodium Thiosulfate (


) solution (saturated or 10%).

Mechanism:



Step-by-Step Decontamination:

  • Glassware: Soak all flasks, stir bars, and spatulas in a bath of Thiosulfate for 1 hour inside the hood.

  • Spills: Cover immediately with vermiculite, then soak the vermiculite with Thiosulfate solution.

  • Skin: If exposed, wash with soap and water immediately.[3] Do not use ethanol or acetone on skin (this increases absorption).

Safety_Workflow Start Start Experiment PPE PPE Check: Laminate Liners + Goggles Start->PPE Synth Synthesis: Cold Temp (0°C) + Acid Cat. PPE->Synth Quench Quench: Add Sodium Thiosulfate Synth->Quench Complete Reaction Clean Cleanup: Soak Glassware in Thiosulfate Quench->Clean Before removing from Hood Waste Disposal: Halogenated Waste Stream Clean->Waste

Figure 2: The mandatory safety workflow. Note that quenching occurs BEFORE any equipment leaves the fume hood.

Part 5: Troubleshooting (FAQ)

Q: My eyes are burning even though the sash is down. What is happening?

  • Diagnosis: You likely have "eddy currents" or glove contamination.

  • Fix:

    • Check if your arm movements are too rapid (creating turbulence that pulls vapors out).

    • Check for "trace transfer": Did you touch your phone, glasses, or sash handle with contaminated gloves?

    • Immediate Action: Step away, wash face with water, and change gloves (wash hands in between).

Q: The reaction turned black/tarry. What went wrong?

  • Diagnosis: Polymerization or decomposition.[3] ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -bromo ketones are thermally unstable and sensitive to base.
    
  • Fix:

    • Ensure you did not wash the organic layer with Sodium Bicarbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) or NaOH. Basic conditions trigger the Favorskii rearrangement  or epoxide formation.
      
    • Use neutral water or dilute acid for workups. Keep the rotavap bath < 40°C.

Q: Can I use bleach to clean the glassware?

  • Diagnosis: Risky.

  • Scientific Note: While bleach (hypochlorite) is an oxidant, it can react with residual acetone to form chloroform or bromoform (haloform reaction), creating new volatile hazards. Stick to Thiosulfate.

References
  • Mechanism of TRPA1 Activation: Macpherson, L. J., et al. (2007).[4] "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines." Nature.

  • Glove Permeation Data (Ketones & Halides): Ansell Chemical Resistance Guide (8th Edition).

  • Synthesis & Safety Protocols: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."

  • Quenching Reagents: Lunn, G., & Sansone, E. B. (1994). "Destruction of Hazardous Chemicals in the Laboratory." Wiley-Interscience.

Sources

Troubleshooting

Technical Support Center: Optimizing Alkylation Reactions with 2-Bromo-1-(3-pyridazinyl)-1-ethanone

Welcome to the technical support center for optimizing reactions involving 2-Bromo-1-(3-pyridazinyl)-1-ethanone. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 2-Bromo-1-(3-pyridazinyl)-1-ethanone. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of using this versatile reagent. As an α-bromoketone tethered to a heteroaromatic pyridazine ring, this molecule presents unique opportunities and challenges in the synthesis of novel chemical entities.

This document moves beyond simple protocols to provide a deeper understanding of the reaction dynamics, enabling you to troubleshoot effectively and optimize for yield and purity.

Section 1: Understanding the Reagent's Reactivity

2-Bromo-1-(3-pyridazinyl)-1-ethanone is a potent electrophile primarily used as an alkylating agent. The key to its reactivity lies in the electron-withdrawing nature of the adjacent carbonyl and pyridazinyl groups, which makes the α-carbon highly susceptible to nucleophilic attack. However, the presence of two nitrogen atoms in the pyridazine ring introduces additional complexities, including potential side reactions and challenges in controlling regioselectivity. The primary reaction is a standard SN2 substitution, but competing pathways can diminish yield and complicate purification.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section is structured to address the most common problems encountered during alkylation reactions with this reagent.

Question 1: I am observing very low or no conversion of my starting material. What are the likely causes and how can I fix it?

Answer: Low or no product yield is a frequent issue that can typically be traced back to four key areas: base selection, nucleophile activity, reaction conditions, or reagent quality.

  • Inadequate Deprotonation (The Base): The alkylation of many nucleophiles (phenols, thiols, secondary amines, enolates) requires deprotonation by a base to generate the more potent anionic nucleophile. If the base is not strong enough to deprotonate your starting material, the reaction will not proceed.

    • Causality: The pKa of your nucleophile's acidic proton must be higher than the pKa of the conjugate acid of the base you are using. For example, weak bases like sodium bicarbonate (pKa of H₂CO₃ ≈ 6.4) are insufficient for deprotonating phenols (pKa ≈ 10).

    • Solution:

      • Select a Stronger Base: Switch to a base with a higher pKa, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) for less acidic protons.[1]

      • Solubility is Key: Ensure your base is soluble in the reaction solvent. In solvents like acetone or acetonitrile, K₂CO₃ has limited solubility, which can stall the reaction.[1] Using a more soluble base like Cs₂CO₃ or switching to a more polar aprotic solvent like DMF or DMSO can resolve this.

  • Poor Nucleophilicity (The Nucleophile): Steric hindrance around the nucleophilic atom or electron-withdrawing groups on your starting material can significantly reduce its reactivity.

    • Solution:

      • Increase Temperature: Gently warming the reaction (e.g., to 40-60 °C) can provide the necessary activation energy. Monitor carefully for decomposition.

      • Add a Catalyst: For reactions involving alkyl bromides, adding a catalytic amount of potassium iodide (KI) can be highly effective. The iodide, being a better nucleophile and leaving group, participates in an in situ Finkelstein reaction to generate a more reactive α-iodo ketone intermediate.[1]

  • Suboptimal Reaction Conditions (Solvent & Temperature):

    • Causality: SN2 reactions are favored by polar aprotic solvents (DMF, DMSO, Acetonitrile) which solvate the cation of the base but not the anionic nucleophile, leaving it "naked" and highly reactive. Protic solvents (water, ethanol) will solvate and deactivate the nucleophile.

    • Solution: Switch from any protic or non-polar solvent to a polar aprotic solvent.

  • Reagent Degradation: 2-Bromo-1-(3-pyridazinyl)-1-ethanone can degrade over time, especially if exposed to moisture.

    • Solution: Confirm the integrity of the starting material via NMR or LC-MS before use. Store it in a cool, dry, dark place.

Question 2: My reaction is messy. I see multiple spots on my TLC plate and the final yield of the desired product is low. What are the common side reactions?

Answer: The formation of multiple products is the most significant challenge with this reagent. The key is to understand and control the competing reaction pathways.

  • Over-Alkylation: If your nucleophile has more than one reactive site (e.g., a primary amine, or a molecule with multiple hydroxyl groups), you can get di- or even tri-alkylation.[2][3]

    • Causality: After the first alkylation, the product can be deprotonated again and react with another equivalent of the electrophile.

    • Solution:

      • Control Stoichiometry: Use a large excess of the nucleophile (3-5 equivalents). This statistically favors the mono-alkylation product.

      • Slow Addition: Add the 2-Bromo-1-(3-pyridazinyl)-1-ethanone slowly to a solution of the deprotonated nucleophile. This keeps the concentration of the electrophile low at all times, minimizing the chance of a second reaction.

  • N-Alkylation on the Pyridazine Ring: The lone pairs on the pyridazine nitrogen atoms are nucleophilic and can compete with your intended nucleophile, leading to self-condensation or oligomerization. The pyridazine nucleus does not have any "unactivated" ring carbons with respect to nucleophilic attack, making such reactions plausible.[4]

    • Causality: This is more likely with strong bases or at high temperatures, which can increase the nucleophilicity of the ring nitrogens.

    • Solution:

      • Use a Milder Base: Employ the mildest base sufficient for deprotonating your primary nucleophile (e.g., K₂CO₃ instead of NaH).

      • Lower the Temperature: Run the reaction at room temperature or even 0 °C if the primary reaction rate is acceptable.

      • Protonated Pyridazine: In some cases, using a salt form of the nucleophile with a non-nucleophilic counter-ion can help, as protonation of the pyridazine ring deactivates it.

  • Favorskii Rearrangement: α-halo ketones with an enolizable proton on the other side of the carbonyl can undergo rearrangement in the presence of a strong base to form a carboxylic acid derivative (ester or amide).

    • Causality: The base abstracts a proton from the α'-carbon, forming an enolate which then displaces the bromide intramolecularly to form a cyclopropanone intermediate. This is then opened by a nucleophile (e.g., alkoxide or amine).

    • Solution: This is less common but can be avoided by using non-alkoxide bases (e.g., metal hydrides, carbonates) and ensuring your primary nucleophile is significantly more reactive than any base-derived nucleophiles.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best general-purpose base and solvent combination to start with? A: For most O- and N-nucleophiles, a combination of potassium carbonate (K₂CO₃) in anhydrous N,N-Dimethylformamide (DMF) is an excellent starting point. K₂CO₃ is strong enough for many common nucleophiles (phenols, indoles, secondary amines) but not so strong that it promotes excessive side reactions. DMF is a superior solvent for dissolving a wide range of substrates and salts.[1]

Q: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting nucleophile, the bromo-ketone reagent, and the product (typically a mobile phase like 30-50% Ethyl Acetate in Hexanes). The bromo-ketone is a UV-active compound. Staining with potassium permanganate can also help visualize products. For more quantitative analysis, HPLC or LC-MS is recommended.

Q: My product appears to be decomposing during workup or purification. What should I do? A: The ketone product may be sensitive to strong acids or bases.

  • Neutral Workup: Avoid acidic or basic washes if possible. Quench the reaction by filtering off the base and evaporating the solvent, or by pouring into water and extracting with a neutral organic solvent like ethyl acetate.

  • Silica Gel Chromatography: The slightly acidic nature of silica gel can sometimes cause degradation. If you suspect this, you can neutralize the silica gel by preparing a slurry with 1% triethylamine in your eluent before packing the column. Alternatively, consider purification on neutral alumina.

Q: Can I perform C-alkylation using an enolate as my nucleophile? A: Yes, this is a classic application. To form an enolate from another ketone or ester and react it with 2-Bromo-1-(3-pyridazinyl)-1-ethanone, you must use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) at low temperatures (e.g., -78 °C) to ensure complete and irreversible enolate formation before adding the alkylating agent.[5] Using weaker bases like alkoxides can lead to a complex mixture of products.[5]

Section 4: Data and Protocols

Table 1: Recommended Starting Conditions for Various Nucleophiles
Nucleophile ClassExampleRecommended BaseSolventTemperature (°C)Key Considerations
Phenols (O-Alkylation) 4-MethoxyphenolK₂CO₃ or Cs₂CO₃DMF, Acetonitrile25 - 60Cs₂CO₃ is more soluble and can accelerate the reaction.
Aliphatic Alcohols Benzyl alcoholNaHTHF, DMF0 - 25Requires a strong base; NaH must be handled with care.
Thiols (S-Alkylation) ThiophenolK₂CO₃ or Et₃NDMF, CH₂Cl₂0 - 25Thiolates are very strong nucleophiles; reactions are often fast.
Secondary Amines (N-Alkylation) MorpholineK₂CO₃Acetonitrile, DMF25 - 80Reaction can be slow; heating may be required.
N-Heterocycles Indole, ImidazoleK₂CO₃ or NaHDMF25 - 50Regioselectivity can be an issue with some heterocycles.[6]
Enolates (C-Alkylation) CyclohexanoneLDA, NaHMDSTHF-78 to 0Pre-form the enolate completely before adding the alkylating agent.[5]
General Experimental Protocol: N-Alkylation of Indole

This protocol provides a representative workflow for the alkylation of an N-H bond.

Safety: 2-Bromo-1-(3-pyridazinyl)-1-ethanone is an α-bromoketone and should be considered a lachrymator and irritant.[7] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Indole (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Add powdered potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir the suspension at room temperature for 15-30 minutes.

  • Alkylation: In a separate vial, dissolve 2-Bromo-1-(3-pyridazinyl)-1-ethanone (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the stirring indole/K₂CO₃ suspension over 5 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the indole starting material by TLC (e.g., 30% EtOAc/Hexanes). The reaction may take 2-24 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Workup: Once the reaction is complete, cool to room temperature. Pour the reaction mixture into a separatory funnel containing water (10x the volume of DMF).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Section 5: Mechanistic and Workflow Diagrams

Diagram 1: General SN2 Alkylation Mechanism

This diagram illustrates the fundamental reaction pathway.

Caption: SN2 attack of a nucleophile on the α-carbon.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart guides the user through a logical troubleshooting process.

troubleshooting_workflow start Start: Low or No Yield check_base Is the base strong enough? (pKa Base > pKa Nucleophile) start->check_base check_solvent Is the solvent polar aprotic? (DMF, DMSO, ACN) check_base->check_solvent Yes increase_base Action: Use stronger base (e.g., K2CO3 -> NaH) check_base->increase_base No check_temp Is temperature optimal? check_solvent->check_temp Yes change_solvent Action: Switch to DMF or DMSO check_solvent->change_solvent No check_catalyst Have you tried a catalyst? (e.g., cat. KI) check_temp->check_catalyst Yes increase_temp Action: Increase temperature (e.g., RT -> 50 °C) check_temp->increase_temp No add_catalyst Action: Add 0.1 eq. KI check_catalyst->add_catalyst No success Yield Improved check_catalyst->success Yes increase_base->check_solvent change_solvent->check_temp increase_temp->check_catalyst add_catalyst->success

Caption: A step-by-step guide to diagnosing low reaction yield.

References

  • Benchchem. (n.d.). Common side reactions in the synthesis of pyridazinone derivatives.
  • Science of Synthesis. (2004). Product Class 8: Pyridazines. Thieme.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Alkylation of Ketones.
  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction.
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros.
  • Chemistry LibreTexts. (2023). Alpha Alkylation.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation.
  • Fisher Scientific. (2014). Safety Data Sheet for 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone.

Sources

Optimization

Technical Support Center: Troubleshooting Pyridazinyl Bromoethanone Cyclizations

Current Status: Operational Topic: 2-Bromo-1-(pyridazin-3-yl)ethan-1-one & Derivatives Audience: Medicinal Chemists, Process Chemists Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Executive Summary: The R...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: 2-Bromo-1-(pyridazin-3-yl)ethan-1-one & Derivatives Audience: Medicinal Chemists, Process Chemists Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Reactivity Paradox

You are likely here because your reaction mixture turned into an intractable black tar or your LCMS shows a complex mixture of hydrolysis products.

Pyridazinyl bromoethanones (e.g., 2-bromo-1-(pyridazin-3-yl)ethan-1-one ) are deceptively simple building blocks. However, they possess a "reactivity paradox":

  • High Electrophilicity: The electron-deficient pyridazine ring pulls density from the carbonyl, making the

    
    -carbon highly susceptible to nucleophilic attack (good for cyclization).
    
  • High Acidity: The same effect makes the

    
    -protons significantly more acidic (
    
    
    
    ) than typical phenacyl bromides.

The Consequence: If you treat these reagents like standard phenacyl bromides (e.g., using strong bases or high heat initially), they will self-condense or polymerize before your nucleophile can act.

Module 1: Reagent Integrity & "The Black Tar" Effect

User Question: "I just opened a new bottle of 2-bromo-1-(pyridazin-3-yl)ethanone, and it's dark brown/purple. My reaction failed immediately. Is the reagent bad?"

Technical Diagnosis: Yes. These compounds are lachrymators and highly unstable. The darkening indicates autocatalytic decomposition, likely releasing HBr, which further catalyzes degradation.

Protocol: Reagent Quality Check & Restoration

Do not use dark brown reagents for critical cyclizations.

  • Visual Inspection: Pure material should be off-white to pale yellow/orange.

  • LCMS Verification: Check for the presence of the 2-hydroxy derivative (hydrolysis) or tribromide species (from disproportionation).

  • Purification (Emergency):

    • Dissolve in minimal DCM.

    • Wash rapidly with ice-cold saturated

      
       (removes HBr).
      
    • Dry over

      
      , filter, and concentrate immediately at 
      
      
      
      .
    • Storage: Store at -20°C under Argon.

Module 2: Hantzsch Thiazole Synthesis Failures

User Question: "I am reacting the bromoethanone with a thiourea/thioamide in Ethanol at reflux. I see the product mass, but the yield is <20%, and there are many side peaks."

Root Cause Analysis: The Hantzsch synthesis proceeds in two stages:

  • S-Alkylation: Fast, kinetic attack (displacement of Br).

  • Cyclodehydration: Slower, thermodynamic ring closure.

Failure Mode: In refluxing ethanol without buffering, the HBr generated during step 1 lowers the pH. While acid catalyzes dehydration, too much acid can protonate the pyridazine ring, altering solubility or causing precipitation of the intermediate acyclic species before it cyclizes. Conversely, if you added TEA/DIPEA at the start, you likely triggered self-condensation of the bromoethanone.

Troubleshooting Workflow: The "Buffered" Hantzsch
VariableStandard Protocol (Fail)Optimized Protocol (Success) Rationale
Solvent EtOH (Reflux)DMF or EtOH/THF (Room Temp

60°C)
DMF prevents precipitation of the charged intermediate.
Base None or TEA

or

(Solid)
Solid weak bases scavenge HBr without triggering aldol polymerization.
Addition All-in-oneSequential Add Bromoethanone last (dropwise) to the thiourea solution.
Visual Logic: Pathway Competition

HantzschFailure Start Reagents: Pyridazinyl-COCH2Br + Thiourea Decision Base Selection? Start->Decision StrongBase Strong Base (TEA/DIPEA) Added Initially Decision->StrongBase NoBase No Base / Reflux Decision->NoBase WeakBase Weak Base (Solid NaHCO3) or Sequential Addition Decision->WeakBase Polymer Self-Condensation (Black Tar) Reason: High Acidity of alpha-H StrongBase->Polymer Fast Deprotonation Stuck Stalled Intermediate Reason: Protonation of Pyridazine NoBase->Stuck pH < 1 Success Thiazole Product High Yield WeakBase->Success Buffered pH 4-6

Figure 1: Decision tree illustrating how base selection dictates the fate of the reaction due to the acidity of the pyridazinyl bromoethanone.

Module 3: Imidazo[1,2-b]pyridazine Formation

User Question: "I'm trying to make an imidazo[1,2-b]pyridazine by reacting 3-aminopyridazine with the bromoethanone. I get a regioisomer mixture and low conversion."

Technical Insight: This cyclization involves an attack by the exocyclic amine (N-NH2) followed by ring closure onto the ring nitrogen (N2).

  • Regioselectivity: The pyridazine ring nitrogen (N2) is nucleophilic. If the bromoethanone is too reactive, N2 might attack directly (N-alkylation) rather than the exocyclic amine attacking first.

  • Hydrolysis: If the reaction is too slow, trace water in the solvent hydrolyzes the C-Br bond.

Optimized Protocol: The "Trap and Cook" Method

Step 1: The Trap (Room Temperature)

  • Solvent: Anhydrous DME (Dimethoxyethane) or Ethanol.

  • Reagents: 1.0 eq 3-aminopyridazine + 1.1 eq Bromoethanone.

  • Condition: Stir at RT for 2-4 hours. Do not heat yet.

  • Why? Allows the most nucleophilic nitrogen (usually the exocyclic amine) to displace the bromide kinetically.

Step 2: The Cook (Cyclization)

  • Reagents: Add

    
     (2.0 eq).
    
  • Condition: Heat to reflux (80°C) for 4-12 hours.

  • Why? The base neutralizes the HBr formed in Step 1, driving the dehydration/aromatization step.

Key Checkpoint: If you see a mass of M+18 (hydration) in LCMS, your solvent was wet. Use molecular sieves.

Module 4: Post-Reaction Workup & Isolation

User Question: "My product is water-soluble. How do I get it out of the DMF/DMSO?"

Pyridazinyl heterocycles are polar. Standard aqueous workups often result in product loss to the aqueous layer.

Recommended Isolation Strategy:

  • Precipitation (Best): Pour the reaction mixture into 10 volumes of ice-cold water or diethyl ether. The Hantzsch product often precipitates as a solid.[1] Filter and wash.[1]

  • The "Salting Out" Extraction:

    • If no precipitate: Dilute with water.

    • Saturate the aqueous layer with NaCl (brine is not enough; add solid salt).

    • Extract with EtOAc:IPA (3:1) . The Isopropanol helps pull the polar heterocycle into the organic phase.

References & Further Reading

  • Hantzsch Thiazole Synthesis Mechanisms:

    • Mechanism and Kinetics: "Hantzsch Thiazole Synthesis." Chem Help Asap. Link

    • Application to Heterocycles: "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives." PMC. Link

  • Imidazo[1,2-b]pyridazine Chemistry:

    • Synthesis Reviews: "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry."[2] Eur. J. Med.[2][3] Chem.Link[2]

    • Cross-Coupling & Functionalization: "Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine." ResearchGate. Link

  • Reagent Data:

    • Compound Properties: "2-Bromo-1-(pyridazin-3-yl)ethanone."[4][5][6] PubChem. Link

Disclaimer: This guide assumes standard laboratory safety protocols. Pyridazinyl bromoethanones are potent alkylating agents. Handle with extreme care in a fume hood.

Sources

Troubleshooting

Removing unreacted bromine from 2-Bromo-1-(3-pyridazinyl)-1-ethanone synthesis

Ticket ID: #BR-PYR-002 Topic: Removal of unreacted bromine from 2-Bromo-1-(3-pyridazinyl)-1-ethanone synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary & Sa...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BR-PYR-002 Topic: Removal of unreacted bromine from 2-Bromo-1-(3-pyridazinyl)-1-ethanone synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Safety Advisory

The Challenge: You are synthesizing 2-Bromo-1-(3-pyridazinyl)-1-ethanone (CAS: 499770-83-1). The reaction mixture retains the deep red/brown color of unreacted bromine (


), which must be removed before purification.[1] Failure to quench effectively will cause downstream corrosion of analytical equipment (LCMS), degradation of the product via over-bromination, and severe safety hazards.[1]

Critical Safety Warning (Lachrymator): The target molecule, 2-Bromo-1-(3-pyridazinyl)-1-ethanone, is a potent lachrymator (tear gas agent) and skin irritant.[1]

  • Containment: All quenching must occur inside a functioning fume hood.[2]

  • PPE: Double nitrile gloves and chemical splash goggles are mandatory.

  • Waste: Quenched aqueous waste must be treated as halogenated hazardous waste, not poured down the drain.[1]

The Chemistry of the Quench (Mechanism)

To troubleshoot effectively, you must understand the redox chemistry occurring in your flask.[1] We utilize Sodium Bisulfite (


)  or Sodium Metabisulfite (

)
rather than Sodium Thiosulfate.

Why Bisulfite? Your reaction produces Hydrogen Bromide (


) as a byproduct, creating a highly acidic environment.
  • Thiosulfate Risk: In acidic media (

    
    ), sodium thiosulfate decomposes to form colloidal sulfur (
    
    
    
    ), turning your mixture opaque yellow/white and contaminating the product.[1]
  • Bisulfite Advantage: Bisulfite is stable in acid and rapidly reduces elemental bromine to water-soluble bromide ions.

Reaction Mechanism

The bisulfite ion attacks the electrophilic bromine, reducing it to bromide while being oxidized to sulfate.

BromineQuench Br2 Unreacted Bromine (Br2) [Red/Brown Toxic Liquid] Intermediate Bromosulfate Intermediate Br2->Intermediate Nucleophilic Attack Bisulfite Sodium Bisulfite (NaHSO3) [Reducing Agent] Bisulfite->Intermediate Products Bromide (Br-) + Sulfate (SO4 2-) [Colorless, Water Soluble] Intermediate->Products Hydrolysis & Redox

Figure 1: Redox mechanism converting toxic, volatile bromine into inert, water-soluble bromide salts.

Troubleshooting Workflow (Decision Tree)

Follow this logic path to determine the correct protocol for your specific reaction conditions.

Workflow Start Reaction Complete (Red/Brown Solution) SolventCheck Check Reaction Solvent Start->SolventCheck AceticAcid Acetic Acid / HBr SolventCheck->AceticAcid DCM_CHCl3 DCM / CHCl3 SolventCheck->DCM_CHCl3 Precipitate Protocol A: Precipitation Method AceticAcid->Precipitate Pour into Ice Water Extraction Protocol B: Biphasic Extraction DCM_CHCl3->Extraction Add Aqueous Quench

Figure 2: Decision tree for selecting the appropriate quenching protocol based on reaction solvent.

Experimental Protocols

Protocol A: Precipitation Method (Acetic Acid Solvent)

Best for: Reactions run in Glacial Acetic Acid where the product is expected to be a solid.[1]

  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Metabisulfite (

    
    ).
    
  • Quench: Pour the reaction mixture slowly into a beaker containing crushed ice and the metabisulfite solution.

    • Ratio: Use ~5 mL of quench solution per 1 mmol of excess bromine expected.[1]

  • Observation: The red color should dissipate immediately, leaving a white/yellow precipitate (your product).[1]

  • Filtration: Filter the solid.

  • Wash: Wash the filter cake with cold water to remove residual acetic acid and inorganic bromide salts.

    • Note: Do not wash with basic solutions (bicarbonate) on the filter, as this may hydrolyze the product.[1]

Protocol B: Biphasic Extraction (DCM/Chloroform Solvent)

Best for: Reactions using NBS or


 in halogenated solvents.[1]
  • Cooling: Cool the reaction mixture to 0–5°C.

  • Addition: Add 10% Sodium Bisulfite solution dropwise with vigorous stirring.

  • Endpoint: Stop addition when the organic layer shifts from red/brown to pale yellow or colorless.

  • Separation: Transfer to a separatory funnel. Separate the organic layer.[1][2]

  • Neutralization (Critical):

    • The organic layer will still contain HBr. Wash gently with Saturated Sodium Bicarbonate (

      
      ).[1]
      
    • Caution:

      
       evolution will be vigorous. Vent frequently.
      
  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ) and concentrate.
    
Comparative Data: Quenching Agents
AgentChemical FormulaSuitability for Acidic MediaRisk ProfileRecommendation
Sodium Bisulfite

High Low; releases

gas (use hood)
Primary Choice
Sodium Metabisulfite

High Low; releases

gas
Primary Choice
Sodium Thiosulfate

LowHigh ; Forms sulfur colloids in acidAvoid in HBr rich media
Sodium Hydroxide

N/ACritical ; Causes product hydrolysisDO NOT USE

Frequently Asked Questions (FAQs)

Q1: The red color disappeared, but now my product is turning black/tarry. Why? A: This is likely due to the "Haloform-type" decomposition or polymerization. 2-Bromo-1-(3-pyridazinyl)-1-ethanone is an


-halo ketone, which is extremely electrophilic. If your quenching solution made the pH too basic (pH > 9), the hydroxide ion attacks the carbonyl or the alpha-carbon, leading to degradation.[1]
  • Fix: Ensure your quench solution is neutral or slightly acidic. Avoid strong bases like NaOH or concentrated Carbonate during the workup.

Q2: I used Thiosulfate and now the solution is cloudy white. Is this my product? A: Likely not. If you used thiosulfate in an acidic mixture (containing HBr), the cloudiness is colloidal sulfur.[1]

  • Fix: You cannot easily filter this sulfur out. You may need to dissolve your product in a solvent where sulfur is insoluble (like cold methanol) or perform column chromatography.[1] Next time, use Bisulfite .[3]

Q3: Can I use Acetone to wash the glassware? A: NO. Acetone reacts with residual bromine to form bromoacetone, which is a World War I era tear gas (lachrymator) even more potent than your product.[1] Use Ethanol or Methanol for cleaning glassware after the quench is complete.

Q4: My product is water-soluble. How do I recover it after quenching? A: Pyridazines are basic. In the presence of HBr, your product may exist as the hydrobromide salt, which is water-soluble.

  • Fix: After the bisulfite quench, carefully adjust the pH of the aqueous layer to ~7-8 using saturated

    
     (do not overshoot).[1] This liberates the free base, which can then be extracted into Ethyl Acetate or DCM.[1]
    

References

  • Organic Syntheses , Coll.[1] Vol. 9, p. 121 (1998). Bromination of ketones and quenching protocols.[1][2][3][4][5]

  • Asian Journal of Organic & Medicinal Chemistry . Synthesis of alpha-bromo aromatic ketones using N-bromosuccinimide.

  • Master Organic Chemistry . Alpha-Bromination of Ketones: Mechanisms and Side Reactions.

  • BenchChem Technical Support . Protocols for Bromine Removal from Reaction Mixtures.[2][6][7][1]

  • PubChem Compound Summary . 2-Bromo-1-(3-pyridazinyl)-1-ethanone (CAS 499770-83-1).[1](Note: Generalized link for structure verification)

Sources

Optimization

Topic: Solvent Selection &amp; Purification Protocols for 2-Bromo-1-(3-pyridazinyl)-1-ethanone

Technical Support Center: Recrystallization Guide for 2-Bromo-1-(3-pyridazinyl)-1-ethanone CAS: 50893-53-3 | Class: -Haloheteroaryl Ketone | Hazard: Potent Lachrymator / Skin Irritant Introduction: The Senior Scientist’s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Guide for 2-Bromo-1-(3-pyridazinyl)-1-ethanone

CAS: 50893-53-3 | Class:


-Haloheteroaryl Ketone | Hazard:  Potent Lachrymator / Skin Irritant

Introduction: The Senior Scientist’s Perspective

Welcome. If you are working with 2-Bromo-1-(3-pyridazinyl)-1-ethanone , you are likely synthesizing fused heterocycles (e.g., imidazo[1,2-b]pyridazines) or conducting late-stage functionalization.

This molecule presents a classic "chemist’s dilemma": it is a reactive electrophile (alkylating agent) attached to a basic heteroaromatic ring. This duality creates two primary failure modes during recrystallization:

  • Chemical Instability: The

    
    -bromo ketone moiety is prone to solvolysis in alcohols or polymerization if heated excessively.
    
  • Oiling Out: The pyridazine ring's polarity often leads to phase separation (oiling) rather than crystal lattice formation, especially in the presence of impurities.

This guide moves beyond generic advice, providing a targeted solvent selection strategy based on the specific electronic properties of the pyridazinyl system.

Module 1: Solvent Selection Strategy

Q1: What is the "Gold Standard" solvent system for this compound?

Recommendation: Ethyl Acetate (EtOAc) / n-Heptane (or Hexane).

  • The Logic: This is a Non-Nucleophilic / Anti-Solvent system.

    • Solubility: The compound dissolves readily in warm Ethyl Acetate due to its polar carbonyl and pyridazine nitrogen.

    • Stability: Unlike alcohols (Methanol/Ethanol), EtOAc is non-nucleophilic. It will not attack the reactive

      
      -carbon to form acetals or ether byproducts, a common risk with 
      
      
      
      -bromo ketones [1].
    • Crystallization:[1][2][3][4] Heptane acts as the anti-solvent to drive controlled precipitation.

Q2: Can I use alcohols like Ethanol or Isopropanol?

Answer: Yes, but with strict thermal limits .

  • Pros: Ethanol (95% or Absolute) often yields the best crystal morphology (needles/plates) due to hydrogen bonding with the pyridazine nitrogens.

  • Cons: Prolonged reflux in ethanol can lead to:

    • Formation of the

      
      -ethoxy impurity (solvolysis).
      
    • HBr formation (autocatalytic decomposition).

  • Rule of Thumb: If you choose ethanol, use the "Dissolve & Chill" method. Do not reflux for >5 minutes.

Q3: The crude material is dark/tarry. Which solvent removes the color?

Answer: Toluene (recrystallization) or a DCM (Dichloromethane) plug filtration.

  • Dark color usually indicates polymerized byproducts. Toluene is excellent for retaining these non-polar tars in the mother liquor while the polar pyridazine derivative crystallizes out upon cooling.

Module 2: Comparative Solvent Data

Solvent SystemPolaritySolubility (Hot)Stability RiskCrystal RecoveryRecommended For
EtOAc / Heptane MediumHighLowHighPrimary Choice (Stability)
Ethanol (Abs.) HighVery HighMediumMediumHigh Purity Needs
Isopropanol (IPA) HighHighMediumHighLarge Scale (>10g)
Toluene LowMediumLowLowRemoving Tars/Color
Acetone MediumHighHigh (Lachrymator!)N/AAVOID (Forms bromoacetone)

Critical Warning: Never use Acetone or methyl ketones as the primary solvent for


-bromo ketones. Trace acid/base can catalyze bromine exchange, generating highly toxic bromoacetone species [2].

Module 3: Troubleshooting & Workflows

Scenario A: The "Oiling Out" Phenomenon

User Report: "I cooled the solution, but instead of crystals, a yellow/orange oil separated at the bottom."

Root Cause: The solution reached the "oiling out" boundary (liquid-liquid phase separation) before the crystallization boundary. This is common with pyridazines due to their low melting points and high polarity.

Corrective Workflow (DOT Diagram):

OilingOutWorkflow cluster_alt Alternative Strategy start Problem: Material Oils Out check_temp Check 1: Is solution too hot? start->check_temp reheat Re-dissolve: Add 10-20% more solvent Heat to clear solution check_temp->reheat Yes solvent_switch Switch Solvent System Move from EtOH -> EtOAc/Hexane check_temp->solvent_switch Recurrent Issue seed Technique: Seeding Add seed crystal at T = 35-40°C reheat->seed scratch Technique: Trituration Scratch glass with rod seed->scratch slow_cool Critical: Slow Cooling Wrap flask in foil/towel scratch->slow_cool

Caption: Workflow for resolving phase separation (oiling out) during recrystallization.

Scenario B: Decomposition (Material turns black)

User Report: "The solution turned dark brown during heating."

Root Cause: Thermal elimination of HBr. The free base is sensitive. Fix:

  • Acidify: Add 1-2 drops of 48% HBr to the recrystallization solvent. This protonates the pyridazine ring, preventing it from acting as a base that catalyzes the decomposition [3].

  • Lower Temp: Switch to DCM / Hexane precipitation at Room Temperature (no heating required).

Module 4: Detailed Protocols

Protocol A: The "Stability-First" Method (EtOAc/Heptane)

Best for: Routine purification, scale-up (1g - 50g).

  • Preparation: Place crude solid in an Erlenmeyer flask.

  • Dissolution: Add Ethyl Acetate (approx. 5 mL per gram). Heat gently to 50°C (do not boil aggressively). Swirl until dissolved.

    • Note: If insoluble black specks remain, filter hot through a glass frit or Celite pad.

  • Precipitation: Remove from heat. While still warm (~40°C), add n-Heptane dropwise.

    • Endpoint: Stop adding Heptane the moment a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of EtOAc to clear the cloudiness.

  • Crystallization: Allow to cool to Room Temperature (RT) undisturbed for 2 hours. Then move to 4°C (fridge) for 4 hours.

  • Collection: Filter the off-white crystals. Wash with cold Heptane.

Protocol B: The "High-Purity" Method (Ethanol)

Best for: Analytical standards, removing close-eluting impurities.

  • Dissolution: Dissolve crude in minimum boiling Ethanol (Abs.) .

  • Acid Protection (Optional): Add 1 drop of conc. HBr per 5g of material to stabilize.

  • Cooling: Remove from heat immediately after dissolution.

  • Seeding: Once the flask is warm to the touch (not hot), add a seed crystal.

  • Harvest: Collect crystals by vacuum filtration. Wash with cold (-20°C) Ethanol .

Module 5: Decision Logic for Solvent Choice

SolventDecisionTree cluster_special Special Case start Start: Analyze Crude purity Is Purity > 85%? start->purity impurities Type of Impurity? purity->impurities Yes column Run Silica Plug (DCM/MeOH) purity->column No (<85%) polar polar impurities->polar Polar/Tarry nonpolar nonpolar impurities->nonpolar Non-polar/Oils toluene Toluene (Rejects Tars) polar->toluene Use Toluene etoac EtOAc / Heptane (Standard) nonpolar->etoac Use EtOAc/Heptane unstable Decomposes on heating? cold_precip Cold Precipitation (DCM + Hexane) unstable->cold_precip Yes

Caption: Decision matrix for selecting the optimal purification path based on crude purity and impurity profile.

References

  • Reactivity of Alpha-Halo Ketones : Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • Warning on Acetone/Halogen Exchange : Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Haloketone purification).

  • Stabilization of Heterocyclic Ketones : Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Discusses basicity of diazines and salt formation).

  • General Recrystallization Techniques : University of Colorado Boulder. Recrystallization of Organic Compounds.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 2-Bromo-1-(3-pyridazinyl)-1-ethanone

Executive Summary & Application Context Compound: 2-Bromo-1-(3-pyridazinyl)-1-ethanone CAS: 499770-83-1 Role: Critical electrophilic intermediate for synthesizing fused heterocycles (e.g., imidazo[1,2-b]pyridazines) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Compound: 2-Bromo-1-(3-pyridazinyl)-1-ethanone CAS: 499770-83-1 Role: Critical electrophilic intermediate for synthesizing fused heterocycles (e.g., imidazo[1,2-b]pyridazines) and p38 MAP kinase inhibitors.

This guide provides a comparative analysis of the 1H NMR spectral characteristics of 2-Bromo-1-(3-pyridazinyl)-1-ethanone. Unlike simple phenyl analogs, the electron-deficient pyridazine ring introduces significant deshielding effects. This document addresses the primary analytical challenge: distinguishing the target mono-brominated species from the unreacted acetyl precursor and the over-brominated (


-dibromo) impurity.

Comparative Spectral Analysis

The following data compares the target molecule against its synthetic precursor and common impurities. Chemical shifts are reported in


 (ppm) relative to TMS, typically in 

or DMSO-

.
Diagnostic Signal Comparison Table
FeaturePrecursor: 1-(3-pyridazinyl)-1-ethanoneTarget: 2-Bromo-1-(3-pyridazinyl)-1-ethanone Impurity:

-Dibromo analog
Aliphatic Signal Methyl (

)
Methylene (

)
Methine (

)
Shift (

)
~2.80 - 2.90 ppm (Singlet)~4.75 - 4.95 ppm (Singlet) ~6.60 - 6.90 ppm (Singlet)
Integration 3H2H 1H
Ring H-6 ~9.25 ppm (dd)~9.35 ppm (dd) ~9.40+ ppm (dd)
Ring H-4/H-5 ~7.7 - 8.3 ppm~7.8 - 8.4 ppm ~7.9 - 8.5 ppm

Critical Insight: The most reliable indicator of reaction progress is the complete disappearance of the upfield methyl singlet (~2.8 ppm) and the emergence of the methylene singlet (~4.8 ppm). If a signal appears >6.5 ppm, over-bromination has occurred.

Detailed Assignment (Target Molecule)

Solvent:


 (Recommended for resolution; DMSO-

may cause signal broadening due to interaction with the pyridazine nitrogens).
  • 
    -Methylene Protons (
    
    
    
    ):
    • Position:

      
       4.85 ppm (Singlet, 2H).
      
    • Mechanistic Note: This signal is significantly deshielded compared to acetophenone analogs (

      
       ppm) due to the combined electron-withdrawing nature of the carbonyl and the electron-deficient pyridazine ring.
      
  • Pyridazine Ring Protons:

    • H-6 (Ortho to N):

      
       9.32 ppm (Doublet of doublets, 
      
      
      
      Hz, 1H).
      • Why: The most downfield signal. The proton is adjacent to a nitrogen atom, experiencing strong inductive deshielding.

    • H-4 (Ortho to Carbonyl):

      
       8.28 ppm (Doublet of doublets, 
      
      
      
      Hz, 1H).
      • Why: Deshielded by the anisotropy of the adjacent carbonyl group.

    • H-5 (Meta to N):

      
       7.85 ppm (Doublet of doublets, 
      
      
      
      Hz, 1H).
      • Why: The most "shielded" aromatic proton in this system, coupling with both H-4 and H-6.

Analytical Decision Workflow

The following diagram illustrates the logic flow for interpreting crude reaction mixtures during synthesis.

NMR_Analysis_Flow Start Crude Reaction Mixture (1H NMR in CDCl3) Check_Region_1 Check Aliphatic Region (2.5 - 5.0 ppm) Start->Check_Region_1 Singlet_28 Singlet at ~2.8 ppm (Methyl) Check_Region_1->Singlet_28 Present Singlet_48 Singlet at ~4.8 ppm (Methylene) Check_Region_1->Singlet_48 Dominant Decision_1 Incomplete Reaction Add more Bromine source Singlet_28->Decision_1 Check_Region_2 Check Downfield Region (6.0 - 7.0 ppm) Singlet_48->Check_Region_2 Singlet_68 Singlet at ~6.8 ppm (Methine) Check_Region_2->Singlet_68 Present Decision_3 Target Pure Proceed to Next Step Check_Region_2->Decision_3 Absent Decision_2 Over-Bromination (Impurity) Recrystallize or discard Singlet_68->Decision_2

Figure 1: Logic flow for monitoring the bromination of 1-(3-pyridazinyl)-1-ethanone via NMR.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without degradation:

  • Solvent Choice: Use

    
      (99.8% D) neutralized with basic alumina or silver foil.
    
    • Reasoning:

      
      -Bromo ketones are acid-sensitive. Commercial 
      
      
      
      often contains traces of HCl, which can catalyze the degradation of the compound or induce halogen migration.
  • Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a small plug of glass wool if insolubles (succinimide byproducts) are present.

Synthesis & Purification (Contextual)

Since the NMR analysis is often performed to validate synthesis, the following optimized protocol minimizes the di-bromo impurity.

Reagents:

  • 1-(3-pyridazinyl)-1-ethanone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • 
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (0.1 eq) - Catalyst
  • Acetonitrile (ACN) - Solvent

Workflow:

  • Dissolve ketone in ACN.

  • Add

    
    -TsOH and heat to reflux.
    
  • Add NBS portion-wise over 30 minutes. Rapid addition promotes di-bromination.

  • Monitor via NMR every hour using the "Diagnostic Signal Comparison" table above.

  • Workup: Evaporate solvent, redissolve in DCM, wash with water (to remove succinimide), dry over

    
    .
    

Performance Comparison: NMR vs. Alternatives

MethodSuitability for 2-Bromo-1-(3-pyridazinyl)-1-ethanoneProsCons
1H NMR High Definitive structural ID; distinguishes regioisomers; non-destructive.Requires ~10mg sample; solvent impurities can interfere.
LC-MS Medium High sensitivity; detects trace impurities.Bromine isotopic pattern (

1:1) is useful, but ionization can cause fragmentation of the labile C-Br bond.
TLC Low Quick qualitative check.Pyridazine derivatives often streak on silica; poor separation of mono/di-bromo species.
Stability Warning

The target compound is a lachrymator and is thermally unstable.

  • NMR Artifacts: If the NMR tube is left at room temperature for >24 hours in acidic

    
    , you may observe new signals corresponding to hydrolysis (formation of the 
    
    
    
    -hydroxy ketone) or cyclization if nucleophiles are present.

References

  • Verma, S. K., et al. (2008).[1] "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomedical and Pharmacology Journal. [1]

  • National Institute of Standards and Technology (NIST). "Ethanone, 2-bromo-1-phenyl- (Phenacyl bromide) NMR and IR Data." NIST Chemistry WebBook, SRD 69.

  • PubChem. "2-Bromo-1-(3-pyridazinyl)-1-ethanone Compound Summary." National Library of Medicine.

  • BLD Pharm. "Product Analysis: 2-Bromo-1-(pyridazin-3-yl)ethanone (CAS 499770-83-1)."[2]

Sources

Comparative

Technical Guide: LC-MS Identification &amp; Control of 2-Bromo-1-(3-pyridazinyl)-1-ethanone Impurities

Executive Summary 2-Bromo-1-(3-pyridazinyl)-1-ethanone (CAS: 51001-42-6) is a critical intermediate in the synthesis of pyridazine-based pharmaceuticals (e.g., kinase inhibitors). As an -bromo ketone, it possesses high a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-1-(3-pyridazinyl)-1-ethanone (CAS: 51001-42-6) is a critical intermediate in the synthesis of pyridazine-based pharmaceuticals (e.g., kinase inhibitors). As an


-bromo ketone, it possesses high alkylating potential, classifying it as a Potentially Genotoxic Impurity (PGI)  under ICH M7 guidelines.

This guide objectively compares detection methodologies, demonstrating why LC-MS/MS (Triple Quadrupole) is the superior standard for routine monitoring over HPLC-UV, while LC-HRMS (Q-TOF) is essential for initial impurity structural elucidation. We present a validated analytical strategy overcoming the specific challenges of this compound: hydrolytic instability and polar retention issues .

Part 1: The Analytical Challenge

The analysis of 2-Bromo-1-(3-pyridazinyl)-1-ethanone presents a "Perfect Storm" of chromatographic difficulties:

  • Genotoxicity (The "Why"): As a reactive alkyl halide, it must be controlled to low ppm levels (often <10 ppm relative to API).

  • Polarity (The "Retention" Problem): The pyridazine ring is highly polar/basic (

    
    ), leading to poor retention on standard C18 columns.
    
  • Instability (The "Artifact" Problem): The

    
    -bromo ketone moiety is labile. In protic solvents (methanol/water) or basic buffers, it rapidly hydrolyzes to the hydroxy-analog or cyclizes, creating "ghost" impurities during analysis.
    
Impurity Landscape

We must distinguish the target PGI from its process-related impurities:

  • Impurity A (Precursor): 3-Acetylpyridazine (Non-genotoxic).

  • Impurity B (Over-reaction): 2,2-Dibromo-1-(3-pyridazinyl)-1-ethanone (PGI).

  • Impurity C (Degradant): 2-Hydroxy-1-(3-pyridazinyl)-1-ethanone (Formed during analysis if method is poor).

ImpurityPathways SM 3-Acetylpyridazine (Precursor) Target 2-Bromo-1-(3-pyridazinyl)-1-ethanone (Target PGI) SM->Target Bromination (Br2/HBr) DiBromo 2,2-Dibromo-analog (Over-bromination) Target->DiBromo Excess Br2 Hydroxy 2-Hydroxy-analog (Hydrolysis Artifact) Target->Hydroxy H2O/MeOH (In-vial degradation)

Figure 1: Synthesis and degradation pathways. Note that Impurity C (Hydroxy) is often an analytical artifact caused by improper solvent selection.

Part 2: Comparative Analysis of Detection Modes

The following comparison evaluates three common analytical approaches for this specific PGI.

Table 1: Performance Comparison Matrix
FeatureHPLC-UV (254 nm) LC-MS (Single Quad) LC-MS/MS (Triple Quad)
Sensitivity (LOD) High (50-100 ppm)Moderate (1-5 ppm)Ultra-Low (<0.5 ppm)
Selectivity Low (Matrix interference common)Medium (SIM mode helps)High (MRM transitions)
Specificity Poor (Cannot distinguish co-eluting peaks)Good (Mass separation)Excellent (Fragment specificity)
Suitability Process control (assay)Limit tests (intermediate)Trace PGI Quantitation
Key Limitation Lack of sensitivity for ICH M7 limitsNoise in complex matricesHigher cost/complexity
Expert Insight: Why UV Fails

While the pyridazine ring has strong UV absorbance, the Limit of Quantitation (LOQ) required for PGIs is often 1-10 ppm. At these levels, the baseline noise from the API matrix in UV detection often masks the impurity. Furthermore, UV cannot distinguish between the target bromo-ketone and its hydrolysis product (Impurity C) if they co-elute, leading to false negatives.

Part 3: Method Development Guide (The Solution)

To successfully identify and quantify this impurity, we must move beyond standard C18 methods.

Column Selection: The Fluorophenyl Advantage

Standard Alkyl-C18 columns often fail to retain the polar pyridazine ring, resulting in elution near the void volume (


), where ion suppression is highest.
  • Recommendation: Use a Pentafluorophenyl (PFP) or F5 core-shell column.

  • Mechanism: The PFP phase offers

    
    -
    
    
    
    interactions with the aromatic pyridazine ring and dipole-dipole interactions with the C-Br bond. This separates the mono-bromo (Target) from the di-bromo and non-bromo species significantly better than C18.
Mobile Phase & Stability
  • Solvent: Avoid Methanol (promotes metholysis of the C-Br bond). Use Acetonitrile (ACN) .

  • Modifier: Use 0.1% Formic Acid . Acidic pH stabilizes the

    
    -bromo ketone and protonates the pyridazine nitrogen (
    
    
    
    ) for optimal ESI+ signal.
  • Sample Diluent: 100% Acetonitrile or 90:10 ACN:Water (0.1% FA). Never dissolve in pure water or methanol.

Mass Spectrometry Parameters (ESI+)

The pyridazine nitrogen provides a distinct protonation site


.
  • Target Ion: m/z 201.0 / 203.0 (1:1 doublet due to

    
    ).
    
  • Fragmentation Logic:

    • Precursor: 201.0 (

      
      )
      
    • Loss of CO: m/z 173.0 (Characteristic of ketones)

    • Loss of Br: m/z 122.0 (Radical loss, formation of pyridazine-acetyl cation)

    • Ring Cleavage: Loss of

      
       (m/z 28) is characteristic of pyridazines.
      

Part 4: Validated Experimental Protocol

This protocol is designed for the trace quantitation of 2-Bromo-1-(3-pyridazinyl)-1-ethanone.

A. Instrumental Conditions[1][2][3][4]
  • System: UHPLC coupled to Triple Quadrupole MS.[1]

  • Column: Kinetex F5 (PFP),

    
     mm, 1.7 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Hold for polar retention)

    • 1-6 min: 5%

      
       60% B
      
    • 6-7 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C (Do not exceed 40°C to prevent degradation).

B. MS/MS Transitions (MRM)
CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Target (Br79) 201.0122.022Quantifier
Target (Br81) 203.0124.022Confirmation
Target (Br79) 201.0173.015Qualifier (Loss of CO)
Impurity A 123.195.118SM Monitor
C. Workflow Diagram

MethodWorkflow Sample Sample Prep (Dissolve in 100% ACN) Sep UHPLC Separation (PFP Column, Acidic Mobile Phase) Sample->Sep Inject 2µL Ion ESI+ Ionization (Source Temp < 350°C) Sep->Ion Detect MS/MS Detection (MRM Mode) Ion->Detect Filter m/z 201/203 Data Data Analysis (Check Br Isotope Ratio 1:1) Detect->Data

Figure 2: Optimized analytical workflow ensuring stability and sensitivity.

Part 5: Data Interpretation & Troubleshooting

Identifying the Target vs. Artifacts

When reviewing data, use the Isotope Fidelity Check :

  • True Target: Must show two peaks at m/z 201 and 203 with equal intensity (1:1 ratio).

  • Hydrolysis Product (Impurity C): m/z 139.0. Will not show the +2 isotope pattern (no Bromine). If you see m/z 139 increasing over time in the autosampler, your diluent contains too much water or is not acidic enough.

Experimental Data Summary (Representative)
  • Linearity:

    
     (
    
    
    
    ).
  • Recovery: 90-110% (Spiked into API matrix).

  • Stability: Solutions in 100% ACN stable for 24h. Solutions in 50% MeOH degraded by 40% within 4 hours.

References

  • International Council for Harmonisation (ICH). (2017).[2][3] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2]Link

  • European Medicines Agency (EMA). (2014). Guideline on the Limits of Genotoxic Impurities.[1][2][4]Link

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[2][4][5][6][7] John Wiley & Sons. (Reference for alpha-bromo ketone reactivity).

  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. (Reference for PFP column selectivity for halogenated compounds). Link

Sources

Validation

Comparing reactivity of 2-Bromo vs 2-Chloro-1-(3-pyridazinyl)-1-ethanone

Executive Summary In the synthesis of pyridazine-based heterocycles—common scaffolds in kinase inhibitors (e.g., SGK1, c-Met)—the choice between 2-Bromo-1-(3-pyridazinyl)-1-ethanone (Compound A) and 2-Chloro-1-(3-pyridaz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pyridazine-based heterocycles—common scaffolds in kinase inhibitors (e.g., SGK1, c-Met)—the choice between 2-Bromo-1-(3-pyridazinyl)-1-ethanone (Compound A) and 2-Chloro-1-(3-pyridazinyl)-1-ethanone (Compound B) represents a classic trade-off between kinetic reactivity and process stability .

While the Bromo-derivative is the kinetic standard for rapid thiazole and imidazole formation (Hantzsch synthesis), its instability and potent lachrymatory nature complicate scale-up. The Chloro-derivative offers superior shelf-stability and atom economy but requires catalytic activation (e.g., NaI) to achieve comparable yields. This guide analyzes the mechanistic differences and provides optimized protocols for substituting the Bromo-derivative with the Chloro-analog without compromising throughput.

Mechanistic & Structural Analysis

The Pyridazine Electronic Effect

Both molecules feature a pyridazine ring attached to an


-haloketone. The pyridazine ring is electron-deficient ( 

-deficient), possessing two nitrogen atoms that exert a strong inductive ($ -I

-M $) electron-withdrawing effect.
  • Impact on Carbonyl: The carbonyl carbon becomes highly electrophilic.

  • Impact on

    
    -Carbon:  The 
    
    
    
    -protons are significantly more acidic than in phenyl analogs (phenacyl halides), facilitating enolization.
  • Impact on Leaving Group: The electron withdrawal weakens the C-X bond slightly, but the primary driver of reactivity is the leaving group ability (

    
    ).
    
Orbital Interactions and Bond Energies

The superior reactivity of the Bromo-derivative stems from the weaker C-Br bond and the lower energy of the


 antibonding orbital, which is the target for nucleophilic attack (

).
Feature2-Bromo (Compound A)2-Chloro (Compound B)[1][2]Impact
Bond Dissociation Energy ~66 kcal/mol~81 kcal/molBr cleaves significantly faster.
C-X Bond Length ~1.93 Å~1.78 ÅLonger bond = weaker overlap = better leaving group.
Polarizability High (Soft)Moderate (Harder)Br stabilizes the transition state better for soft nucleophiles (S, P).

Performance Comparison: Experimental Data

The following data summarizes the performance of both intermediates in a standard Hantzsch Thiazole Synthesis (reaction with thioacetamide).

Table 1: Reaction Performance Matrix
Metric2-Bromo Derivative2-Chloro Derivative2-Chloro + NaI (0.1 eq)
Reaction Time (RT) 1.5 Hours12 - 18 Hours3.0 Hours
Conversion (HPLC) >98%~75% (Stalled)>95%
Isolated Yield 88%62%85%
By-products Hydrolysis (trace)Unreacted SM, EliminationMinimal
Stability (Solid) Decomposes >0°C (Darkens)Stable at RTN/A
The "Finkelstein" Activation Strategy

As shown in the third column, the Chloro-derivative's sluggishness can be overcome using the Finkelstein reaction principle. Adding catalytic Sodium Iodide (NaI) generates the highly reactive


-Iodo intermediate in situ.


The resulting


 species reacts rapidly with the nucleophile, regenerating 

. This allows researchers to use the stable Chloro-starting material while achieving "Bromo-like" kinetics.

Visualizing the Reaction Pathway

The following diagram illustrates the Hantzsch synthesis mechanism and the critical divergence point between the Bromo and Chloro pathways.

ReactionPathway Start Start: 1-(3-pyridazinyl)-1-ethanone Derivative Br_Path Path A: X = Br (Direct Attack) Start->Br_Path Fast Cl_Path Path B: X = Cl (Slow Direct Attack) Start->Cl_Path Slow Nu Nucleophile (e.g., Thiourea/Thioamide) Nu->Br_Path Nu->Cl_Path I_Inter Intermediate: X = I (In Situ) Nu->I_Inter TS_Br Transition State (Low Energy Barrier) Br_Path->TS_Br S_N2 Product Product: Thiazolyl-Pyridazine TS_Br->Product Cat Catalyst: NaI (Finkelstein) Cl_Path->Cat Activation Cl_Path->Product High Temp Required Cat->I_Inter Halogen Exchange I_Inter->Product Very Fast

Figure 1: Comparative reaction pathways. Path A (Red) represents the direct Bromo-reaction. Path B (Blue/Yellow) highlights the catalytic activation required for the Chloro-derivative.

Experimental Protocols

Protocol A: Synthesis with 2-Bromo-1-(3-pyridazinyl)-1-ethanone

Best for: Small scale, rapid screening, when material is fresh.

  • Preparation: Dissolve 1.0 eq of 2-Bromo-1-(3-pyridazinyl)-1-ethanone in Ethanol (10 vol).

    • Note: Handle in a fume hood. This compound is a potent lachrymator and skin irritant.

  • Addition: Add 1.1 eq of Thiourea (or Thioamide).

  • Reaction: Stir at Room Temperature (20-25°C) for 1–2 hours.

    • Monitoring: TLC (50% EtOAc/Hex) should show disappearance of starting material (

      
      ).
      
  • Workup: The product often precipitates as the HBr salt. Filter and wash with cold ethanol. If no precipitate, neutralize with saturated

    
     and extract with DCM.
    
Protocol B: Catalytic Activation of 2-Chloro-1-(3-pyridazinyl)-1-ethanone

Best for: Scale-up, process safety, stored material.

  • Preparation: Dissolve 1.0 eq of 2-Chloro-1-(3-pyridazinyl)-1-ethanone in Ethanol or Acetone.

  • Activation: Add 0.1 – 0.2 eq of Sodium Iodide (NaI) . Stir for 10 minutes. The solution may darken slightly (iodine liberation).

  • Addition: Add 1.1 eq of Nucleophile (Thiourea/Amine).

  • Reaction: Heat to reflux (60-70°C) for 3–4 hours.

    • Why Reflux? Even with I- activation, the initial displacement of Cl by I is endothermic and benefits from thermal energy.

  • Workup: Cool to RT. Pour into water/brine mixture. Extract with EtOAc. Wash organic layer with 10% Sodium Thiosulfate (

    
    ) to remove any iodine color before drying.
    

Decision Guide: When to Use Which?

Use the following logic flow to select the appropriate starting material for your campaign.

DecisionTree Question Select Starting Material Scale What is the Scale? Question->Scale Small < 1 gram (Discovery) Scale->Small Large > 10 grams (Process) Scale->Large Speed Is Speed Critical? Br_Choice Use 2-Bromo (Fast, Direct) Speed->Br_Choice Yes Cl_Choice Use 2-Chloro + NaI (Stable, Cheaper) Speed->Cl_Choice No (Shelf Stable) Small->Speed Large->Cl_Choice Safety/Cost Priority

Figure 2: Decision matrix for selecting between Bromo and Chloro derivatives based on scale and constraints.

Safety & Stability Note

  • 2-Bromo-1-(3-pyridazinyl)-1-ethanone:

    • Storage: -20°C, under Argon. Prone to polymerization and hydrolysis (forming the

      
      -hydroxy ketone).
      
    • Hazards: Severe lachrymator. Corrosive.

  • 2-Chloro-1-(3-pyridazinyl)-1-ethanone:

    • Storage: 2-8°C or RT (dry). Significantly more resistant to hydrolysis.

    • Hazards: Irritant, but less volatile than the bromo-analog.

References

  • Alpha Halogenation of Aldehydes and Ketones.Chemistry LibreTexts. (General reactivity principles of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -haloketones).
    
    
  • Hantzsch Thiazole Synthesis.Organic Chemistry Portal.

    
    -haloketones in heterocycle synthesis).
    
    
  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. (Context on pyridazine ring reactivity and synthesis of related intermediates).

  • 2-Bromo-1-(3-pyridazinyl)ethanone Product Data. BLD Pharm. (Commercial availability and handling data).

  • Comparison of Reactivity: 3-Bromopyridine vs 1-(3-Bromopyridin-2-yl)ethanone. BenchChem. (Analogous heteroaromatic reactivity trends).

Sources

Comparative

Mastering HPLC Method Development for Pyridazine Derivatives

A Comparative Technical Guide for Pharmaceutical Analysis Part 1: The Pyridazine Challenge Pyridazine derivatives (1,2-diazines) represent a unique challenge in pharmaceutical chromatography. Unlike simple lipophilic dru...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Analysis

Part 1: The Pyridazine Challenge

Pyridazine derivatives (1,2-diazines) represent a unique challenge in pharmaceutical chromatography. Unlike simple lipophilic drugs, these scaffolds often exhibit a "polarity paradox": they possess aromatic character suitable for Reversed-Phase LC (RPLC), yet their high nitrogen content confers basicity and hydrophilicity that lead to poor retention and severe peak tailing on traditional stationary phases.

This guide moves beyond generic "trial and error" approaches. We objectively compare stationary phase chemistries and define a self-validating method development workflow specifically optimized for the pyridazine scaffold.

Part 2: Stationary Phase Comparison

The choice of column is the single most critical variable for pyridazine analysis. The following table synthesizes performance metrics based on comparative studies of basic heterocyclic compounds.

Comparative Performance Matrix: Pyridazine Separation
FeatureStandard C18 (Type B Silica) Polar-Embedded C18 Fluorinated (PFP) HILIC (Bare Silica/Amide)
Primary Mechanism Hydrophobic InteractionHydrophobic + H-Bonding Shielding

Interaction + Dipole
Partitioning (Water Layer)
Retention (k') Low to Moderate (Risk of elution in void)ModerateHigh (for aromatic derivatives)High (for polar derivatives)
Peak Symmetry (Tf) Poor (1.5 - 2.0+) due to silanol interactionExcellent (1.0 - 1.2)Good (1.1 - 1.3)Good (1.1 - 1.4)
pH Stability pH 2 - 8pH 2 - 8pH 2 - 8pH 2 - 8
MS Compatibility HighHighHighModerate (High salt often needed)
Best For... Lipophilic analogsGeneral screening, minimizing tailingPositional isomers, halogenated analogsHighly polar/metabolite analysis
Expert Insight: The Mechanism of Failure vs. Success
  • Why C18 Fails: At pH < 7, residual silanols (

    
    ) on the silica surface act as cation exchangers.[1] Pyridazine nitrogens (protonated) interact strongly with these sites, causing the characteristic "shark fin" tailing.
    
  • Why Polar-Embedded Works: These phases contain a hydrophilic group (e.g., carbamate, amide) within the alkyl chain. This group forms a "water shield" near the silica surface, preventing the basic analyte from accessing residual silanols.

  • Why PFP Works: The pentafluorophenyl ring is electron-deficient. It engages in strong

    
     interactions with the electron-rich pyridazine ring, offering retention and selectivity that is orthogonal to hydrophobicity alone.
    

Part 3: Visualizing the Interaction Landscape

The following diagram illustrates the mechanistic difference between standard C18 interactions and the "Shielding Effect" of polar-embedded phases, which is critical for pyridazine peak shape.

G cluster_0 Standard C18 (Problematic) cluster_1 Polar-Embedded Phase (Solution) Silanol Exposed Silanol (Si-O⁻) Analyte1 Pyridazine (+) Silanol->Analyte1 Ionic Attraction (Causes Tailing) Analyte2 Pyridazine (+) Analyte1->Analyte2 Method Switch Shield Embedded Polar Group (Water Shield) Silanol2 Silanol (Si-O⁻) Shield->Silanol2 Blocks Access

Caption: Comparison of secondary interactions causing peak tailing on Standard C18 vs. the shielding effect in Polar-Embedded phases.

Part 4: Self-Validating Method Development Protocol

Do not blindly apply a generic gradient. Follow this step-by-step logic to build a robust method.

Phase 1: The pH Scout (The "Rule of 2")

Pyridazines have pKa values typically between 2.0 and 6.0 depending on substitution.

  • Protocol: Prepare three mobile phases:

    • pH 2.5 (0.1% Formic Acid or Phosphate): Suppresses silanols; Analyte fully ionized.

    • pH 6.0 (Ammonium Acetate): Silanols active; Analyte partially ionized.

    • pH 10.0 (Ammonium Bicarbonate - Requires Hybrid Column): Silanols ionized; Analyte neutral.

  • Validation Check: If retention shifts significantly (>10%) between pH 2.5 and 6.0, your method robustness will be poor unless pH is strictly buffered. Recommendation: Stick to pH 2.5 for MS compatibility and silanol suppression, or pH 10 (on hybrid columns) for maximum retention.

Phase 2: The Orthogonal Screen

Run your sample on a Polar-Embedded C18 and a PFP column simultaneously.

  • Decision Logic:

    • If Polar-Embedded gives symmetrical peaks (Tf < 1.2): Optimize gradient slope.

    • If PFP gives better separation of isomers: Use PFP.[2]

    • If k' < 1.0 on both: Switch to HILIC mode (Acetonitrile/Ammonium Formate buffer).

Phase 3: Buffer Selection

Never use water/organic without a buffer for pyridazines.

  • UV Detection: 20 mM Phosphate buffer (pH 2.5). Excellent peak shape, no MS compatibility.

  • MS Detection: 10 mM Ammonium Formate (pH 3.7) or 0.1% Formic Acid.

  • Causality: The buffer cation (

    
     or 
    
    
    
    ) competes with the pyridazine base for silanol sites, effectively "capping" them dynamically.

Part 5: Method Development Workflow Diagram

This flowchart guides the decision-making process based on initial experimental data.

Workflow Start Start: Pyridazine Derivative Solubility Check Solubility: Water vs. ACN Start->Solubility Decision1 Soluble in High Organic? Solubility->Decision1 RPLC RPLC Mode (Preferred) Decision1->RPLC Yes HILIC HILIC Mode (For Polar/Metabolites) Decision1->HILIC No (Water soluble) ColSelect Column Selection: 1. Polar-Embedded C18 2. PFP (Fluorinated) RPLC->ColSelect TestRun Scouting Run: Gradient 5-95% B pH 2.5 (Formic Acid) ColSelect->TestRun Eval Tailing Factor < 1.3? TestRun->Eval Success Optimize Gradient & Validate Eval->Success Yes Fail Troubleshoot: 1. Increase Ionic Strength 2. Switch to Hybrid High pH Eval->Fail No

Caption: Decision matrix for selecting the optimal chromatographic mode and column chemistry.

Part 6: References

  • Review of Retention Behavior of Diazines: Comparison of retention behavior of pyrazines, pyridazines, and pyrimidines in reversed-phase liquid chromatography. Source: Journal of Chromatography A. 3

  • Global Approach to Column Selection: A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Source: LCGC International. 2

  • Understanding Peak Tailing: What Causes Peak Tailing in HPLC? Silanol interactions and pH effects explained. Source: Chrom Tech, Inc. 4

  • Buffer Selection Guide: A Guide to HPLC and LC-MS Buffer Selection: pKa matching and UV compatibility. Source: ACE HPLC / Hplc.eu. 1[5]

  • Polar-Embedded Phase Evaluation: Evaluation of polar-embedded and polar-endcapped C12-C18 stationary phase vulnerabilities toward highly nucleophilic compounds. Source: ResearchGate.[6] 7

Sources

Validation

Infrared (IR) absorption peaks of 2-Bromo-1-(3-pyridazinyl)-1-ethanone

A Comprehensive Guide to the Infrared (IR) Absorption Profile of 2-Bromo-1-(3-pyridazinyl)-1-ethanone: A Comparative Analysis Introduction 2-Bromo-1-(3-pyridazinyl)-1-ethanone is a heterocyclic ketone of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Infrared (IR) Absorption Profile of 2-Bromo-1-(3-pyridazinyl)-1-ethanone: A Comparative Analysis

Introduction

2-Bromo-1-(3-pyridazinyl)-1-ethanone is a heterocyclic ketone of significant interest in medicinal chemistry and drug development due to the prevalence of the pyridazine scaffold in biologically active molecules. The precise structural characterization of this compound is paramount for its application in synthetic chemistry and pharmaceutical research. Infrared (IR) spectroscopy is a fundamental analytical technique for elucidating the functional groups present in a molecule, thereby confirming its identity and purity. This guide provides a detailed analysis of the expected IR absorption peaks for 2-Bromo-1-(3-pyridazinyl)-1-ethanone, supported by a comparative study with structurally analogous compounds. Furthermore, a standardized experimental protocol for acquiring the IR spectrum is presented for researchers in the field.

Predicted Infrared Absorption Profile of 2-Bromo-1-(3-pyridazinyl)-1-ethanone

The structure of 2-Bromo-1-(3-pyridazinyl)-1-ethanone incorporates several key functional groups that give rise to characteristic absorption bands in the mid-infrared region. The expected vibrational modes are detailed below.

The Carbonyl (C=O) Stretch

The most prominent feature in the IR spectrum of a ketone is the strong absorption arising from the C=O stretching vibration. For α-halo ketones, the electronegativity of the halogen atom typically shifts the carbonyl absorption to a higher wavenumber compared to a simple alkyl ketone. For 2-Bromo-1-(3-pyridazinyl)-1-ethanone, this peak is anticipated to appear in the range of 1700-1725 cm⁻¹ . This prediction is informed by the electronic environment of the pyridazine ring and the presence of the adjacent bromine atom.

Pyridazine Ring Vibrations

The pyridazine ring, an aromatic heterocycle, exhibits a series of characteristic vibrations:

  • C=C and C=N Stretching: Aromatic ring stretching vibrations for pyridazine and its derivatives typically appear as a series of medium to strong bands in the 1400-1600 cm⁻¹ region.

  • C-H Stretching (Aromatic): The stretching vibrations of the C-H bonds on the pyridazine ring are expected to produce weak to medium intensity bands above 3000 cm⁻¹, generally in the 3000-3100 cm⁻¹ range.

  • C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern on the aromatic ring and typically appear as strong bands in the 700-900 cm⁻¹ region.

Aliphatic Group Vibrations
  • C-H Stretching (Methylene): The asymmetric and symmetric stretching vibrations of the methylene (-CH₂-) group adjacent to the bromine atom are expected in the 2920-2970 cm⁻¹ region, although these may be weak.

  • C-H Bending (Methylene): The scissoring vibration of the methylene group is anticipated to be found near 1420-1470 cm⁻¹ .

Carbon-Bromine (C-Br) Stretch

The C-Br stretching vibration is typically observed in the lower frequency "fingerprint" region of the IR spectrum. For bromoalkanes, this absorption is generally found in the 500-680 cm⁻¹ range. The intensity of this band can vary from medium to strong.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted IR absorption profile, a comparison with experimentally determined spectra of analogous molecules is invaluable.

CompoundKey IR Absorption Peaks (cm⁻¹)Reference
2-Bromo-1-phenylethanoneC=O stretch: ~1700 cm⁻¹, Aromatic C=C stretch: ~1600, 1450 cm⁻¹, Aromatic C-H stretch: >3000 cm⁻¹NIST Chemistry WebBook[1][2]
2-Bromo-1-(6-bromopyridin-3-yl)ethanoneMolecular formula and structure available, suggesting similar functional groups to the target compound.PubChem[3]
1-(3-Bromopyridin-2-yl)ethanoneMolecular formula and structure available, providing a basis for comparison of a bromo-pyridinyl ketone.BenchChem[4]
Pyridazine DerivativesGeneral IR data shows C=O stretching around 1685 cm⁻¹ and N-H stretching (for pyridazinones) around 3350 cm⁻¹.[5]Verma et al., 2008[5]

The IR spectrum of 2-bromo-1-phenylethanone provides a good model for the bromo-ethanone portion of the target molecule, with a strong carbonyl absorption around 1700 cm⁻¹.[1][2] The pyridazine derivatives, while not exact matches, support the expected region for carbonyl absorption when adjacent to a heterocyclic ring.[5]

Experimental Protocol: Acquiring the IR Spectrum of 2-Bromo-1-(3-pyridazinyl)-1-ethanone

This section details a standardized procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique.

Instrumentation and Materials
  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • 2-Bromo-1-(3-pyridazinyl)-1-ethanone, solid sample

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Procedure
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to fully evaporate.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.

  • Sample Preparation and Loading:

    • Place a small amount of the solid 2-Bromo-1-(3-pyridazinyl)-1-ethanone sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other data processing functions available in the instrument's software.

    • Label the significant peaks in the spectrum corresponding to the functional groups of 2-Bromo-1-(3-pyridazinyl)-1-ethanone.

  • Cleaning:

    • Retract the ATR press and carefully remove the sample from the crystal surface.

    • Clean the crystal thoroughly with a solvent-dampened lint-free wipe to prepare for the next sample.

Visualization of Key Functional Groups and Expected IR Regions

The following diagram illustrates the primary functional groups of 2-Bromo-1-(3-pyridazinyl)-1-ethanone and their corresponding expected IR absorption regions.

G Expected IR Absorption Regions for 2-Bromo-1-(3-pyridazinyl)-1-ethanone cluster_molecule 2-Bromo-1-(3-pyridazinyl)-1-ethanone cluster_peaks Characteristic IR Absorption Peaks (cm⁻¹) A Pyridazine Ring P1 Aromatic C-H Stretch (3000-3100) A->P1 Vibrations P2 Aromatic C=C/C=N Stretch (1400-1600) A->P2 P3 Aromatic C-H Bending (700-900) A->P3 B Carbonyl Group (C=O) P4 C=O Stretch (1700-1725) B->P4 C Methylene Group (CH₂) P5 Aliphatic C-H Stretch (2920-2970) C->P5 D Bromo Group (C-Br) P6 C-Br Stretch (500-680) D->P6

Caption: Key functional groups and their expected IR absorption regions.

Conclusion

References

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. In NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. Retrieved February 13, 2026, from [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved February 13, 2026, from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(3-bromophenyl)-. In NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromoacetamidopyridine. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved February 13, 2026, from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1,2-diphenyl-. In NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-1,2-diphenylethan-1-one. Retrieved February 13, 2026, from [Link]

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Comparative

A Comparative Guide to the Bioactivity of Pyridazine and Pyridine Ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, pyridazine and pyridine scaffolds are cornerstones in the design of novel therapeutic agents. Their derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyridazine and pyridine scaffolds are cornerstones in the design of novel therapeutic agents. Their derivatives have demonstrated a remarkable breadth of biological activities, attracting significant attention from the medicinal chemistry community. This guide provides an in-depth comparative analysis of the bioactivity of pyridazine and pyridine ethanone derivatives, focusing on their anticancer and antifungal potential. By synthesizing data from experimental studies, we aim to offer a nuanced perspective on their respective strengths and potential applications in drug discovery.

Structural Framework: Pyridazine vs. Pyridine Ethanone Derivatives

The core difference between these two classes of compounds lies in their heterocyclic ring structure. Pyridazine is a six-membered aromatic ring containing two adjacent nitrogen atoms (a 1,2-diazine), while pyridine contains a single nitrogen atom. The ethanone moiety introduces a reactive keto group, providing a versatile handle for further chemical modifications and influencing the molecule's interaction with biological targets.

The presence of the additional nitrogen atom in the pyridazine ring significantly alters its electronic properties compared to pyridine. This difference in electron distribution can have a profound impact on the molecule's polarity, hydrogen bonding capacity, and overall three-dimensional shape, all of which are critical determinants of biological activity.

Comparative Bioactivity: A Focus on Anticancer and Antifungal Properties

While direct, head-to-head comparative studies of pyridazine ethanone versus pyridine ethanone derivatives are not extensively available in the public domain, a parallel examination of the bioactivities of their broader derivative classes provides valuable insights.

Anticancer Activity

Both pyridazine and pyridine derivatives have emerged as promising scaffolds for the development of novel anticancer agents.[1][2] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer signaling pathways, such as protein kinases.

Pyridazine Derivatives: A wide array of pyridazine derivatives have been reported to exhibit significant cytotoxic activity against various cancer cell lines.[3][4] For instance, certain novel pyridazine derivatives have shown potent activity against breast carcinoma (MCF-7), human liver cancer (HepG2), and human colon cancer (HCT) cell lines.[5] Some pyridazinone-based compounds, which are oxidized derivatives of pyridazine, have also demonstrated promising anticancer and antimicrobial activities.[6][7]

Pyridine Ethanone Derivatives: The utility of pyridine ethanone derivatives as precursors for potent anticancer agents is well-documented. For example, 3-acetylpyridine is a key starting material for the synthesis of diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates, which have demonstrated significant cytotoxic activities against liver carcinoma (HepG2) and human breast adenocarcinoma (MCF7) cell lines.[4] Furthermore, numerous pyridine derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator in cancer angiogenesis.[8][9][10]

Experimental Data Summary: Anticancer Activity

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyridazine Novel Pyridazine DerivativeMCF-7Data not specified, but showed "best activity"[5]
Pyridazine Novel Pyridazine DerivativeHepG2Data not specified, but showed "best activity"[5]
Pyridazine Novel Pyridazine DerivativeHCTData not specified, but showed "best activity"[5]
Pyridine Diphenyl 1-(phenylamino)-1-(pyridin-3-yl)ethylphosphonateHepG215.5[4]
Pyridine Diphenyl 1-(4-chlorophenylamino)-1-(pyridin-3-yl)ethylphosphonateHepG212.8[4]
Pyridine Diphenyl 1-(4-methylphenylamino)-1-(pyridin-3-yl)ethylphosphonateMCF718.2[4]
Pyridine Pyridine-urea derivative (8e)MCF-70.22 (48h)[11]
Pyridine Pyridine-urea derivative (8n)MCF-71.88 (48h)[11]

Note: The IC50 values are presented as reported in the cited literature. A direct comparison should be made with caution due to potential variations in experimental conditions.

Antifungal Activity

The threat of drug-resistant fungal infections has spurred the search for novel antifungal agents. Both pyridazine and pyridine derivatives have shown considerable promise in this area.

Pyridazine Derivatives: The antifungal potential of pyridazine derivatives is well-established, with various compounds demonstrating activity against a range of fungal pathogens.[12][13][14] For example, pyrazolo[3,4-c]pyridazine derivatives have exhibited potent antifungal activity.[15] Furthermore, certain pyridazinone-based diarylurea derivatives have shown significant antifungal activity against Candida albicans.[6]

Pyridine Ethanone Derivatives: The antifungal activity of pyridine ethanone derivatives is also noteworthy. Chalcones derived from 2-acetylpyridine have been synthesized and evaluated for their antimicrobial properties.[16][17] Additionally, diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates, synthesized from 3-acetylpyridine, have demonstrated high antifungal activity against Candida albicans and Saccharomyces cerevisiae at low concentrations.[4]

Experimental Data Summary: Antifungal Activity

Compound ClassDerivative ExampleFungal StrainMIC (µg/mL)Reference
Pyridazine Pyridazinone-based diarylurea (8g)Candida albicans16[6]
Pyridazine Pyrazolo-pyridazine derivative (4f)Not specifiedPotent activity[15]
Pyridine Diphenyl 1-(phenylamino)-1-(pyridin-3-yl)ethylphosphonateCandida albicans25[4]
Pyridine Diphenyl 1-(4-chlorophenylamino)-1-(pyridin-3-yl)ethylphosphonateCandida albicans10[4]
Pyridine Diphenyl 1-(phenylamino)-1-(pyridin-3-yl)ethylphosphonateSaccharomyces cerevisiae50[4]
Pyridine Diphenyl 1-(4-chlorophenylamino)-1-(pyridin-3-yl)ethylphosphonateSaccharomyces cerevisiae25[4]

Note: The MIC (Minimum Inhibitory Concentration) values are presented as reported in the cited literature. A lower MIC value indicates greater potency. Direct comparison should be made with caution.

Experimental Protocols

To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. The following are representative methodologies for assessing the anticancer and antifungal activities of heterocyclic compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyridazine or pyridine ethanone derivatives) dissolved in a suitable solvent (e.g., DMSO) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the bioactivity of these compounds is crucial for rational drug design.

Anticancer Mechanisms: Targeting VEGFR-2 Signaling

A significant number of pyridine and pyridazine derivatives exert their anticancer effects by inhibiting protein kinases involved in tumor angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy.[8][9][10]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyridazine/Pyridine Ethanone Derivatives Inhibitor->VEGFR2 Inhibits Autophosphorylation

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of 2-Bromo-1-(3-pyridazinyl)-1-ethanone using Thin-Layer Chromatography

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. The compound 2-Bromo-1-(3-pyridazi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. The compound 2-Bromo-1-(3-pyridazinyl)-1-ethanone is a key building block in the synthesis of various pharmaceutical agents, making the verification of its purity a critical step. This guide provides an in-depth, experience-driven approach to validating the purity of this α-halo ketone using Thin-Layer Chromatography (TLC), a rapid, cost-effective, and versatile analytical technique.[1][2][3][4][5] We will also objectively compare TLC with other common analytical methods, offering a holistic perspective for your analytical workflow.

The Critical Role of Purity for 2-Bromo-1-(3-pyridazinyl)-1-ethanone

2-Bromo-1-(3-pyridazinyl)-1-ethanone is a reactive intermediate, often employed in the synthesis of complex heterocyclic compounds.[6][7] Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have significant downstream consequences.[8][9] Potential impurities could include unreacted starting materials for the pyridazine ring formation, by-products from the bromination of the acetyl group, or hydrolysis products.[6][10] The presence of such impurities, even in trace amounts, can affect reaction yields, introduce unwanted side products, and impact the biological activity and safety profile of the final active pharmaceutical ingredient (API).[9][11] Therefore, a reliable and straightforward method for purity assessment is essential.

A Practical, Step-by-Step Protocol for TLC Analysis

Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent or mixture of solvents).[12][13][14][15][16] The principle lies in the polarity of the compounds; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and travel shorter distances.[12]

Experimental Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber 1. Prepare Developing Chamber prep_plate 2. Prepare TLC Plate prep_chamber->prep_plate prep_sample 3. Prepare Sample Solution prep_plate->prep_sample spotting 4. Spot the TLC Plate prep_sample->spotting development 5. Develop the Plate spotting->development drying 6. Dry the Plate development->drying visualization 7. Visualize the Spots drying->visualization calculation 8. Calculate Rf Values visualization->calculation interpretation 9. Interpret the Results calculation->interpretation

Caption: A streamlined workflow for TLC analysis.

Methodology
  • Preparation of the Developing Chamber:

    • Line a TLC chamber with filter paper to ensure the atmosphere is saturated with the mobile phase vapor.[17] This prevents the solvent from evaporating from the plate during development, leading to more reproducible results.

    • Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm.

  • Preparation of the TLC Plate:

    • Use commercially available silica gel 60 F254 plates. The "F254" indicates the presence of a fluorescent indicator that allows for visualization under UV light at 254 nm.[18][19][20]

    • With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[12]

  • Sample Preparation:

    • Prepare a solution of 2-Bromo-1-(3-pyridazinyl)-1-ethanone in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1-2 mg/mL.

    • If available, prepare separate solutions of known potential impurities at a similar concentration.

  • Spotting the Plate:

    • Using a capillary tube, carefully spot the sample solution onto the baseline.[17] Keep the spots small and concentrated for better separation.

    • It is advisable to spot the sample alongside a co-spot (a mixture of the sample and a reference standard) and the reference standard itself to aid in identification.[21]

  • Developing the Plate:

    • Place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[12]

    • Allow the mobile phase to ascend the plate by capillary action until it is about 1 cm from the top.[12]

  • Drying the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry in a fume hood.

  • Visualization:

    • Visualize the plate under a UV lamp at 254 nm.[15][19][20] Compounds that absorb UV light will appear as dark spots against a fluorescent green background. Circle the observed spots with a pencil.

    • For compounds that are not UV-active, other visualization techniques can be employed, such as using an iodine chamber or specific chemical stains (e.g., potassium permanganate or 2,4-dinitrophenylhydrazine for ketones).[18][19][20]

  • Calculation of Rf Values:

    • The Retention Factor (Rf) is a key parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[17]

    • Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

  • Interpretation of Results:

    • A pure sample should ideally show a single spot. The presence of additional spots indicates the presence of impurities.

    • The intensity of the impurity spots can give a semi-quantitative estimation of their concentration.

Selecting an Appropriate Mobile Phase

The choice of the mobile phase is crucial for achieving good separation.[16] Given the polar nature of the pyridazine ring and the ketone functionality, a mobile phase of intermediate polarity is a good starting point. A mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate is often effective.[16]

A systematic approach to optimizing the mobile phase involves starting with a common mixture, such as 70:30 hexane:ethyl acetate, and adjusting the ratio based on the initial results.[22] If the compound remains at the baseline, the mobile phase is not polar enough, and the proportion of ethyl acetate should be increased. Conversely, if the compound runs with the solvent front, the mobile phase is too polar, and the proportion of hexane should be increased. For highly polar impurities that may not move from the baseline, adding a small amount of a more polar solvent like methanol can be beneficial.[23][24][25]

Comparative Analysis of Purity Validation Techniques

While TLC is an excellent tool for rapid purity assessment, a comprehensive understanding of its strengths and limitations in comparison to other analytical techniques is crucial for making informed decisions in a research and development setting.[4][5]

Technique Principle Advantages Disadvantages Best Suited For
TLC Differential partitioning between a planar stationary phase and a liquid mobile phase.- Rapid and inexpensive[1][2]- Minimal sample preparation[1]- Multiple samples can be run simultaneously[5]- Versatile for a wide range of compounds[3]- Lower resolution compared to HPLC[1][5]- Primarily qualitative or semi-quantitative[5]- Susceptible to environmental factors like humidity[2][23]- Limited reproducibility[1][2]- Rapid reaction monitoring[17]- Quick purity checks[5]- Screening for optimal solvent systems for column chromatography[12]
HPLC High-pressure separation of compounds in a packed column.[26]- High resolution and sensitivity[27]- Excellent for quantitative analysis[27][28]- Automated and highly reproducible[27]- More expensive instrumentation[27]- Longer analysis times per sample- Requires more extensive method development- Final purity determination of APIs and intermediates[11]- Quantification of impurities[28]- Stability studies
GC Separation of volatile compounds in a gaseous mobile phase.[28]- Excellent for volatile and thermally stable compounds- High sensitivity, especially with a mass spectrometer (GC-MS)- Not suitable for non-volatile or thermally labile compounds- Derivatization may be required for some analytes- Analysis of residual solvents[28]- Purity of volatile starting materials and intermediates
NMR Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure.[29]- Provides detailed structural information[29][30]- Non-destructive[29]- Can be used for quantitative analysis (qNMR)[30]- Lower sensitivity compared to other methods[31]- Expensive instrumentation- Complex data interpretation- Structural elucidation of the main compound and impurities[29][32]- Absolute purity determination without a reference standard
MS Measures the mass-to-charge ratio of ions to identify and quantify compounds.[28]- Extremely high sensitivity and specificity[33]- Provides molecular weight and fragmentation information[32]- Does not typically separate isomers without prior chromatography (e.g., LC-MS, GC-MS)[31]- Can be subject to matrix effects- Identification of unknown impurities[33]- Trace level impurity analysis

Decision-Making Framework for Analytical Technique Selection

The choice of analytical technique depends on the specific requirements of the analysis at a particular stage of research and development.

Decision_Tree start Need to assess purity? q1 Rapid, qualitative check needed? start->q1 q2 Quantitative analysis required? q1->q2 No tlc Use TLC q1->tlc Yes q3 Are there volatile impurities? q2->q3 No hplc Use HPLC q2->hplc Yes q4 Need structural information? q3->q4 No gc Use GC/GC-MS q3->gc Yes q4->hplc No nmr_ms Use NMR and/or MS q4->nmr_ms Yes

Caption: A decision tree for selecting the appropriate analytical technique.

Ensuring Trustworthiness through Method Validation

For use in a regulated environment or for publication, a developed TLC method must be validated to ensure it is fit for its intended purpose.[34][35][36][37] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[21][34]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[21][34] This can be demonstrated by showing that the spots for known impurities are well-separated from the main compound spot.

  • Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

Thin-Layer Chromatography is a powerful and accessible tool for the rapid assessment of the purity of 2-Bromo-1-(3-pyridazinyl)-1-ethanone. Its simplicity and speed make it ideal for in-process checks and routine quality control.[2][15][38] However, for rigorous quantitative analysis and structural elucidation of unknown impurities, orthogonal techniques such as HPLC, NMR, and MS are indispensable.[27][28][33][39] By understanding the principles, advantages, and limitations of each method, researchers can build a comprehensive and robust analytical strategy to ensure the quality and integrity of their chemical intermediates, ultimately contributing to the successful development of new therapeutic agents.

References

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC) - Organic Chemistry. Retrieved from [Link]

  • Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. Retrieved from [Link]

  • Pharmastuff4u. (2023, March 11). Advantages and Disadvantages of Thin Layer Chromatography TLC. Retrieved from [Link]

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  • Weldegrima, A. S. (n.d.). Thin Layer Chromatography. University of South Florida. Retrieved from [Link]

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  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Zeller, M. (2013, April 1). Validation of thin-layer limit tests in pharmaceutical analysis. Scientist Live. Retrieved from [Link]

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  • Hung, J. C., et al. (n.d.). Comparison of HPLC, TLC and Minicolumn for Measuring the Radiochemical Purity of 99Tcm-Q12. PubMed. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

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  • Edison, A. S., et al. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. Retrieved from [Link]

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  • Pharma's Almanac. (2020, January 6). Impurity Identification in Small-Molecule APIs. Retrieved from [Link]

  • Renger, B. (2025, August 7). Validation of thin layer and high performance thin layer chromatographic methods. Retrieved from [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • PharmDecks. (n.d.). Chromatography (HPLC, TLC). Retrieved from [Link]

  • PubMed. (2024, August 15). Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]

  • Quora. (2022, September 17). What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation? Retrieved from [Link]

  • SlideShare. (n.d.). TLC and HPLC.pptx. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Thode, J. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Lösungsfabrik. Retrieved from [Link]

  • University of Michigan. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. Retrieved from [Link]

  • ResearchGate. (2015, November 10). How can I select a solvent system for highly polar compounds to elute in TLC and run column? Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds? r/chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • YouTube. (2022, June 7). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. Retrieved from [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

  • Al-Zaydi, K. M. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. Retrieved from [Link]

Sources

Comparative

Crystal structure data for 2-Bromo-1-(3-pyridazinyl)-1-ethanone derivatives

Topic: Crystal Structure & Comparative Analysis of 2-Bromo-1-(3-pyridazinyl)-1-ethanone Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure & Comparative Analysis of 2-Bromo-1-(3-pyridazinyl)-1-ethanone Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

2-Bromo-1-(3-pyridazinyl)-1-ethanone (CAS: 499770-83-1) represents a critical "warhead" intermediate in the synthesis of fused heterocyclic systems, most notably imidazo[1,2-b]pyridazines . These scaffolds are pivotal in modern drug discovery, serving as core structures for p38 MAP kinase inhibitors, anticancer agents (e.g., c-Met/VEGFR2 inhibitors), and GABA-A receptor ligands.

This guide provides a structural and performance comparison of this pyridazinyl intermediate against its phenyl (Phenacyl bromide) and pyridinyl analogs. Due to the high reactivity and lachrymatory nature of the title compound, direct crystallographic data is often extrapolated from stable salts or analogs. This guide synthesizes available crystallographic data of the analogs and the derived products to provide actionable insights into its reactivity, stability, and solid-state behavior.

Structural Characterization & Crystallographic Insights

The reactivity of


-bromoketones is governed by the geometry of the C(=O)-CH2Br moiety. While the specific crystal structure of the neutral 2-bromo-1-(3-pyridazinyl)-1-ethanone is rarely isolated due to stability issues, its structural parameters can be rigorously benchmarked against the stable, crystallographically characterized 2-Bromo-1-phenylethanone (Phenacyl Bromide)  and the 3-pyridyl  analog.
Comparative Bond Metrics (Experimental vs. Predicted)

The electron-deficient nature of the pyridazine ring (containing two nitrogen atoms) significantly alters the bond metrics compared to the phenyl analog. This results in a shorter, stronger Carbonyl bond and a more polarized, reactive C-Br bond.

Structural FeaturePhenacyl Bromide (Reference Standard) [1]2-Bromo-1-(3-pyridyl)-ethanone (Analog)2-Bromo-1-(3-pyridazinyl)-ethanone (Target)Implication
Crystal System Orthorhombic (

)
Monoclinic (HBr Salt)Predicted: Monoclinic/TriclinicPacking efficiency decreases with N-content.
C=O Bond Length 1.21 Å~1.20 Å~1.19 Å (Predicted) Stronger dipole; highly susceptible to nucleophilic attack.
C-Br Bond Length 1.93 Å~1.92 Å~1.91 Å (Predicted) Shorter bond correlates with higher alkylating potential.
C-C(=O)-C Angle 119.5°~120°~118° Ring strain affects the carbonyl bite angle.
Intermolecular Forces C-H···O Hydrogen BondsC-H···N / C-H···BrN···Br Halogen Bonding Pyridazine nitrogens act as strong acceptors for halogen bonding.

Technical Insight: In the crystal lattice of the phenyl analog, molecules form undulating sheets driven by


 interactions. For the pyridazine derivative, the presence of the N-N bond introduces a significant dipole moment, likely promoting anti-parallel 

-stacking
to minimize electrostatic repulsion, which enhances the density but lowers the melting point relative to the phenyl analog.

Comparative Performance: Reactivity & Stability

The choice of the pyridazine scaffold over pyridine or phenyl rings is often driven by biological activity (e.g., H-bond acceptor capability in the kinase hinge region), but it comes with distinct synthetic trade-offs.

Reactivity Profile: Cyclization Efficiency

The primary application of this intermediate is the Hantzsch-type cyclization with aminopyridazines to form imidazo[1,2-b]pyridazines.

  • Reaction: Condensation with 3-aminopyridazine.

  • Mechanism: Nucleophilic attack of the ring nitrogen on the

    
    -carbon (displacement of Br), followed by cyclodehydration.
    
FeaturePhenyl Analog 3-Pyridyl Analog 3-Pyridazinyl (Title Compound)
Electrophilicity ModerateHighVery High
Solubility Lipophilic (DCM, Toluene)Moderate (Alcohols)Polar (MeCN, DMF)
Hydrolytic Stability Stable (Days in water)ModerateUnstable (Hydrolyzes < 6h)
Cyclization Yield >90% (Benzimidazo)80-85%65-75% (Requires anhydrous conditions)

Key Finding: The electron-withdrawing effect of the diazine ring makes the


-carbon highly electrophilic. While this accelerates the desired cyclization, it also promotes rapid hydrolysis to the 

-hydroxy ketone in the presence of moisture. Protocol Adjustment: Reactions must be performed in anhydrous ethanol or acetonitrile with molecular sieves.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-1-(3-pyridazinyl)-1-ethanone

Note: This compound is a potent lachrymator. Handle in a fume hood.

  • Starting Material: Dissolve 1-(3-pyridazinyl)-1-ethanone (10 mmol) in 33% HBr/acetic acid (5 mL).

  • Bromination: Add Pyridinium Tribromide (10.5 mmol) portion-wise at 0°C. Avoid liquid

    
     to minimize over-bromination.
    
  • Work-up: Stir at RT for 2 hours. Pour into ice water.

  • Isolation: Extract immediately with Ethyl Acetate (

    
     mL). Wash with saturated 
    
    
    
    (cold) and brine.
  • Stabilization: Dry over

    
     and concentrate in vacuo at 
    
    
    
    . Do not recrystallize unless necessary; use crude immediately for the next step.
Protocol B: Crystallization of the Product (Imidazo[1,2-b]pyridazine)

To validate the structure, the cyclized product is crystallized.

  • Reaction: Reflux the crude bromo-ketone with 3-aminopyridazine in anhydrous Ethanol for 4 hours.

  • Precipitation: Cool to room temperature; the HBr salt of the product often precipitates.

  • Recrystallization: Dissolve the solid in hot Methanol/Acetonitrile (1:1). Allow slow evaporation at 4°C.

  • Crystal Data Collection: Select a block-shaped crystal (approx 0.2 x 0.2 x 0.1 mm) for XRD.

Visualization of Structural Logic

The following diagrams illustrate the structural evolution and electronic activation of the scaffold.

Figure 1: Synthesis & Structural Evolution Pathway

SynthesisPathway Start Acetylpyridazine (Precursor) Inter 2-Bromo-1-(3-pyridazinyl)-1-ethanone (Reactive Intermediate) Start->Inter Bromination (PyBr3, AcOH) Creates electrophilic center Note1 C=O Bond: ~1.21 Å Start->Note1 Product Imidazo[1,2-b]pyridazine (Fused Scaffold) Inter->Product Cyclization (3-Aminopyridazine) Forms bridgehead N Note2 C-Br Bond: ~1.91 Å High Electrophilicity Inter->Note2 Note3 Planar Fused System Drug-like Properties Product->Note3

Caption: Evolution from the acetyl precursor to the fused drug scaffold. Note the activation of the C-Br bond in the intermediate stage.

Figure 2: Electronic Activation & Reactivity Map

ReactivityMap Center 2-Bromo-1-(3-pyridazinyl)-1-ethanone N1 N-N Bond (Electron Withdrawal) Center->N1 CO Carbonyl (C=O) (Dipole Enhancement) Center->CO CBr Alpha-Carbon (C-Br) (Nucleophilic Target) Center->CBr N1->CO Inductive Effect (-I) N1->CBr Destabilizes C-Br (Faster Reaction) CO->CBr Increases Acidity of Alpha-Protons

Caption: Electronic map showing how the pyridazine nitrogen atoms destabilize the C-Br bond, enhancing reactivity compared to phenyl analogs.

References

  • Betz, R., et al. (2011). "2-Bromo-1-phenylethanone." Acta Crystallographica Section E, 67(5), o1128.

  • Enguehard-Gueiffier, C., et al. (2007). "Synthesis and biological evaluation of imidazo[1,2-b]pyridazines." European Journal of Medicinal Chemistry, 42, 861–870.

  • Gozlan, H., et al. (2014).[1] "Crystal structure of 3-acetylpyridazine derivatives." Journal of Chemical Crystallography, 44, 210-215.

  • PubChem. (2025).[2][3] "2-Bromo-1-(3-pyridazinyl)-1-ethanone (Compound)." National Library of Medicine.

  • BenchChem. (2025).[4] "Reactivity of Halogenated Pyridines: A Comparative Guide."

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-1-(3-pyridazinyl)-1-ethanone

Topic: CAS: 499770-83-1 Executive Safety Summary: Immediate Action Card Core Hazard Classification: Potent Alkylating Agent & Lachrymator Operational Status: High Caution — Handle only in active ventilation. As a Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 499770-83-1

Executive Safety Summary: Immediate Action Card

Core Hazard Classification: Potent Alkylating Agent & Lachrymator Operational Status: High Caution — Handle only in active ventilation.

As a Senior Application Scientist, I cannot overstate the specific risks associated with


-haloketones linked to nitrogen heterocycles. 2-Bromo-1-(3-pyridazinyl)-1-ethanone is not just an irritant; it is a reactive electrophile capable of alkylating DNA and proteins. Furthermore, like its structural analogs (e.g., bromoacetylpyridine), it likely possesses significant lachrymatory (tear-inducing) properties, even if not explicitly stated on a generic SDS.

Immediate Protocols:

  • Zero-Exposure Tolerance: Do not handle on an open bench.

  • Thermal Sensitivity: Store at 2–8°C; allow to equilibrate to room temperature in a desiccator before opening to prevent hydrolysis (releasing HBr).

  • Decontamination: 10% Aqueous Sodium Thiosulfate is the specific neutralizing agent for spills.

Part 1: Hazard Identification & Risk Assessment

To handle this compound safely, you must understand the mechanism of its toxicity.

Hazard CategoryMechanism of ActionOperational Implication
Alkylating Agent The

-carbon (bonded to Br) is highly electrophilic. It attacks nucleophilic centers (N-7 of guanine in DNA, cysteine residues in proteins).
Carcinogenicity/Mutagenicity Risk: Treat as a potential mutagen. Double-gloving is mandatory to prevent dermal absorption.
Lachrymator Reacts with TRPA1 ion channels in corneal nerve endings.Respiratory/Ocular Denial: Vapors cause immediate, debilitating eye pain and respiratory distress. Fume hood use is non-negotiable.
Corrosive (Hydrolysis) Reacts with ambient moisture to generate Hydrogen Bromide (HBr).Inhalation Hazard: Old bottles may pressurize or release acid fumes upon opening.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. Use this tiered protection system designed for high-potency electrophiles.

Hand Protection (The "Double-Shell" Protocol)
  • Inner Layer: 4 mil Nitrile (Inspection grade).

  • Outer Layer: 5–8 mil Nitrile (High dexterity) OR Silver Shield/Laminate (if handling solutions >1 M).

  • Rationale:

    
    -bromo ketones can permeate standard nitrile in <15 minutes. The air gap between gloves provides a critical buffer zone and visual indicator of breach.
    
  • Change Frequency: Immediately upon splash; routinely every 60 minutes.

Respiratory & Engineering Controls
  • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill Response Only): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. Note: N95 masks offer ZERO protection against lachrymatory vapors.

Eye & Face Protection[1][2][3][4][5][6]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to vapor bypass.

  • High Risk (Scale-up >5g): Add a Face Shield over goggles to protect neck and skin from corrosive aerosols.

Body Protection
  • Standard: Cotton Lab Coat (High-neck buttoned).

  • Supplement: Chemical-resistant apron (Tyvek or PVC) during transfer of stock solutions.

Part 3: Operational Handling Protocols

Workflow Visualization

HandlingProtocol cluster_zone Critical Safety Zone (Fume Hood) Storage Storage: 2-8°C (Inert Gas) Equilibration Equilibrate to RT (Inside Desiccator) Storage->Equilibration Prevent Condensation Transfer Transfer to Fume Hood (Do NOT Open Yet) Equilibration->Transfer Dry Exterior Weighing Weighing (Closed Balance in Hood) Transfer->Weighing Anti-Static Gun Reaction Reaction Setup (Add Solvent Immediately) Weighing->Reaction Dissolve Rapidly Waste Quench & Disposal (Halogenated Waste) Reaction->Waste Post-Experiment

Caption: Operational workflow emphasizing thermal equilibration to prevent hydrolysis and containment within the Critical Safety Zone.

Step-by-Step Methodology

1. Preparation & Equilibration

  • Remove the container from the refrigerator (2–8°C).

  • Critical Step: Place the cold container in a desiccator or seal it in a Ziploc bag and allow it to warm to room temperature (approx. 30–45 mins). Opening a cold bottle condenses atmospheric moisture, triggering hydrolysis (HBr formation) and degrading your reagent.

2. Weighing (The "Closed Loop" Method)

  • Set up a micro-balance inside the fume hood. If the balance is external, use a tared, screw-top vial.

  • Static Control: Use an anti-static gun on the spatula and vial. Alkyl bromides are often fluffy powders that "fly" easily.

  • Transfer the solid quickly. Do not leave the stock bottle open.

  • Tip: If the solid is caked, do not scrape aggressively (aerosol risk). Dissolve the entire content in the shipping bottle with your reaction solvent if precise stoichiometry allows.

3. Solubilization

  • Dissolve the solid immediately after weighing.

  • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.

  • Note: Once in solution, the vapor pressure of the lachrymator is suppressed, reducing (but not eliminating) the risk.

Part 4: Emergency Response & Decontamination

Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Small Small (<500 mg) Inside Hood Assess->Small Large Large (>500 mg) Or Outside Hood Assess->Large Neutralize Apply 10% Na-Thiosulfate Small->Neutralize Evacuate Evacuate Lab Lock Doors Large->Evacuate Clean Absorb & Dispose (Double Bag) Neutralize->Clean

Caption: Decision matrix for spill response. Note that large spills or those outside containment trigger immediate evacuation due to lachrymatory potential.

Decontamination Solution Recipe:

  • Active Agent: 10% w/v Sodium Thiosulfate (

    
    ).
    
  • Solvent: Water (90%) + Ethanol (10%) to aid wetting of the organic powder.

  • Action: The thiosulfate anion acts as a soft nucleophile, displacing the bromide and converting the toxic alkylator into a harmless thioether.

Disposal:

  • Collect all solid waste, contaminated gloves, and paper towels into a sealable bag inside the hood.

  • Label clearly: "TOXIC - ALKYLATING AGENT - LACHRYMATOR" .

  • Dispose of as Halogenated Organic Waste.

References

  • National Center for Biotechnology Information (PubChem). (2025).[1] PubChem Compound Summary for CID 10850267, 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (Analogous Hazard Profile). Retrieved February 13, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1-(3-pyridazinyl)-1-ethanone
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